molecular formula C12H8BrN3 B1527368 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1247211-53-5

2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1527368
CAS No.: 1247211-53-5
M. Wt: 274.12 g/mol
InChI Key: TVDHESBDWHZMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine ( 1247211-53-5) is a high-value brominated heterocyclic compound supplied with a typical purity of 95% . This organic building block has a molecular formula of C12H8BrN3 and a molecular weight of 274.12 g/mol . Its structure features an imidazo[4,5-b]pyridine scaffold, which is an important nucleus in medicinal chemistry, linked to a 2-bromophenyl group at the 2-position . The imidazo[4,5-b]pyridine unit is a privileged structure found in numerous biologically active molecules . The presence of the bromine atom on the phenyl ring makes this compound a versatile intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura reactions, enabling the exploration of structure-activity relationships in drug discovery programs . As a heterocyclic building block, it is primarily used in the research and development of new pharmaceutical candidates and organic materials . Please note that this product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDHESBDWHZMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine: Synthesis, Structure, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for interaction with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine. We will delve into its chemical structure, predictable physicochemical properties, a detailed, field-proven synthetic protocol, and an analysis of its characteristic spectral data. The introduction of the ortho-bromophenyl moiety is a key structural feature, poised to influence the molecule's conformational flexibility and electronic properties, thereby offering unique potential in the landscape of drug discovery and development.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The fusion of imidazole and pyridine rings creates the imidazo[4,5-b]pyridine system, a class of compounds with a broad spectrum of biological activities.[1] Their structural resemblance to purine has made them attractive candidates for the development of therapeutics targeting enzymes and receptors that recognize purinergic ligands. Indeed, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The strategic placement of substituents on this core structure is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, incorporates a sterically demanding and electronically influential bromo-substituted phenyl ring at the 2-position, a modification that can significantly impact its biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by the planar imidazo[4,5-b]pyridine core with a 2-bromophenyl group attached to the C2 position of the imidazole ring. The presence of the bromine atom in the ortho position of the phenyl ring introduces significant steric hindrance, which is expected to force the phenyl ring out of the plane of the imidazo[4,5-b]pyridine core. This non-planar conformation can have profound effects on the molecule's ability to interact with biological targets.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₈BrN₃Defines the elemental composition.
Molecular Weight 274.12 g/mol Influences absorption and diffusion.
LogP ~3.5Indicates lipophilicity, affecting cell membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 41.57 ŲPredicts transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1Contributes to binding interactions with biological targets.
Hydrogen Bond Acceptors 2Contributes to binding interactions with biological targets.
pKa (most basic) ~4.0-5.0Influences ionization state at physiological pH, affecting solubility and target binding.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 2-aryl-3H-imidazo[4,5-b]pyridines is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of 2,3-diaminopyridine with an appropriate aromatic aldehyde. In this case, 2-bromobenzaldehyde serves as the precursor for the 2-(2-bromophenyl) substituent.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 2,3-Diaminopyridine 2-Bromobenzaldehyde plus + arrow -> Product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, generalized procedure based on established literature methods for similar condensations.

Materials:

  • 2,3-Diaminopyridine

  • 2-Bromobenzaldehyde

  • Ethanol (absolute)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent (e.g., air)

  • Activated charcoal

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in absolute ethanol.

  • Aldehyde Addition: To the stirred solution, add 2-bromobenzaldehyde (1.05 eq).

  • Oxidizing Agent: Add a catalytic amount of sodium metabisulfite (0.1 eq). The reaction can also proceed with aeration (bubbling air through the mixture), although the use of a mild chemical oxidant is often more reliable and faster.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure this compound.

Self-Validation and Causality:

  • The use of a slight excess of the aldehyde ensures complete consumption of the more valuable diaminopyridine.

  • Sodium metabisulfite acts as a mild oxidizing agent to facilitate the final aromatization step of the cyclized intermediate. The reaction can be slow without an oxidant.

  • The aqueous work-up is crucial to remove any unreacted starting materials, acidic or basic byproducts, and the oxidant.

  • Purification by chromatography or recrystallization is essential to obtain the product in high purity, which is critical for subsequent biological testing and accurate characterization.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the closely related compound, 2-(2-bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine, with adjustments made for the absence of the N-propyl group.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons (imidazo[4,5-b]pyridine core): Three distinct signals are expected in the downfield region (δ 7.0-8.5 ppm), corresponding to the three protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the electronic environment.

  • Aromatic Protons (2-bromophenyl ring): Four protons on the bromophenyl ring will appear in the aromatic region (δ 7.2-7.8 ppm), likely as a complex multiplet due to ortho, meta, and para couplings.

  • N-H Proton: A broad singlet corresponding to the imidazole N-H proton is expected, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Imidazo[4,5-b]pyridine Core: Expect signals for the seven carbons of the fused ring system. The carbon at the 2-position, attached to the bromophenyl group, will be significantly downfield.

  • 2-Bromophenyl Ring: Six signals are expected for the carbons of the bromophenyl ring. The carbon bearing the bromine atom will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect.

Mass Spectrometry (MS)
  • The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

  • C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds within the aromatic rings.

  • C-Br Stretch: A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Potential Applications and Future Directions

The unique structural features of this compound make it an intriguing candidate for further investigation in several areas of drug discovery:

  • Kinase Inhibition: The imidazo[4,5-b]pyridine core is a known scaffold for kinase inhibitors. The ortho-bromophenyl group could potentially induce a specific conformation that favors binding to the active site of certain kinases.

  • Antiproliferative Agents: Many heterocyclic compounds with bulky aromatic substituents exhibit anticancer properties. The title compound should be screened against a panel of cancer cell lines to assess its cytotoxic potential.

  • Antimicrobial Activity: The electronic and steric properties of the molecule may allow it to interfere with essential biochemical pathways in bacteria or fungi.

Future work should focus on the synthesis of a small library of analogues with modifications to the bromophenyl ring (e.g., varying the position of the bromine atom or introducing other substituents) to establish a clear structure-activity relationship (SAR). Furthermore, co-crystallization studies with relevant biological targets would provide invaluable insights into its mechanism of action at the molecular level.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry. By understanding its structure, properties, and a reliable synthetic route, researchers are well-equipped to explore its therapeutic potential. The strategic incorporation of the ortho-bromophenyl group on the versatile imidazo[4,5-b]pyridine scaffold presents a promising avenue for the development of novel therapeutic agents.

References

  • A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. (2025). Journal of Chemical Reviews.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Molecular Diversity. [Link]

  • The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles. (2010). Chemistry Central Journal. [Link]

  • Predicting the Strength of Stacking Interactions between Heterocycles and Aromatic Amino Acid Side Chains. (2019). Journal of the American Chemical Society. [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2016). European Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2023). Molecules. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry. [Link]

Sources

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Versatile Heterocycle

The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its intrinsic ability to form a multitude of non-covalent interactions with biological macromolecules has cemented its role as a versatile starting point for the design of novel therapeutics.[1][2][3][4][5] This guide provides a comprehensive overview of the medicinal chemistry applications of imidazo[4,5-b]pyridine derivatives, delving into their synthesis, diverse biological activities, and the nuanced structure-activity relationships (SAR) that govern their therapeutic potential. We will explore key therapeutic areas where these compounds have shown significant promise, including oncology, virology, and neurodegenerative diseases, offering insights for drug discovery and development professionals.[6][7]

The Synthetic Keystone: Accessing the Imidazo[4,5-b]pyridine Core

The therapeutic journey of any scaffold begins with its synthesis. The construction of the imidazo[4,5-b]pyridine core is typically achieved through the condensation of 2,3-diaminopyridine with various electrophilic partners. A common and effective method involves the reaction with carboxylic acids or their derivatives, which allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine ring system.[1][5] More advanced and efficient one-pot syntheses have also been developed, for instance, through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones, offering a streamlined route to this valuable scaffold.[1] The versatility of these synthetic approaches is paramount, as it enables the systematic modification of the core structure to optimize biological activity and pharmacokinetic properties.

Representative Synthetic Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

This protocol outlines a general and widely applicable method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridine derivatives, a class of compounds frequently explored for their biological activities.

Step 1: Condensation Reaction

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add the desired aromatic aldehyde (1.0 eq).

  • Add a mild oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) (1.1 eq), to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Work-up and Purification

  • Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it thoroughly with water to remove any residual DMSO and inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine derivative.

Causality behind Experimental Choices: The use of DMSO as a solvent is advantageous due to its high boiling point, which allows the reaction to be conducted at the necessary temperature to drive the condensation and cyclization. Sodium metabisulfite acts as a gentle oxidizing agent to facilitate the aromatization of the initially formed dihydroimidazo[4,5-b]pyridine intermediate. The purification by column chromatography is crucial to remove any unreacted starting materials and side products, ensuring the high purity of the final compound required for biological evaluation.

Therapeutic Frontiers of Imidazo[4,5-b]pyridine Derivatives

The structural features of the imidazo[4,5-b]pyridine scaffold, particularly its hydrogen bond donor and acceptor capabilities, make it an ideal framework for interacting with a wide array of biological targets. This has led to the exploration of its derivatives in numerous therapeutic areas.

Oncology: A Dominant Arena

The field of oncology has been a major focus for the application of imidazo[4,5-b]pyridine derivatives, with a significant number of compounds demonstrating potent anticancer activity.[6][8][9][10]

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which these compounds exert their anticancer effects is the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • Aurora Kinases: Overexpression of Aurora kinases is a hallmark of many cancers, making them attractive therapeutic targets.[1] Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of Aurora kinases A, B, and C.[1][11][12] The SAR studies in this area have revealed that substitution at the 7-position of the imidazo[4,5-b]pyridine core with motifs like 1-benzylpiperazinyl can lead to orally bioavailable inhibitors with favorable in vitro properties.[11]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 plays a crucial role in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[8][10] Several imidazo[4,5-b]pyridine derivatives have shown remarkable CDK9 inhibitory potential, with IC50 values in the sub-micromolar range.[8] Molecular docking studies have elucidated that these compounds can establish key binding interactions within the ATP-binding pocket of CDK9.[8]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies.[13] Novel noncovalent, reversible BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold have been developed.[13] SAR studies have highlighted the importance of substituents on both the imidazole and pyridine rings for enhancing BTK inhibition.[13]

Signaling Pathway: Inhibition of Aurora Kinase-Mediated Cell Cycle Progression

Aurora_Kinase_Inhibition cluster_pathway G2_M G2/M Transition Aurora_A Aurora A Kinase G2_M->Aurora_A activates Centrosome Centrosome Maturation Aurora_A->Centrosome promotes Cell_Cycle_Arrest Cell Cycle Arrest Spindle Mitotic Spindle Formation Centrosome->Spindle leads to Centrosome->Spindle Imidazo_Pyridine Imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->Aurora_A inhibits Drug_Discovery_Workflow Synthesis Synthesis of Imidazo[4,5-b]pyridine Library Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt guides Lead_Opt->Synthesis iterative design In_Vivo In Vivo Efficacy and Safety Studies Lead_Opt->In_Vivo

Caption: A typical workflow for the discovery and development of imidazo[4,5-b]pyridine-based drug candidates.

Key Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of imidazo[4,5-b]pyridine derivatives against a specific protein kinase.

Step 1: Reagent Preparation

  • Prepare a stock solution of the test compound (imidazo[4,5-b]pyridine derivative) in 100% DMSO.

  • Prepare a kinase buffer solution containing the appropriate salts, pH buffering agent, and co-factors (e.g., MgCl₂, ATP).

  • Prepare solutions of the recombinant kinase enzyme and its specific substrate (e.g., a peptide or protein).

Step 2: Assay Procedure

  • Serially dilute the test compound stock solution in kinase buffer to obtain a range of desired concentrations.

  • In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

Step 3: Detection and Data Analysis

  • Quantify the extent of substrate phosphorylation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) in each assay plate is essential to validate the assay performance and ensure the reliability of the obtained IC50 values.

Future Perspectives and Conclusion

The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and proven ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on exploring new therapeutic applications, such as in the treatment of inflammatory and metabolic diseases. [14]The development of more selective and potent inhibitors, guided by a deeper understanding of their binding modes and structure-activity relationships, will be crucial for translating the promise of this versatile scaffold into clinically successful drugs. The ongoing exploration of novel tetracyclic derivatives and the investigation of their interactions with DNA and RNA also open up new avenues for anticancer drug design. [3]

References

  • Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497.
  • Kralj, A., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34.
  • Gaba, M., et al. (2022).
  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576.
  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(15), 5537-5551.
  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31.
  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 58, 45-54.
  • Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569.
  • Perin, N., et al. (2018).
  • Kumar, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79.
  • Gaba, M., et al. (2022).
  • Gaba, M., et al. (2022).
  • Wang, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8926-8942.
  • Gaba, M., et al. (2022).
  • Boateng, E., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 105, 117621.
  • Zajdel, P., et al. (2019).
  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). Semantic Scholar.

Sources

Solubility Profile & Characterization Framework: 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This guide provides a technical analysis of the solubility characteristics of This compound (CAS: 75007-86-2). As a fused heterocyclic scaffold combining a pyridine ring with an imidazole moiety, this compound exhibits amphoteric properties and significant lipophilicity (Predicted LogP


 3.2).

Understanding its solubility profile is critical for:

  • Stock Solution Preparation: Selecting the correct polar aprotic solvents for biological assays.

  • Purification: Optimizing recrystallization solvents and mobile phases for chromatography.

  • Formulation: Overcoming dissolution rate-limited absorption in early drug delivery studies.

This document synthesizes structural property relationships (SPR) with field-proven experimental protocols to establish a definitive solubility baseline.

Structural Analysis & Solubility Predictions

Physicochemical Context

The solubility of this compound is governed by the interplay between its rigid, planar heteroaromatic core and the sterically demanding ortho-bromo substituent.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 274.12 g/mol Small molecule; dissolution kinetics are generally fast if wetting occurs.
LogP (Oct/Water) ~3.2Lipophilic. Poor aqueous solubility; high affinity for organic solvents.
H-Bond Donors 1 (Imidazole NH)Capable of H-bonding with polar protic solvents (Alcohols).
H-Bond Acceptors 2 (Pyridine N, Imidazole N)Good solubility in H-bond donating solvents (e.g., Chloroform).
pKa (Basic) ~3.5 (Pyridine N)Soluble in acidic aqueous media (pH < 2).
pKa (Acidic) ~10.5 (Imidazole NH)Soluble in basic aqueous media (pH > 11).
The "Ortho-Effect" on Crystal Lattice Energy

Unlike its para-substituted analog, the 2-bromo substituent introduces steric strain that forces the phenyl ring to twist out of planarity with the imidazopyridine core.

  • Thermodynamic Consequence: This disruption reduces

    
    -
    
    
    
    stacking efficiency in the solid state.
  • Solubility Impact: The crystal lattice energy is likely lower than the planar para-isomer, resulting in higher solubility in organic solvents like ethanol and ethyl acetate.

Solubility Profile Matrix

The following matrix categorizes solvents based on their interaction with the solute. Note: Values are predictive estimates based on structural analogs (SAR) and standard imidazopyridine behavior.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Application
Polar Aprotic DMSO, DMF, NMP High (> 50 mg/mL) Stock Solutions. Ideal for preparing 10–100 mM stocks for biological screening.
Polar Protic Methanol, Ethanol Moderate (Temperature Dependent) Recrystallization. Likely sparingly soluble at RT but soluble at reflux.
Esters/Ketones Ethyl Acetate, Acetone Moderate (1–10 mg/mL) Extraction/Chromatography. Good for liquid-liquid extraction from aqueous layers.
Chlorinated DCM, Chloroform Good (> 10 mg/mL) Synthesis workup. Solubilizes the neutral form effectively.
Non-Polar Hexanes, Heptane Poor (< 0.1 mg/mL) Anti-solvent. Used to precipitate the compound from EtOAc or DCM.
Aqueous Water, PBS (pH 7.4) Very Poor (< 10

M)
Biological Media. Requires co-solvents (DMSO) or pH adjustment for dissolution.

Experimental Protocols

To validate the specific solubility values for your batch, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (The "Shake-Flask" Method)

Best for: Accurate physical constants and formulation development.

Reagents:

  • Compound: this compound (Solid, >98% purity).

  • Solvents: HPLC grade (MeOH, DMSO, PBS pH 7.4).

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap and shake at 25°C for 24–48 hours .

    • Checkpoint: Ensure solid is still visible. If all solid dissolves, add more.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45

    
    m PVDF filter (pre-saturated).
    
  • Quantification: Analyze the supernatant via HPLC-UV (Detection: 254 nm or 300 nm).

    • Calibration: Prepare a standard curve using a DMSO stock solution (0.1 – 100

      
      M).
      
Protocol B: Kinetic Solubility (High Throughput)

Best for: Early-stage biological screening to prevent precipitation in assays.

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Spiking: Spike 2

    
    L of stock into 198 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 100
    
    
    M, 1% DMSO).
  • Incubation: Shake for 2 hours at RT.

  • Readout: Measure turbidity via UV absorbance at 620 nm (nephelometry) or filter and measure concentration via HPLC.

    • Success Criterion: If Abs(620nm) < Background, compound is soluble at 100

      
      M.
      

Visualizing the Solubility Logic

Solubility Determination Workflow

The following diagram illustrates the decision tree for selecting the correct solubility assay based on the research stage.

SolubilityWorkflow Start Start: Define Goal Stage Research Stage? Start->Stage Early Early Discovery (Screening) Stage->Early High Throughput Late Pre-clinical / CMC (Formulation) Stage->Late Precision Needed Kinetic Protocol B: Kinetic Solubility (DMSO Stock -> Buffer) Early->Kinetic Thermo Protocol A: Thermodynamic Solubility (Solid -> Solvent) Late->Thermo ResultK Output: Precipitation Risk (Yes/No at X µM) Kinetic->ResultK ResultT Output: Saturation Concentration (S_max in mg/mL) Thermo->ResultT

Caption: Decision framework for selecting Kinetic vs. Thermodynamic solubility protocols based on development stage.

pH-Dependent Solubility Equilibrium

The amphoteric nature of the imidazo[4,5-b]pyridine core means solubility is highly pH-dependent.

pHEquilibrium Cation Cationic Species (Protonated Pyridine N) High Solubility Neutral Neutral Species (Uncharged) Low Aqueous Solubility High LogP Cation->Neutral pH > 3.5 (-H+) Anion Anionic Species (Deprotonated Imidazole NH) High Solubility Neutral->Anion pH > 10.5 (-H+)

Caption: Ionization states of the scaffold across the pH scale. Solubility is lowest at the isoelectric point (neutral pH).

Applications & Troubleshooting

Recrystallization Strategy

For purification, exploit the temperature-dependent solubility in alcohols.

  • Solvent System: Ethanol/Water (9:1) or Methanol.

  • Method: Dissolve crude this compound in boiling ethanol. Add water dropwise until faint turbidity appears. Cool slowly to 4°C.

  • Why it works: The lipophilic bromo-phenyl group drives precipitation as the dielectric constant increases (adding water) and temperature decreases.

Common Pitfalls
  • DMSO "Crash-Out": When diluting a 10 mM DMSO stock into aqueous media, immediate precipitation may occur if the final concentration exceeds the kinetic solubility limit (typically ~20–50

    
    M for this scaffold). Mitigation:  Vortex immediately upon addition or use an intermediate dilution step.
    
  • Filter Adsorption: The hydrophobic nature (LogP ~3.2) can cause the compound to bind to nylon filters. Mitigation: Use PVDF or PTFE filters and discard the first 200

    
    L of filtrate.
    

References

  • Shelke, R. N., et al. (2017).[1] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[1][2] European Journal of Chemistry, 8(1), 25-32.[1] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • US EPA. (2025). CompTox Chemicals Dashboard: 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)-. Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link

  • Alelyunas, Y. W., et al. (2009).[4] High-throughput solubility measurement methods. European Journal of Pharmaceutical Sciences, 37(3-4), 172-182. Link

Sources

Safety data sheet (SDS) and toxicity risks of bromophenyl imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

From Bench-Side Handling to Pharmacological Risk Assessment

Executive Summary

Bromophenyl imidazopyridines represent a critical structural motif in medicinal chemistry, serving as intermediates for Suzuki-Miyaura cross-couplings and as scaffolds for GABA-A receptor modulators (e.g., Alpidem analogs). While valuable, this class presents a dual safety challenge: immediate chemical hazards associated with the halogenated heterocyclic structure (skin/eye irritation, sensitization) and latent pharmacological toxicity (specifically hepatotoxicity via metabolic bioactivation).

This guide synthesizes Safety Data Sheet (SDS) standards with advanced toxicological profiling, providing researchers with a self-validating framework for handling and evaluating these compounds.

Part 1: Chemical Identity & GHS Hazard Profile

Prototype Compound for Assessment: 2-(4-bromophenyl)imidazo[1,2-a]pyridine

While specific derivatives vary, the core bromophenyl-imidazopyridine scaffold shares a consistent hazard profile. The following data is synthesized from aggregated SDS data for CAS 34658-57-8 and structurally related analogs (e.g., Alpidem intermediates).

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed (Compound dependent).
Physicochemical Safety Data
  • Physical State: Typically off-white to pale yellow crystalline solid.

  • Melting Point: Range 130–135 °C (Derivative dependent).

  • Solubility: Low in water; high in DMSO, DCM, and Methanol. Note: High lipophilicity increases dermal absorption risks.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents. Warning: Combustion produces toxic fumes including Nitrogen oxides (NOx) and Hydrogen bromide (HBr).

Part 2: Toxicological Mechanisms (The "Why")

Expert Insight: The presence of the imidazopyridine ring, particularly when substituted with lipophilic halides like bromine, creates a specific metabolic liability known as "bioactivation."

The Hepatotoxicity Axis: Alpidem vs. Zolpidem

The toxicity of bromophenyl imidazopyridines is best understood through the historical withdrawal of Alpidem .[4] Unlike its safe analog Zolpidem, Alpidem (which contains a p-chloro/bromo-phenyl motif) causes severe liver injury.

  • Mechanism: The imidazopyridine ring is a substrate for CYP3A4 .

  • Bioactivation: CYP3A4 oxidizes the imidazole ring, generating a reactive epoxide or iminium intermediate.

  • Consequence: This electrophilic intermediate depletes cellular Glutathione (GSH) or covalently binds to hepatic proteins, triggering mitochondrial permeability transition (MPT) and necrosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between safe clearance (Glucuronidation) and toxic bioactivation.

MetabolicPathway Parent Bromophenyl Imidazopyridine (Lipophilic Parent) CYP CYP3A4 Oxidation Parent->CYP Phase I Metab Reactive Reactive Intermediate (Epoxide/Iminium) CYP->Reactive Bioactivation GSH Glutathione (GSH) Conjugation Reactive->GSH Defense Mechanism Bind Covalent Binding to Hepatic Proteins Reactive->Bind GSH Depletion Detox Mercapturic Acid (Safe Excretion) GSH->Detox Clearance Tox Mitochondrial Dysfunction (Necrosis/Hepatotoxicity) Bind->Tox Downstream Effect

Caption: Figure 1. CYP3A4-mediated bioactivation pathway. Toxicity occurs when the rate of reactive intermediate formation exceeds Glutathione capacity.

Part 3: Experimental Protocols for Safety Assessment

Trustworthiness: These protocols are designed to be self-validating. If the Positive Control fails, the assay is void.

Protocol A: Reactive Metabolite Trapping (In Vitro)

Purpose: To detect if your specific bromophenyl derivative forms dangerous electrophiles before moving to animal models.

  • Incubation System:

    • Test Compound (10 µM)

    • Human Liver Microsomes (HLM) (1 mg/mL protein)

    • NADPH-regenerating system

    • Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN) (5 mM).

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold Acetonitrile.

    • Centrifuge (10,000 x g, 10 min).

  • Analysis (LC-MS/MS):

    • Search for [M + 305]+ (GSH adduct) or [M + 26]+ (Cyano adduct).

    • Validation: Use Alpidem or Furan as a positive control for adduct formation.

Protocol B: Mitochondrial Permeability Transition (MPT) Assay

Purpose: To assess if the compound directly damages mitochondria (a hallmark of imidazopyridine toxicity).

  • Isolation: Isolate rat liver mitochondria via differential centrifugation.

  • Dosing: Treat mitochondria with Test Compound (0–100 µM).

  • Trigger: Add Calcium (Ca2+) to induce swelling.

  • Measurement: Monitor absorbance decrease at 540 nm (indicating swelling/rupture).

  • Interpretation:

    • If compound accelerates swelling compared to Vehicle Control -> High Toxicity Risk .

    • Reference: Alpidem (25-50 µM) accelerates MPT; Zolpidem does not.

Part 4: Handling & Synthesis Safety

Autonomy: Beyond the SDS, this section addresses the specific hazards of synthesizing these motifs.

Synthesis Hazards: Bromination

Introducing the bromine atom often utilizes elemental Bromine (


) or N-Bromosuccinimide (NBS).
  • Elemental Bromine: High acute toxicity (inhalation). Corrosive. Protocol: Must be handled in a fume hood with a sodium thiosulfate trap to neutralize vapors.

  • NBS: Sensitizer. Dust explosion hazard. Protocol: Use anti-static weighing boats; avoid metal spatulas (potential radical initiation).

Waste Management & Deactivation

Brominated heterocycles are persistent environmental pollutants.

  • Do NOT dispose of in general organic waste if the facility separates halogenated solvents.

  • Segregation: Must go into "Halogenated Organic Waste" streams.

  • Spill Cleanup:

    • Evacuate area if dust is airborne.[1][2]

    • Wear Nitrile gloves (double gloved) + P95 Respirator.

    • Adsorb with vermiculite.

    • Clean surface with 10% Sodium Thiosulfate (to degrade any free brominating agents).

Safety Assessment Workflow

Use this logic flow to determine if a new derivative is safe to scale up.

SafetyWorkflow Start New Bromophenyl Imidazopyridine InSilico In Silico Check (Structural Alerts) Start->InSilico GSH_Trap GSH Trapping (LC-MS) InSilico->GSH_Trap Pass Redesign Redesign/Discard InSilico->Redesign High Risk Cyto Hepatocyte Cytotoxicity (ATP) GSH_Trap->Cyto No Adducts GSH_Trap->Redesign Adducts Found Scale Safe to Scale Cyto->Scale High IC50 Cyto->Redesign Low IC50

Caption: Figure 2. Stage-gate safety workflow for evaluating new imidazopyridine derivatives.

References

  • Baty, V., et al. (1994).[5] Hepatitis induced by alpidem (Ananxyl).[5] Gastroenterologie Clinique et Biologique.

  • Berson, A., et al. (2001). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics.

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Imidazo[1,2-a]pyridine derivatives.[6] Retrieved from [Link]

  • ACS Green Chemistry Institute. (2012). Reagent Guide: Bromination. Retrieved from [Link]

Sources

Role of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine as a bidentate ligand

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Role of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine as a Bidentate Ligand

Abstract

The imidazo[4,5-b]pyridine scaffold, a structural bioisostere of natural purines, has garnered significant attention in medicinal chemistry and materials science.[1] This guide focuses on a key derivative, this compound, elucidating its fundamental properties and function as a versatile N,N'-bidentate chelating ligand. We will explore its synthesis and characterization, delve into the mechanics of its coordination with metal centers, and discuss the profound implications of its metal complexes in drug development and optoelectronics. The presence of a strategically positioned bromophenyl group not only influences its steric and electronic properties but also provides a reactive handle for further molecular elaboration, making it a highly valuable building block for creating complex molecular architectures.[2]

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure

The fusion of imidazole and pyridine rings creates the imidazo[4,5-b]pyridine system, a heterocyclic framework that mimics the purine core of essential biomolecules like adenine and guanine.[3][4] This structural analogy is a cornerstone of its utility in drug discovery, allowing it to interact with biological targets that recognize purines, such as enzymes and receptors.[5][6] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][7]

Beyond its medicinal importance, the π-conjugated framework and the presence of multiple nitrogen heteroatoms make the imidazo[4,5-b]pyridine core an excellent candidate for applications in materials science.[8] These features enable the formation of stable, often luminescent, coordination complexes with various transition metals, opening avenues for the development of advanced materials for optoelectronic devices like Organic Light Emitting Diodes (OLEDs).[8][9]

Synthesis and Characterization

The construction of the this compound molecule is typically achieved through a reliable and scalable condensation reaction.

Dominant Synthetic Pathway

The most common and efficient method involves the cyclocondensation of a substituted diaminopyridine with an appropriate benzaldehyde. Specifically, 2,3-diaminopyridine or its bromo-substituted analogue reacts with 2-bromobenzaldehyde.[10][11] The reaction is often mediated by an oxidizing agent or a cyclizing agent like sodium metabisulfite (Na₂S₂O₅) in a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).[10] The use of Na₂S₂O₅ is advantageous as it forms an adduct with the aldehyde, facilitating a controlled cyclization and subsequent aromatization to yield the stable heterocyclic core.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 2,3-Diaminopyridine p1 Na₂S₂O₅, DMSO Heat r1->p1 r2 2-Bromobenzaldehyde r2->p1 prod 2-(2-bromophenyl)-3H- imidazo[4,5-b]pyridine p1->prod Cyclocondensation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis adapted from established literature procedures.[10]

Objective: To synthesize this compound.

Materials:

  • Pyridine-2,3-diamine (1.0 equiv)

  • 2-Bromobenzaldehyde (1.0 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a solution of pyridine-2,3-diamine in DMSO, add 2-bromobenzaldehyde. The solvent DMSO is chosen for its high boiling point and its ability to dissolve the reactants.

  • Cyclization: Add sodium metabisulfite to the mixture portion-wise. This reagent facilitates the cyclization process.

  • Heating: Heat the reaction mixture at 120-140 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration/aromatization.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This step precipitates the crude product, which is generally insoluble in water.

  • Extraction & Purification: Collect the precipitate by filtration. The crude solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient. This removes unreacted starting materials and byproducts.

  • Validation: Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Physicochemical Characterization

Validation of the synthesized compound is critical. The following table summarizes the expected data from key analytical techniques.

Technique Purpose Expected Observations for this compound
¹H NMR Structural elucidation by mapping proton environments.Signals corresponding to the protons on the pyridine and phenyl rings. The broad singlet for the N-H proton of the imidazole ring is a key feature.[10][12]
¹³C NMR Determines the number and type of carbon atoms.Resonances for all unique carbon atoms in the aromatic system. The carbon bearing the bromine atom will appear in the characteristic region for halogenated carbons.[10][12]
Mass Spec (MS) Confirms molecular weight and elemental composition.A molecular ion peak [M+H]⁺ corresponding to the calculated mass. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be evident as two peaks of similar intensity separated by 2 m/z units.[10]
FT-IR Identifies functional groups.Characteristic peaks for N-H stretching (broad, ~3400 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C-H stretching (~3100 cm⁻¹).

Coordination Chemistry as a Bidentate Ligand

The true functional versatility of this compound is realized in its role as a chelating ligand.

The Bidentate Chelate: A Mechanistic View

The molecule possesses two key nitrogen atoms positioned for effective chelation: the pyridine nitrogen and the pyridine-like nitrogen of the imidazole ring. This N,N' arrangement allows the ligand to form a stable five-membered ring upon coordination to a metal center, a thermodynamically favorable conformation known as the "chelate effect." This mode of binding is significantly stronger and more stable than coordination by two separate monodentate ligands.

Caption: N,N'-Bidentate chelation of the ligand to a metal center (M).

The 2-(2-bromophenyl) group plays a crucial steric role. Its orientation relative to the fused ring system can influence the overall geometry of the resulting metal complex.[4][13] This steric hindrance can prevent the formation of certain isomers or enforce a specific coordination geometry around the metal ion.

Formation and Structure of Metal Complexes

This compound forms stable complexes with a variety of transition metals, including but not limited to zinc(II), copper(II), ruthenium(II), and platinum(II).[14][15][16] The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) depends on the metal's coordination number, oxidation state, and the presence of other ancillary ligands.

Metal Ion Typical Geometry Ancillary Ligands Potential Application
Zn(II) TetrahedralHalides (Cl⁻, Br⁻)Blue-emitting materials[14]
Cu(II) Distorted Square PlanarHalides, SolventsCatalysis, Antimicrobials
Ru(II) OctahedralBipyridine, COPhotodynamic Therapy, Catalysis
Pt(II) Square PlanarHalides, DMSOAnticancer agents, Phosphorescent emitters

Structural confirmation of these complexes is unequivocally provided by single-crystal X-ray diffraction, which reveals precise bond lengths, bond angles, and the overall molecular geometry.

Protocol for Metal Complex Synthesis

Objective: To synthesize a generic metal complex, e.g., [M(ligand)Cl₂].

Materials:

  • This compound (2.0 equiv)

  • Metal(II) chloride salt (e.g., ZnCl₂, CuCl₂) (1.0 equiv)

  • Methanol or Acetonitrile

  • Diethyl ether

Procedure:

  • Ligand Dissolution: Dissolve the ligand in a suitable solvent like methanol or acetonitrile with gentle heating.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride salt in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution while stirring. The formation of a precipitate or a color change often indicates complex formation. The choice of a 2:1 ligand-to-metal ratio is common for forming complexes like [M(ligand)₂Cl₂], but this can be varied.

  • Reaction Time: Stir the mixture at room temperature or under reflux for several hours to ensure complete reaction.

  • Isolation: Cool the solution to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under vacuum and add a non-coordinating, less polar solvent like diethyl ether to precipitate the complex.

  • Washing and Drying: Wash the collected solid with cold solvent or diethyl ether to remove any unreacted starting materials and dry it under vacuum.

  • Characterization: The resulting complex should be characterized by techniques such as FT-IR (to observe shifts in C=N stretching upon coordination), elemental analysis, and, if possible, single-crystal X-ray diffraction.

Applications and Future Directions

The utility of this compound and its metal complexes spans multiple scientific disciplines.

A Scaffold in Medicinal Chemistry

The core structure is a potent pharmacophore. The bromine atom on the phenyl ring is not merely a substituent; it is a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2] This allows for the straightforward introduction of diverse aryl or alkyl groups, enabling the creation of large libraries of compounds for screening against biological targets. This approach has been successfully used to develop potent antiproliferative agents.[2]

A Ligand in Materials Science

Metal complexes of imidazopyridine derivatives often exhibit interesting photophysical properties, including intense luminescence.[14] By coordinating this compound to metals like Zn(II), Ru(II), or Pt(II), it is possible to create materials that emit light in specific regions of the spectrum. These properties are highly sought after for applications in OLEDs, chemical sensors, and bio-imaging agents.[8][17] The electronic properties can be fine-tuned by modifying the ligand or the metal center.

Conclusion

This compound is far more than a simple heterocyclic compound. It is a masterfully designed building block that bridges the worlds of medicinal chemistry and advanced materials. Its identity as a purine bioisostere provides a clear rationale for its biological activity, while its robust N,N'-bidentate chelating ability allows for the predictable construction of functionally diverse metal complexes. The presence of the bromophenyl group further enhances its value, offering a gateway to immense structural diversity through modern cross-coupling chemistry. For researchers, scientists, and drug development professionals, this ligand represents a powerful tool for innovation, promising continued discoveries in the pursuit of novel therapeutics and next-generation functional materials.

References

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]

  • MDPI. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. [Link]

  • European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • PMC. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • ResearchGate. Structures of imidazo[4,5-b]pyridine derivatives. [Link]

  • ResearchGate. (2025). Synthesis, Structure, and Photophysical Properties of Blue-Emitting Zinc(II) Complexes with 3-Aryl-Substituted 1-Pyridylimidazo[1,5-a]pyridine Ligands. [Link]

  • SSRN. (2024). Photophysical Studies on Boron-Centered Spiro Compounds with Imidazo[1,5-A]Pyridine Derivatives. [Link]

  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2025). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. [Link]

  • Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-B]PYRIDINE BUILDING BLOCKS. [Link]

  • Wikipedia. Transition metal pyridine complexes. [Link]

  • Semantic Scholar. New materials based on imidazo[4,5-b]pyridine derivatives candidates for optoelectronic device applications: Theoretical investigations. [Link]

  • MDPI. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. [Link]

  • PMC. 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. [Link]

  • PMC. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • MDPI. (2023). Use of the Asymmetrical Chelating N-Donor 2-Imino-Pyridine as a Redox [Fe4S4] Cubane Surrogate at a Di-Iron Site Related to [FeFe]-Hydrogenases. [Link]

  • PubMed. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. [Link]

  • PubMed. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. [Link]

  • PubMed. 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. [Link]

  • PMC. (2021). Regulation of the Switchable Luminescence of Tridentate Platinum(II) Complexes by Photoisomerization. [Link]

  • La Salle University. Tris-2,2'-bipyridine Complexes of Iron(II) and Ruthenium (II): Synthesis, Spectroscopy and Electrochemistry. [Link]

Sources

Electronic Architecture & Frontier Orbital Engineering of Imidazo[4,5-b]pyridine Derivatives

[1]

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a critical "privileged structure" in both medicinal chemistry and organic electronics. Distinguished by the fusion of an electron-deficient pyridine ring with an imidazole moiety across the 2,3-positions of the pyridine, this heterocyclic system exhibits a high electron affinity and a tunable band gap. This guide provides a rigorous analysis of the scaffold’s electronic properties, focusing on the modulation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.[1][2] It details the causal relationships between substituent effects and orbital energies, supported by validated experimental protocols and computational methodologies.

Structural Fundamentals & Electronic Architecture

The Core Scaffold

The imidazo[4,5-b]pyridine system is a 1-deazapurine analogue. Its electronic signature is defined by the interplay between the


  • Pyridine Moiety (Acceptor Character): The nitrogen atom at position 4 (in the fused system numbering) exerts a strong inductive electron-withdrawing effect (-I), lowering the energy of the LUMO.

  • Imidazole Moiety (Donor/Amphoteric Character): The pyrrole-like nitrogen (N-H or N-R) contributes to the

    
    -system, raising the HOMO level, while the pyridine-like nitrogen in the imidazole ring aids in coordination and hydrogen bonding.
    
Dipole Moments and Polarization

Unlike symmetric heterocycles, imidazo[4,5-b]pyridine possesses a significant permanent dipole moment directed towards the pyridine nitrogen. This vector is critical in designing derivatives for Organic Photovoltaics (OPVs) , where molecular orientation at the donor-acceptor interface dictates charge transfer efficiency.

HOMO-LUMO Engineering: Data & Mechanisms[3]

The electronic band gap (

Representative Electronic Data

The following table summarizes Density Functional Theory (DFT) and experimental values for selected derivatives, illustrating the tunability of the scaffold.

Derivative ClassSubstituent (Pos)

(eV)

(eV)

(eV)
Application
Unsubstituted Core H-6.30-1.814.49Baseline Reference
Donor-Functionalized 2-Phenyl-5.85-2.103.75Biological Probes
Push-Pull System 2-(4-N,N-dimethylamino)phenyl-5.12-2.452.67OLED Emitters
Acceptor-Functionalized 6-NO

-6.80-3.203.60Electron Transport
Extended Conjugation 2-Styryl-5.45-2.652.80NLO Materials

Note: Values are approximate aggregates from B3LYP/6-31G(d) calculations and CV data referenced in literature [1][3][4].

Substituent Effects on Frontier Orbitals

The modulation of orbital levels follows specific mechanistic pathways:

  • HOMO Destabilization (Raising Energy):

    • Mechanism: Introduction of strong Electron Donating Groups (EDGs) like

      
       or 
      
      
      at C2 or C6.
    • Orbital Logic: The lone pairs of the substituent mix with the

      
      -system of the imidazole, raising the energy of the HOMO which is typically delocalized across the entire fused system.
      
  • LUMO Stabilization (Lowering Energy):

    • Mechanism: Introduction of Electron Withdrawing Groups (EWGs) like

      
      , 
      
      
      , or
      
      
      at C6 or C7.
    • Orbital Logic: These groups pull electron density from the pyridine ring, stabilizing the LUMO which often has significant coefficients on the pyridine nitrogen and adjacent carbons.

Visualizing the Tuning Logic

The following diagram illustrates the decision matrix for engineering the band gap based on desired application outcomes.

GCoreImidazo[4,5-b]pyridine Core(High Gap ~4.5 eV)Strategy_PushPullStrategy: Push-PullAdd EDG at C2 + EWG at C6Core->Strategy_PushPullNarrow GapStrategy_EWGStrategy: e- DeficiencyAdd EWG (-NO2, -CN) at C5/C6Core->Strategy_EWGLower LUMOStrategy_PlanarStrategy: PlanarizationRigidify with fused ringsCore->Strategy_PlanarIncrease QYTarget_OLEDTarget: OLED Emitter(Gap ~2.5 - 3.0 eV)Target_ETLTarget: Electron Transport(Deep LUMO < -3.0 eV)Target_BioTarget: Bio-Probe(Stable, High QY)Strategy_PushPull->Target_OLEDStrategy_EWG->Target_ETLStrategy_Planar->Target_Bio

Figure 1: Strategic logic flow for tuning the electronic properties of the imidazo[4,5-b]pyridine scaffold.

Experimental & Computational Characterization Protocols

To ensure scientific integrity, the determination of HOMO-LUMO levels must rely on corroborative methods. Relying solely on DFT is insufficient for device-grade materials.

Protocol A: Electrochemical Determination (Cyclic Voltammetry)

This protocol provides the "electrochemical band gap," which often differs from the optical band gap due to the exciton binding energy.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    ).
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (polished to mirror finish with alumina slurry).

  • Reference Electrode: Ag/AgCl or Ag/AgNO

    
    .
    
  • Internal Standard: Ferrocene/Ferrocenium (

    
    ) couple.
    

Step-by-Step Methodology:

  • Blank Scan: Run a CV of the electrolyte solution to ensure the window is clean (-2.5V to +2.5V).

  • Sample Preparation: Dissolve the derivative (approx.

    
     M) in the electrolyte solution. Degas with 
    
    
    or
    
    
    for 10 minutes.
  • Measurement: Record voltammograms at scan rates of 50, 100, and 200 mV/s to verify reversibility.

  • Calibration: Add a pinch of Ferrocene. Record the scan again. Identify the

    
     of the 
    
    
    couple.
  • Calculation:

    
    
    
    
    (Note: 4.8 eV is the vacuum energy level of Ferrocene; values may vary slightly based on solvent model used).
Protocol B: Computational Validation (DFT)

Experimental values should be benchmarked against theoretical calculations to assign transitions.

Computational Workflow:

  • Geometry Optimization: Perform in gas phase using B3LYP/6-31G(d) . For halogenated derivatives, use 6-311+G(d,p) to account for diffuse functions.

  • Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

  • Solvent Correction: Apply PCM (Polarizable Continuum Model) corresponding to the CV solvent (e.g., Acetonitrile).

  • TD-DFT: Calculate the first 6 excited states to simulate the UV-Vis spectrum and correlate the optical gap (

    
    ) with the HOMO-LUMO gap.
    
Integrated Workflow Diagram

WorkflowSynthSynthesizedDerivativeCVCyclic Voltammetry(Electrochemical Gap)Synth->CVUVUV-Vis Spectroscopy(Optical Gap - Tauc Plot)Synth->UVDFTDFT (B3LYP/6-31G*)(Theoretical Gap)Synth->DFTAnalysisData Correlation(E_elec vs E_opt)CV->AnalysisHOMO/LUMOUV->AnalysisEg (opt)DFT->AnalysisOrbital TopologyFinalValidated ElectronicProfileAnalysis->Final

Figure 2: Integrated experimental and computational workflow for characterizing electronic properties.

Case Studies & Applications

Organic Photovoltaics (OPVs)

In Bulk Heterojunction (BHJ) solar cells, imidazo[4,5-b]pyridine derivatives serve as non-fullerene acceptors.

  • Case Study: A derivative substituted with electron-withdrawing cyano groups at the vinyl bridge (C2 position) exhibited a LUMO level of -3.8 eV, perfectly matching the donor polymer P3HT for efficient exciton dissociation [1].

  • Mechanism: The deep LUMO ensures a large driving force (

    
    ) for electron transfer from the donor.
    
Medicinal Chemistry: Kinase Inhibition

While electronic properties are often discussed in materials, they dictate biological activity.

  • Target: Aurora A Kinase.[2]

  • Insight: The electron density at N3 and N1 (imidazole ring) correlates with hydrogen bond acceptor capability. Derivatives with higher HOMO levels (more electron-rich) showed increased affinity for the ATP-binding pocket due to stronger H-bond interactions with the hinge region residues [4].

References

  • New materials based on imidazo[4,5-b]pyridine derivatives candidates for optoelectronic device applications: Theoretical investigations. Journal of Chemical and Pharmaceutical Research.Link

  • HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Pharmacy.Link

  • Synthesis and DFT studies of novel aminoimidazodipyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile. Semantic Scholar.Link

  • Structures of imidazo[4,5-b]pyridine derivatives. ResearchGate.Link

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules. MDPI Molecules.Link

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine via Acid-Catalyzed Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of: A Senior Application Scientist

Introduction and Significance

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold due to its structural resemblance to purines, making it a cornerstone in medicinal chemistry.[1] This motif is present in a range of biologically active compounds, including proton pump inhibitors, GABAA receptor modulators, and agents with anticancer and antimicrobial properties.[1][2] The synthesis of this scaffold is therefore of paramount importance for the development of novel therapeutics.

This document provides a detailed guide to the synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine. This compound serves as a valuable intermediate, with the bromo-substituent providing a reactive handle for further functionalization via cross-coupling reactions to generate diverse compound libraries. The described method involves a direct and efficient acid-catalyzed condensation reaction between 2,3-diaminopyridine and 2-bromobenzaldehyde, followed by an oxidative cyclization. We will delve into the mechanistic underpinnings of this transformation, provide a robust step-by-step protocol, and discuss the critical parameters that govern reaction success.

Reaction Mechanism: From Schiff Base to Fused Heterocycle

The overall transformation is a multi-step cyclocondensation reaction. The mechanism can be dissected into three key phases:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 2,3-diaminopyridine on the carbonyl carbon of 2-bromobenzaldehyde. This step is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[3][4] The resulting tetrahedral intermediate, a hemiaminal, is unstable and readily undergoes dehydration to form a Schiff base (or imine).[5][6] This dehydration is a reversible equilibrium, which can be driven forward by removing the water that is formed.[7]

  • Intramolecular Cyclization: The second amino group of the pyridine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This ring-closing step forms a five-membered dihydro-imidazole intermediate.

  • Aromatization (Oxidation): The final step involves the oxidation of the dihydro-imidazole ring to form the stable, aromatic imidazo[4,5-b]pyridine system. This aromatization is the driving force for the reaction and can be achieved using an external oxidizing agent or, in many cases, by simple exposure to atmospheric oxygen, particularly at elevated temperatures.[1]

Below is a diagram illustrating the proposed reaction pathway.

ReactionMechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2,3-Diaminopyridine I1 Hemiaminal R1->I1 + R2 (H⁺ cat.) R2 2-Bromobenzaldehyde I2 Schiff Base (Imine) I1->I2 - H₂O I3 Cyclized Intermediate (Dihydroimidazole) I2->I3 Intramolecular Cyclization P1 2-(2-bromophenyl)-1H- imidazo[4,5-b]pyridine I3->P1 Oxidation (-2H)

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Application & Protocols

This section outlines a reliable protocol for the synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine.

Materials and Equipment

Reagents:

  • 2,3-Diaminopyridine (C₅H₇N₃)

  • 2-Bromobenzaldehyde (C₇H₅BrO)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Ethyl Acetate (C₄H₈O₂)

  • Hexanes

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and funnels

  • Büchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

Quantitative Data Summary

The following table provides recommended quantities for the reaction.

Component MW ( g/mol ) Amount Moles (mmol) Equivalents
2,3-Diaminopyridine109.131.09 g10.01.0
2-Bromobenzaldehyde185.021.85 g10.01.0
Glacial Acetic Acid60.0520 mL-Solvent/Catalyst
Step-by-Step Protocol

The experimental workflow is summarized in the diagram below.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Combine reactants in glacial acetic acid. B 2. Reflux Heat mixture to reflux for 4-6 hours. A->B C 3. Monitoring Track reaction progress using TLC. B->C D 4. Quenching & Precipitation Cool and pour into ice-water. Neutralize with NaHCO₃. C->D E 5. Isolation Filter the solid product via vacuum filtration. D->E F 6. Purification Wash with water and recrystallize from ethanol. E->F G 7. Characterization Analyze by NMR, MS, IR. F->G

Caption: Figure 2: Experimental Workflow.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (1.09 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until the solid dissolves. Once dissolved, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The reaction mixture will typically darken in color.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ~100 mL of ice-water with stirring.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8. A solid precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water (3 x 30 mL) to remove any residual salts and acetic acid.

  • Drying: Dry the collected solid, either in a vacuum oven at 50-60 °C or by air drying to a constant weight.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum. This procedure has been shown to yield the desired product in good yields (61-89% for similar analogs).[8]

Characterization of the Final Product

The identity and purity of the synthesized 2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine should be confirmed using standard analytical techniques. Based on spectral data for structurally similar compounds, the following characteristics are expected[9]:

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the pyridine ring protons (δ 7.0-8.5 ppm), the phenyl ring protons (δ 7.2-7.8 ppm), and a broad singlet for the imidazole N-H proton (typically > δ 10 ppm, may vary).

  • ¹³C NMR (100 MHz, CDCl₃): Expect aromatic signals in the range of δ 115-155 ppm. Key signals include the C-Br carbon (around δ 123 ppm) and the C2 carbon of the imidazole ring (around δ 153 ppm).[9]

  • Mass Spectrometry (HRMS-ESI): Calculated mass for C₁₂H₈BrN₃. The observed mass should show the characteristic isotopic pattern for a bromine-containing compound.

  • FT-IR (KBr, cm⁻¹): Look for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹).

Discussion of Critical Experimental Parameters

  • Rationale for Acetic Acid: Glacial acetic acid serves a dual role. It acts as a protic solvent capable of dissolving the reactants and as a Brønsted acid catalyst.[8] The acidic environment facilitates the crucial dehydration of the hemiaminal intermediate, which is often the rate-limiting step in Schiff base formation.[10]

  • Stoichiometry: A 1:1 molar ratio of 2,3-diaminopyridine to 2-bromobenzaldehyde is critical. Using an excess of the aldehyde could lead to the formation of a bis-imine by reacting with both amino groups, which would be a significant impurity.

  • Role of Oxidation: The final aromatization step is an oxidation. While this protocol relies on air oxidation at reflux temperatures, which is a greener approach, it can sometimes be slow or incomplete.[1] For substrates that are resistant to air oxidation, the addition of a mild oxidizing agent may be necessary. However, harsh oxidants like nitrobenzene should be avoided due to safety and environmental concerns.[8]

  • Temperature Control: Refluxing at a sufficiently high temperature provides the necessary activation energy for both the cyclization and the subsequent oxidation/aromatization steps. It also helps to physically remove water from the reaction sphere, driving the initial equilibrium.[10]

  • Work-up and Neutralization: Pouring the acidic reaction mixture into ice-water serves to both quench the reaction and precipitate the product, which is typically less soluble in aqueous media. Careful neutralization is required to ensure the product, which has basic nitrogen atoms, is in its free-base form for efficient isolation.

By carefully controlling these parameters, this protocol provides a reliable and reproducible method for accessing the valuable 2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine intermediate, opening the door for further exploration in drug discovery and materials science.

References

  • NROChemistry. Pictet-Spengler Reaction. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

  • A. A. G. El-Faham, et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4983. Available from: [Link]

  • DePaul University. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available from: [Link]

  • ResearchGate. The mechanism of the Pictet–Spengler reaction. Available from: [Link]

  • ResearchGate. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Available from: [Link]

  • S. L. Yedage, et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4395–4403. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Available from: [Link]

  • H. Goker, et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1167–1183. Available from: [Link]

  • K. A. Oluwafemi, et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(7), 202312124. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • M. J. G. Lesley, et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 21(16), 6448–6452. Available from: [Link]

  • M. S. Refat, et al. (2014). Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine. Gdańsk University of Technology. Available from: [Link]

  • ResearchGate. How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?. Available from: [Link]

  • S. Asadi, et al. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. Journal of Molecular Structure, 1307, 137918. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • JOCPR. Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Available from: [Link]

  • Royal Society of Chemistry. A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. I want to synthesize Schiff base from Benzil and 2-aminopyridine. Available from: [Link]

  • Johannes Gutenberg University Mainz. Condensation reactions in microflow. Available from: [Link]

  • ResearchGate. Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. Available from: [Link]

  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]

  • M. E. McMillan, et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. Available from: [Link]

  • MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available from: [Link]

Sources

Advanced Application Note: Suzuki-Miyaura Coupling of 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This Application Note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine . This substrate represents a specific class of "privileged structures" in medicinal chemistry, serving as a critical intermediate for Angiotensin II receptor antagonists (sartans) and various kinase inhibitors.

The Challenge: Sterics and Chelation

Coupling this specific substrate presents two distinct mechanistic hurdles that standard "textbook" Suzuki conditions often fail to address:

  • Steric Hindrance (The Ortho Effect): The bromine atom is located at the ortho position of the phenyl ring, directly flanked by the bulky imidazo[4,5-b]pyridine bicyclic system. This creates a significant steric barrier to the Oxidative Addition step of the catalytic cycle.

  • Catalyst Poisoning (The Azole Factor): The N3-position of the imidazole ring and the pyridine nitrogen are capable of coordinating to Palladium. Furthermore, the free N-H (if unprotected) has a pKa of ~10-11, meaning it will be deprotonated by the base used in the coupling (e.g.,

    
    ), forming an imidazopyridinate anion that can sequester the catalyst or compete with the boronic acid for transmetallation.
    

This guide provides three tiered protocols ranging from robust general methods to specialized high-efficiency systems for difficult couplings.

Mechanistic Logic & Catalyst Selection

To overcome the steric barrier, the catalyst system must be electron-rich (to facilitate oxidative addition into the hindered C-Br bond) and bulky (to promote reductive elimination of the crowded product).

  • Ligand Choice: We prioritize Buchwald Dialkylbiaryl Phosphines (specifically SPhos and XPhos). These ligands form monoligated Pd(0) species that are highly active for ortho-substituted halides.

  • Base Choice: Potassium Phosphate (

    
    )  is preferred over Carbonates. Its higher basicity aids in the activation of the boronic acid and the "pre-catalyst" activation, while its solubility profile in water/organic mixes is ideal for biphasic systems.
    
Visualizing the Steric Challenge

The following diagram illustrates the steric congestion during the oxidative addition step and the necessity of bulky ligands.

G cluster_0 Substrate Constraints cluster_1 Catalytic Solution Substrate 2-(2-bromophenyl)- 3H-imidazo[4,5-b]pyridine Constraint1 Ortho-Steric Hindrance Substrate->Constraint1 Constraint2 N-Coordination (Catalyst Poisoning) Substrate->Constraint2 Complex Active Monoligated Pd-L Complex Constraint1->Complex Requires High Electron Density Ligand Bulky Ligand (SPhos/XPhos) Ligand->Complex Pd Pd(0) Species Pd->Complex Complex->Substrate Facilitates Oxidative Addition

Caption: Mechanistic rationale for ligand selection to overcome steric and electronic deactivation.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Recommended for valuable substrates where yield is paramount. This system is highly tolerant of the unprotected N-H.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%, 1:2 Pd:L ratio)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) or n-Butanol

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate, boronic acid,

    
    , SPhos, and finely ground 
    
    
    
    .
    • Note: If the boronic acid is prone to protodeboronation, add it in portions or use the corresponding Pinacol ester.

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvation: Inject degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Observation: The reaction mixture usually turns from orange to black (active Pd species).

  • Workup: Cool to room temperature. Dilute with EtOAc and water. If the product is amphoteric (due to the pyridine ring), adjust aqueous pH to ~7-8 before extraction to ensure the product is in the organic phase.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typically DCM/MeOH gradients).
    
Protocol B: Microwave-Assisted (Rapid Screening)

Ideal for library generation or rapid optimization.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure:

  • Combine substrate (0.2 mmol), boronic acid (0.24 mmol), catalyst (0.01 mmol), and base (0.4 mmol) in a microwave process vial.

  • Add solvent (2 mL). Cap and purge with Argon for 1 min.

  • Irradiate at 120°C for 30 minutes (High Absorption setting).

  • Filter through a Celite pad, wash with MeOH, and concentrate for analysis.

Protocol C: Aqueous/Green Conditions (Surfactant Mediated)

For scale-up considerations to reduce organic solvent waste.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Surfactant: TPGS-750-M (2 wt% in water)

  • Base:

    
     (3.0 equiv) or 
    
    
    

Procedure:

  • Dissolve surfactant in water.

  • Add substrate and boronic acid.[1][2][3][4]

  • Add catalyst and base.[2][5]

  • Stir vigorously at 60-80°C . The lipophilic reagents migrate into the surfactant micelles where the high local concentration accelerates the coupling.

Data & Optimization Guide

The following table summarizes expected outcomes based on boronic acid electronics, a critical factor when coupling to this electron-deficient, hindered halide.

Boronic Acid TypeElectronic NatureRecommended ProtocolExpected YieldNotes
Phenylboronic acid NeutralProtocol A or B85-95%Standard benchmark.
4-Methoxyphenyl... Electron RichProtocol B (Microwave)>90%Nucleophilic boronic acid overcomes steric barrier easily.
4-Cyanophenyl... Electron PoorProtocol A (SPhos)60-75%Slower transmetallation; requires longer times and bulky ligand.
2-Methylphenyl... Sterically HinderedProtocol A (SPhos/XPhos)40-60%"Ortho-Ortho" coupling. Requires XPhos and higher temp (110°C).
3-Pyridyl... HeterocyclicProtocol A50-70%Potential competitive coordination. Increase catalyst to 5-7 mol%.

Troubleshooting & Critical Controls

Issue: Protodeboronation

Symptom: Recovery of unreacted bromide and formation of the reduced arene (Ar-H) from the boronic acid.

  • Fix: Switch from Boronic Acid to Boronic Pinacol Ester .

  • Fix: Reduce reaction temperature to 80°C and increase time.

  • Fix: Use anhydrous conditions with

    
     (anhydrous) in Dioxane.
    
Issue: Homocoupling of Boronic Acid

Symptom: Formation of Ar-Ar dimer.

  • Fix: Strictly degas solvents (Oxygen promotes homocoupling).

  • Fix: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the bromide.

Issue: N-Arylation (Side Reaction)

Symptom:[2] Coupling occurs on the imidazole Nitrogen instead of the Bromine.

  • Fix: This is rare with Pd-catalyzed Suzuki conditions but common with Copper. Ensure no Cu contamination.

  • Fix: If observed, protect the N-H with a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group prior to coupling.

Workflow Visualization

Workflow Start Start: 2-(2-Br-phenyl)-imidazo... Decision Is N-H Protection Needed? Start->Decision Protect Step 1a: Protect (SEM/THP) Decision->Protect Yes (High Purity Req) Direct Step 1b: Direct Coupling Decision->Direct No (Standard) Setup Setup: Pd(OAc)2 + SPhos + K3PO4 Solvent: Toluene/H2O Protect->Setup Direct->Setup Reaction Reaction: 100°C, 12-18h Setup->Reaction Check Check LCMS Reaction->Check Success Product Formed (Workup) Check->Success >90% Conv. Fail Low Conversion Check->Fail <50% Conv. Optimize Switch to XPhos or Increase Temp Fail->Optimize Optimize->Setup

Caption: Decision tree for experimental setup and optimization.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[6][2][4][7] Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Altenhoff, G., et al. (2004). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][8][4][9][10] Journal of the American Chemical Society. [Link]

  • Bhardwaj, V., et al. (2020). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions.[11] ResearchGate/Tetrahedron Letters. [Link]

Sources

Application Notes and Protocols for the Synthesis of Iridium(III) Complexes with 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of phosphorescent iridium(III) complexes featuring the cyclometalating ligand 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine. The protocol is designed for researchers in materials science, medicinal chemistry, and drug development, offering a detailed workflow from ligand synthesis to the final iridium complex. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Cyclometalated Iridium(III) Complexes

Iridium(III) complexes have garnered significant attention due to their unique photophysical and electrochemical properties. Their strong spin-orbit coupling facilitates efficient intersystem crossing, leading to highly phosphorescent materials with applications in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.[1][2] The tunability of their emission color, high quantum yields, and chemical stability make them ideal candidates for these advanced applications.[3]

The choice of ligands is crucial in tailoring the properties of the final iridium complex. Cyclometalating ligands, which coordinate to the iridium center through both a carbon-metal (Ir-C) and a nitrogen-metal (Ir-N) bond, are particularly important in determining the energy of the emissive triplet state. The imidazo[4,5-b]pyridine scaffold is a promising core for such ligands due to its rigid structure and versatile synthetic accessibility. The introduction of a 2-bromophenyl group at the 2-position of the imidazo[4,5-b]pyridine core provides a handle for further functionalization via cross-coupling reactions, allowing for the fine-tuning of the complex's electronic properties.

This application note details a robust and reproducible two-part synthetic procedure:

  • Part A: Synthesis of the cyclometalating ligand, this compound.

  • Part B: Synthesis of a representative heteroleptic iridium(III) complex using the synthesized ligand and a common precursor, the chloro-bridged dimer [Ir(ppy)₂Cl]₂ (where ppy = 2-phenylpyridine).

Mechanistic Considerations

The synthesis of the target iridium complex involves two key chemical transformations: the formation of the imidazo[4,5-b]pyridine ring system and the subsequent cyclometalation reaction.

Ligand Synthesis: The formation of the 2-aryl-3H-imidazo[4,5-b]pyridine core is typically achieved through the condensation of 2,3-diaminopyridine with an appropriate aldehyde.[4][5] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization through oxidation. The use of a mild oxidizing agent, or even atmospheric oxygen, can drive the reaction to completion.

Complex Synthesis: The formation of the cyclometalated iridium(III) complex proceeds in two main steps. First, a chloro-bridged iridium(III) dimer, such as [Ir(ppy)₂Cl]₂, is synthesized by reacting iridium(III) chloride with an excess of the cyclometalating ligand (in this case, 2-phenylpyridine).[2][6] This reaction is a classic example of ortho-metalation, where a C-H bond on the phenyl ring is activated and replaced by a bond to the iridium center. The resulting dimer serves as a versatile precursor for the introduction of other ligands. In the second step, the chloro-bridges of the dimer are cleaved by the ancillary ligand, this compound, to yield the final monomeric, heteroleptic iridium(III) complex.[7]

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2,3-Diaminopyridine98%Sigma-Aldrich
2-Bromobenzaldehyde98%Sigma-Aldrich
Sodium metabisulfite (Na₂S₂O₅)≥97%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)AnhydrousSigma-Aldrich
Iridium(III) chloride hydrate (IrCl₃·xH₂O)99.8% trace metals basisSigma-Aldrich
2-Phenylpyridine (ppy)98%Sigma-Aldrich
2-MethoxyethanolAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
HexanesACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
Silica gel230-400 meshMerck

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • High-Resolution Mass Spectrometer (HRMS)

  • UV-Visible Spectrophotometer

  • Photoluminescence Spectrometer

  • Inert atmosphere glovebox or Schlenk line

Part A: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.[4][8]

Step-by-Step Protocol:

  • To a solution of 2-bromobenzaldehyde (1.85 g, 10 mmol) in 20 mL of DMSO, add sodium metabisulfite (1.05 g, 5.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,3-diaminopyridine (1.09 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

  • Characterize the purified ligand by ¹H NMR, ¹³C NMR, and HRMS.

Part B: Synthesis of the Iridium(III) Complex

Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂Cl]₂

This is a standard procedure for the synthesis of cyclometalated iridium dimers.[2][6]

  • In a 100 mL round-bottom flask, combine iridium(III) chloride hydrate (1.0 g, approx. 2.9 mmol) and 2-phenylpyridine (3.0 mL, approx. 20.3 mmol).

  • Add a 3:1 (v/v) mixture of 2-methoxyethanol and water (20 mL).

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • A yellow precipitate will form. Cool the reaction mixture to room temperature.

  • Collect the precipitate by vacuum filtration and wash it with methanol, followed by hexanes.

  • Dry the solid under vacuum to yield the chloro-bridged dimer, [Ir(ppy)₂Cl]₂, which can be used in the next step without further purification.

Step 2: Synthesis of the Final Iridium(III) Complex

  • In a 50 mL round-bottom flask, dissolve the chloro-bridged dimer [Ir(ppy)₂Cl]₂ (0.54 g, 0.5 mmol) and this compound (0.27 g, 1.0 mmol) in 20 mL of a 1:1 mixture of dichloromethane and methanol.

  • Reflux the reaction mixture under a nitrogen atmosphere for 12 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

  • Combine the fractions containing the desired product and remove the solvent.

  • Further purify the complex by recrystallization from a dichloromethane/hexane solvent system.

  • Dry the final product under vacuum.

  • Characterize the complex by ¹H NMR, ¹³C NMR, HRMS, UV-Vis absorption, and photoluminescence spectroscopy.

Visualization of the Synthetic Workflow

DOT Graph of the Ligand Synthesis

Ligand_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2,3-Diaminopyridine C DMSO, 120 °C, N₂ atmosphere Na₂S₂O₅ A->C B 2-Bromobenzaldehyde B->C D This compound C->D Condensation & Cyclization

Caption: Synthetic scheme for this compound.

DOT Graph of the Iridium Complex Synthesis

Complex_Synthesis cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Final Complex Formation IrCl3 IrCl₃·xH₂O dimer_reaction 2-Methoxyethanol/H₂O Reflux, 24h IrCl3->dimer_reaction ppy 2-Phenylpyridine (ppy) ppy->dimer_reaction dimer [Ir(ppy)₂Cl]₂ dimer_reaction->dimer Cyclometalation complex_reaction DCM/MeOH Reflux, 12h dimer->complex_reaction Bridge Cleavage ligand This compound ligand->complex_reaction final_complex [Ir(ppy)₂(this compound)]Cl complex_reaction->final_complex

Caption: Two-step synthesis of the target iridium(III) complex.

Expected Results and Characterization

CompoundExpected Appearance¹H NMR (indicative shifts, δ ppm)HRMS (m/z)
Ligand Off-white to pale yellow solid7.0-8.5 (aromatic protons), 13.0-14.0 (broad singlet, N-H)Calculated for C₁₂H₈BrN₃: [M+H]⁺, found should match the calculated value.
Complex Yellow to orange solid6.5-9.0 (aromatic protons of ppy and new ligand)Calculated for [M-Cl]⁺, found should match the calculated value.

Photophysical Properties: The final iridium complex is expected to be phosphorescent, with emission in the green to red region of the visible spectrum, depending on the specific coordination environment. A UV-Vis absorption spectrum will show ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region. The photoluminescence spectrum will show a characteristic vibronically structured emission band.

Safety and Handling

  • Iridium(III) chloride: May cause skin and eye irritation.[9][10][11] Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Methoxyethanol: Flammable liquid and vapor.[12][13][14] Harmful if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child. Use in a fume hood with proper engineering controls.

  • Organic Solvents (DMSO, DCM, MeOH, Hexanes): Handle with care in a well-ventilated area, avoiding ignition sources.

  • General Precautions: All reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the iridium center and side reactions.

Troubleshooting

IssuePossible CauseSolution
Low yield of ligand Incomplete reactionExtend the reaction time and ensure the temperature is maintained at 120 °C.
Poor precipitationEnsure the water used for precipitation is ice-cold.
Incomplete formation of the iridium dimer Insufficient reflux timeEnsure the reaction is refluxed for the full 24 hours.
Impure iridium precursorUse a high-purity source of IrCl₃·xH₂O.
Difficulty in purifying the final complex Co-elution of starting materials or byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Poor crystallinityTry different solvent systems for recrystallization (e.g., chloroform/ether, acetone/hexanes).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of a novel phosphorescent iridium(III) complex. By following these procedures, researchers can successfully synthesize and characterize these important materials for a variety of applications. The provided mechanistic insights and troubleshooting guide should aid in the successful execution of these synthetic routes.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Iridium(III) Chloride Trihydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iridium trichloride. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methoxyethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Iridium(III) chloride. Retrieved from [Link]

  • Ma, Y., Che, C. M., Chao, H. Y., Zhou, X., Chan, W. H., & Shen, J. (2003). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Coordination Chemistry Reviews, 257(15-16), 2315-2336.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥99 %, for synthesis. Retrieved from [Link]

  • von Zelewsky, A., & Mamula, O. (2000). Stereoselective Synthesis of Cyclometalated Iridium(III) Complexes: Characterization and Photophysical Properties. Journal of the Chemical Society, Dalton Transactions, (13), 2191-2196.
  • Lamansky, S., Djurovich, P., Murphy, D., Abdel-Razzaq, F., Lee, H. E., Adachi, C., ... & Thompson, M. E. (2001). Synthesis and characterization of phosphorescent cyclometalated iridium complexes. Inorganic chemistry, 40(7), 1704-1711.
  • Li, J., Liu, D., Liu, Y., Wang, S., & Li, P. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4153-4161.
  • Vásquez, B., Bayas, M., Dreyse, P., Palma, J. L., Cabrera, A. R., Rossin, E., ... & González-Pavez, I. (2024). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53.
  • Uteuliyev, M. M., Zheldakova, R. A., & Potkin, V. I. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(16), 4933.
  • Al-Tel, T. H. (2011).
  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo [4, 5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Berezin, A. A., Melnikov, A. S., Gurzhiy, V. V., & Tunik, S. P. (2021). pH-Responsive N^C-Cyclometalated Iridium(III)
  • Kumar, A., Kumar, V., & Singh, S. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega.
  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo [4, 5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Goker, H., Alp, M., Yildiz, I., & Ertan, R. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 1-16.

Sources

Microwave-Assisted Synthesis of 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine

[1]

Executive Summary

This Application Note details the protocol for the rapid synthesis of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., anticancer agents) and antiviral therapeutics.

Traditional thermal reflux methods for imidazopyridine synthesis often require harsh conditions (polyphosphoric acid, high temperatures) and prolonged reaction times (12–24 hours). This protocol utilizes microwave irradiation combined with sodium metabisulfite (


)

Key Advantages:

  • Speed: Reaction completion in <20 minutes vs. hours.

  • Purity: Cleaner reaction profile minimizes chromatographic purification.

  • Scalability: Protocol is adaptable from mg to gram scale.

Scientific Principles & Mechanism

The Chemistry of Imidazo[4,5-b]pyridine Formation

The synthesis involves the condensation of 2,3-diaminopyridine with 2-bromobenzaldehyde . Unlike benzene-1,2-diamines, the pyridine nitrogen decreases the nucleophilicity of the adjacent amines, making the cyclization thermodynamically more demanding.

Role of Sodium Metabisulfite ( )

The reaction proceeds via a "one-pot" oxidative cyclocondensation.

  • Adduct Formation: It forms a bisulfite adduct with the aldehyde, activating it for nucleophilic attack by the diamine.

  • Oxidative Dehydrogenation: It facilitates the oxidation of the intermediate imidazoline (dihydro-structure) to the aromatized imidazole ring.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from precursors to the aromatized heterocycle.

ReactionMechanismPrecursorsPrecursors(2,3-Diaminopyridine +2-Bromobenzaldehyde)SchiffBaseIntermediate 1(Schiff Base Formation)Precursors->SchiffBase Condensation(-H2O)CyclizationIntermediate 2(Intramolecular Cyclization)SchiffBase->Cyclization Ring ClosureOxidationOxidative Aromatization(Na2S2O5 mediated)Cyclization->Oxidation -2HProductTarget Product2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridineOxidation->Product Final

Figure 1: Mechanistic pathway for the oxidative cyclocondensation of imidazo[4,5-b]pyridine.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL or 30 mL microwave-transparent borosilicate glass vial with crimp cap/septum.

  • Reagents:

    • 2,3-Diaminopyridine (1.0 equiv)

    • 2-Bromobenzaldehyde (1.0 equiv)

    • Sodium Metabisulfite (

      
      ) (1.0 - 1.5 equiv)
      
    • Solvent: Ethanol (EtOH) or DMF (Dimethylformamide). Note: EtOH is preferred for green chemistry; DMF is used if solubility is an issue.

Step-by-Step Methodology

Step 1: Pre-Reaction Assembly

  • In a 10 mL microwave vial, dissolve 2,3-diaminopyridine (109 mg, 1.0 mmol) in 4 mL of Ethanol.

  • Add 2-bromobenzaldehyde (185 mg, 1.0 mmol).

  • Add Sodium Metabisulfite (190 mg, 1.0 mmol) to the mixture.

  • Add a magnetic stir bar and seal the vial with a septum cap.

  • Pre-stir: Vortex for 30 seconds to ensure a homogeneous suspension.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. Note the "Hold Time" is crucial; the "Pre-stir" allows for pressure equilibration.

ParameterSettingRationale
Temperature 140 °CSufficient energy to overcome activation barrier for pyridine cyclization.
Time (Hold) 15:00 minOptimized for conversion of ortho-substituted aldehydes (steric hindrance).
Pressure Limit 18 barSafety cutoff for ethanol expansion.
Power Dynamic (Max 200W)System modulates power to maintain 140 °C.
Stirring High (600 rpm)Ensures uniform heat distribution.

Step 3: Workup & Isolation

  • Cooling: Allow the vessel to cool to room temperature (using the reactor's compressed air cooling).

  • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. Stir for 10 minutes.

  • Filtration: The product typically precipitates as a solid. Filter the solid using a vacuum Buchner funnel.

  • Washing: Wash the cake with cold water (

    
     mL) to remove inorganic salts (
    
    
    byproducts) and unreacted diamine.
  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Step 4: Purification (If necessary) If the crude purity is <95% (by HPLC/TLC), recrystallize from hot Ethanol or perform flash column chromatography (Eluent: DCM:MeOH 95:5).

Experimental Workflow Diagram

WorkflowStartStart: Weigh Reagents(Diamine, Aldehyde, Na2S2O5)MixDissolve in EtOH/DMFSeal MW VialStart->MixMWMicrowave Irradiation140°C | 15 min | High StirMix->MWCoolCool to RT & Pour into Ice WaterMW->CoolFilterVacuum FiltrationWash with H2OCool->FilterAnalyzeCharacterization(NMR, LC-MS, MP)Filter->Analyze

Figure 2: Operational workflow for the microwave synthesis process.

Results & Characterization

Expected Analytical Data

To validate the synthesis, look for these specific spectral signatures. The disappearance of the aldehyde proton is the primary indicator of conversion.

  • Yield: Expected range 85–92%.

  • Appearance: Off-white to pale yellow solid.

  • 
    H NMR (DMSO-
    
    
    , 400 MHz):
    • 
       13.5–14.0 ppm (br s, 1H, NH  of imidazole ring). Note: This peak may be broad or invisible due to exchange.
      
    • 
       8.3–8.5 ppm (dd, 1H, Pyridine 
      
      
      ).
    • 
       8.0–8.1 ppm (dd, 1H, Pyridine 
      
      
      ).
    • 
       7.3–7.4 ppm (dd, 1H, Pyridine 
      
      
      ).
    • 
       7.5–7.9 ppm (m, 4H, Phenyl ring protons). Look for the specific splitting of the 2-bromophenyl group.
      
  • MS (ESI+):

    • Observe

      
       at 
      
      
      (1:1 ratio due to Bromine isotopes
      
      
      ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete cyclization due to steric hindrance of the ortho-bromo group.Increase MW hold time to 25 mins or temp to 150 °C. Switch solvent to DMF.
Sticky Gum Product Impurities or solvent retention.Triturate the gum with Diethyl Ether or Hexane to induce crystallization.
Starting Material Remains Oxidant degradation.Ensure

is fresh. Old bisulfite loses potency. Increase equivalents to 2.0.

References

  • Goker, H. et al. (2023).[1] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. Link

  • Perin, N. et al. (2021).[2] Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Pharmaceuticals (Basel). Link

  • Kirwen, E. M. et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.[3][4][5] Acta Pharmaceutica Sinica B. Link

  • Yadav, A. R. et al. (2011). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Link

Technical Guide: Strategic Functionalization of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for the functionalization of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine . It addresses the specific challenges of this scaffold: the steric hindrance of the ortho-bromo substituent and the competing reactivity of the acidic imidazole N-H proton.

Abstract

The scaffold This compound represents a privileged pharmacophore combining a fused pyridine core with a rotatable aryl ring.[1] However, functionalizing the bromine site is non-trivial due to two primary factors: (1) Steric Hindrance , as the bromine is ortho to the bulky imidazopyridine bicyclic system, and (2) Proton Acidity , where the free N-H of the imidazole ring (


) can quench organometallic intermediates or poison catalysts.[1] This guide outlines robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, prioritizing catalyst systems designed for sterically congested centers.[1]

Strategic Considerations: The "Protect or Direct" Decision

Before initiating coupling, a critical decision must be made regarding the imidazole nitrogen (


-H).[1]
Option A: Direct Functionalization (Unprotected)[1]
  • Mechanism: Uses excess base (3.0–4.0 equiv) to deprotonate the

    
    -H in situ, forming a mono-anionic species that undergoes oxidative addition.[1]
    
  • Pros: Step economy (no protection/deprotection).[1]

  • Cons: Reduced solubility of the anionic intermediate; potential for palladium sequestration by the nitrogen anion; generally lower yields for complex partners.

  • Recommendation: Use only for simple Suzuki couplings with highly soluble boronic acids.

Option B: Protection Strategy (Recommended)[1]
  • Mechanism: Masking the

    
    -H with a SEM (2-(Trimethylsilyl)ethoxymethyl), MOM (Methoxymethyl), or Boc group.[1]
    
  • Pros: Restores "standard" aryl bromide reactivity; improves solubility in non-polar solvents (Toluene/Dioxane); prevents catalyst poisoning.[1]

  • Cons: Two extra synthetic steps.

  • Recommendation: Mandatory for Buchwald-Hartwig aminations and complex Sonogashira couplings.[1]

Workflow Visualization

The following decision tree illustrates the optimal synthetic pathway based on the desired functionalization.

FunctionalizationWorkflow Start 2-(2-bromophenyl)- 3H-imidazo[4,5-b]pyridine Decision Target Complexity? Start->Decision PathDirect Direct Coupling (Unprotected) Decision->PathDirect Simple Boronic Acids PathProtect N-Protection (SEM/Boc) Decision->PathProtect Amines / Alkynes / Complex Boronates Suzuki Suzuki-Miyaura (Biaryl Synthesis) PathDirect->Suzuki Pd(dppf)Cl2 Excess Base PathProtect->Suzuki SPhos Pd G2 Buchwald Buchwald-Hartwig (Amination) PathProtect->Buchwald BrettPhos Pd G3 Sonogashira Sonogashira (Alkynylation) PathProtect->Sonogashira Pd(PPh3)2Cl2 / CuI Product Functionalized Scaffold Suzuki->Product Buchwald->Product Sonogashira->Product

Figure 1: Decision matrix for functionalizing the sterically encumbered ortho-bromo site.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Rationale: The ortho-substitution requires an electron-rich, bulky ligand to facilitate oxidative addition and reductive elimination.[1] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the gold standard here.[1]

Reagents Table:

Reagent Equiv. Role
Substrate (Protected preferred) 1.0 Electrophile
Boronic Acid/Pin Ester 1.5 Nucleophile
SPhos Pd G2 0.02 - 0.05 Precatalyst (Air stable)
K₃PO₄ (Tribasic) 3.0 Base (Activates Boron)

| 1,4-Dioxane / Water (4:1) | 0.1 M | Solvent System |[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the substrate (1.0 equiv), boronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).[1]

  • Catalyst Addition: Add SPhos Pd G2 (2–5 mol%).[1] Note: If using unprotected substrate, increase base to 4.5 equiv and use Pd(dppf)Cl2.[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is critical for the transmetallation step.

  • Reaction: Seal and heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Rationale: This reaction is highly sensitive to the acidic N-H. Protection is mandatory. For ortho-bromo substrates, BrettPhos or RuPhos are required to prevent β-hydride elimination and ensure coupling at the hindered center.[1]

Reagents Table:

Reagent Equiv. Role
N-SEM Protected Substrate 1.0 Electrophile
Primary/Secondary Amine 1.2 Nucleophile
BrettPhos Pd G3 0.05 Precatalyst
NaOtBu 1.5 Strong Base

| Toluene (Anhydrous) | 0.1 M | Solvent |[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add N-SEM protected substrate (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst: Add BrettPhos Pd G3 (5 mol%). Alternatively: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%).[1]

  • Reaction: Add anhydrous Toluene. Heat to 110°C for 16 hours.

  • Validation: Monitor by LCMS. If conversion stalls, add a second portion of catalyst.[1]

  • Deprotection (Post-Coupling): Treat the isolated intermediate with TBAF (in THF) or TFA (in DCM) to remove the SEM group.[1]

Protocol 3: Sonogashira Coupling (Alkyne Insertion)

Rationale: Copper (CuI) is typically used as a co-catalyst but can coordinate to the pyridine nitrogen, stalling the reaction.[1] A slightly higher catalyst loading or a "Copper-Free" variant is often superior for this scaffold.[1]

Step-by-Step Procedure:

  • Reagents: Substrate (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).[1]

  • Base/Solvent: Use TEA (Triethylamine) and DMF (1:3 ratio).[1]

  • Conditions: Heat at 80°C under Argon.

  • Troubleshooting: If the reaction is sluggish due to the ortho-sterics, switch to Pd(tBu₃P)₂ (Bis(tri-tert-butylphosphine)palladium(0)) which is highly active for hindered aryl bromides.[1]

References

  • Synthesis of Imidazo[4,5-b]pyridines: Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity."[1][2] European Journal of Chemistry 8.1 (2017): 25-32. [1]

  • Buchwald-Hartwig Conditions for Pyridines: Paul, F., et al.[1] "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." Journal of Organic Chemistry 72.9 (2007): 3606-3607. [1]

  • Suzuki Coupling of Hindered Pyridyl Substrates: Billingsley, K., et al.[1] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition 47.25 (2008): 4695-4698. [1]

  • General Reactivity of Imidazo[4,5-b]pyridine: Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives."[1] Journal of Heterocyclic Chemistry 46 (2009). [1]

Sources

Recrystallization solvent systems for 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Recrystallization Solvent Systems for 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Part 1: Executive Summary & Physicochemical Profile

1.1 Introduction The compound This compound represents a critical scaffold in medicinal chemistry, often serving as a pharmacophore for kinase inhibitors, anticancer agents, and GABAA receptor modulators.[1][2] Its synthesis, typically involving the oxidative condensation of 2,3-diaminopyridine with 2-bromobenzaldehyde, frequently yields crude material contaminated with unreacted diamines, aldehyde oxidation byproducts, and colored oxidative impurities.[1][2]

Achieving pharmaceutical-grade purity (>99.5%) requires a recrystallization strategy that respects the unique electronic and steric properties of the molecule.[2] This guide provides a self-validating protocol for solvent selection and execution.

1.2 Physicochemical Analysis for Solvent Selection To design an effective solvent system, we must analyze the molecule's "Solubility DNA":

FeatureChemical ImplicationImpact on Recrystallization
Core Structure Fused Imidazo[4,5-b]pyridinePlanar, aromatic, high lattice energy.[1][2] High melting point (>200°C expected).[1][2][3]
H-Bonding Imidazole N-H (Donor) & Pyridine N (Acceptor)Soluble in polar aprotic solvents (DMF, DMSO).[1][2] Capable of H-bonding with alcohols.[1][2]
Substituent Ortho-BromophenylCritical: The ortho-Br creates steric twist, disrupting planarity.[1][2] This increases solubility in organic solvents (DCM, EtOAc) compared to the para-isomer but increases lipophilicity.[1][2]
Acid/Base AmphotericBase: Pyridine N (pKa ~4.5).[1][2] Acid: Imidazole NH (pKa ~13).[1][2] Allows pH-swing purification.[1][2]

Part 2: Solvent System Design Strategy

The selection of a solvent system is not random; it is a logic-driven process based on the dielectric constant (


) and the boiling point (

).[2]
Recommended Solvent Systems

System A: Ethanol / Water (The "Green" Standard) [2]

  • Mechanism: Ethanol solubilizes the lipophilic bromophenyl group and H-bonds with the imidazole core at reflux (

    
    C).[2] Water acts as a powerful anti-solvent upon cooling, forcing the hydrophobic bromide moiety to aggregate and crystallize.[1][2]
    
  • Ratio: Typically 5:1 to 10:1 (EtOH:H2O) v/v.[1][2]

  • Pros: Non-toxic, easy drying, good rejection of polar impurities (diamines).[1][2]

System B: DMF / Water (The "Heavy Duty" Option) [2]

  • Mechanism: For highly insoluble crude material.[1][2] DMF (

    
    ) dissolves the compound readily at 
    
    
    
    C. Water is added dropwise to reach the "cloud point."[1][2]
  • Pros: High recovery yield.

  • Cons: High boiling point of DMF makes drying difficult; risk of occluded solvent.[1][2]

System C: Acetonitrile (The "Polymorph" Specialist)

  • Mechanism: Acetonitrile (ACN) often yields distinct crystal habits (needles vs. blocks) compared to alcohols.[1][2]

  • Usage: Single-solvent recrystallization.[1][2]

Part 3: Decision Logic & Workflow (Visualization)

The following flowchart illustrates the autonomous decision-making process for selecting the optimal purification route.

Recrystallization_Logic Start Crude 2-(2-bromophenyl)- 3H-imidazo[4,5-b]pyridine Solubility_Test Solubility Test (100 mg) in Refluxing Ethanol Start->Solubility_Test Decision1 Fully Soluble? Solubility_Test->Decision1 Path_A Method A: Ethanol/Water (Standard) Decision1->Path_A Yes Path_B Method B: DMF/Water (For Low Solubility) Decision1->Path_B No (Insoluble) Path_C Method C: Acid-Base Swing (For High Impurity) Decision1->Path_C No (Sticky/Tar) Check_Purity Check Purity (HPLC/TLC) Path_A->Check_Purity Path_B->Check_Purity Path_C->Check_Purity Decision2 Purity > 98%? Check_Purity->Decision2 Decision2->Path_B No (Re-process) Final Dry & Characterize (MP, NMR, XRD) Decision2->Final Yes

Figure 1: Decision tree for selecting the appropriate purification protocol based on crude material behavior.

Part 4: Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Best for: Crude material with purity >85% and light coloration.[2]

  • Preparation: Place 1.0 g of crude solid in a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (absolute) in 5 mL portions through the condenser while heating the bath to

    
    C.
    
    • Note: The ortho-bromo substituent may require more volume than the para isomer due to steric hindrance affecting packing.[1][2] Aim for ~15-20 mL total.

  • Clarification (Crucial): If the solution is dark or contains black specks (Pd residue or oxidized amines), add activated charcoal (50 mg), reflux for 5 mins, and filter hot through a Celite pad. Do not let the solution cool during filtration.

  • Nucleation: Return the clear filtrate to the RBF. Heat to reflux.[1][2][4] Add Deionized Water dropwise.[1][2]

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.[1][2]

    • Re-solubilization: Add 0.5 - 1.0 mL of Ethanol to clear the solution again.[1][2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel) over 2 hours. Then, place in an ice bath (

    
    C) for 1 hour.
    
  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold 50% EtOH/Water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    
Protocol C: Acid-Base Swing (Purification by Chemical State)

Best for: Sticky tars or crude containing significant unreacted diamine starting material.[2]

  • Acid Dissolution: Suspend the crude material in 1M HCl (10 mL per gram). The pyridine nitrogen protonates, rendering the product water-soluble.[1][2]

  • Filtration: Filter the acidic solution. Non-basic impurities (e.g., neutral aldehydes, coupling byproducts) will remain on the filter paper.[1][2] Discard the solid.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 2M NaOH or NH₄OH with vigorous stirring until pH ~9-10.

  • Collection: The compound will precipitate as a free base.[1][2] Filter, wash copiously with water, and then proceed to Protocol A for final polishing.[1][2]

Part 5: Troubleshooting & Characterization

5.1 Common Failure Modes

SymptomDiagnosisCorrective Action
Oiling Out Solution temperature too high when anti-solvent added; impurities lowering MP.[1][2]Re-heat to reflux.[1][2] Add slightly more solvent (Ethanol).[1][2] Cool slower with vigorous stirring. Seed with a pure crystal if available.[1][2]
No Precipitation Too much solvent used.[1][2]Evaporate 30% of the solvent volume.[1][2] Cool to -20°C.
Colored Crystals Oxidative impurities trapped in lattice.[1][2]Repeat recrystallization using Acetonitrile (System C) or use the Acid-Base Swing (Protocol C).[2]

5.2 Analytical Validation

  • Melting Point: Expect a sharp range >200°C. A range >2°C indicates impurity or solvent occlusion.[1][2]

  • 1H-NMR (DMSO-d6): Look for the diagnostic downfield shift of the NH proton (>13 ppm) and the specific pattern of the ortho-bromophenyl ring (distinct from para).[2]

  • HPLC: Use a C18 column, Gradient 5-95% ACN in Water (0.1% TFA).[1][2] The Br-isotope pattern (1:1 doublet) is visible in MS.[2]

Part 6: References

  • Synthesis of Imidazo[4,5-b]pyridines: Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity."[1][2] European Journal of Chemistry, 2017, 8(1), 25-32.[1][2] Link

  • General Recrystallization Techniques: "Two-Solvent Recrystallization Guide." MIT OpenCourseWare, Department of Chemistry.[1][2] Link

  • Solubility & pKa Data: "pKa values of nitrogen heterocycles in acetonitrile and water." European Journal of Organic Chemistry, 2017.[1][2][5] Link[2]

  • Structural Analogs (Imidazo[1,2-a]pyridine): "2-(4-Bromophenyl)imidazo[1,2-a]pyridine Properties." Sigma-Aldrich Product Catalog. Link

Sources

Application Note: Regioselective N-Alkylation of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with the privileged pharmacophore 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine . This scaffold is a critical intermediate in the synthesis of Angiotensin II receptor antagonists (sartans) and novel anticancer agents.

The following guide prioritizes regiocontrol , a notorious challenge in the alkylation of fused heterocycles.

Executive Summary & Chemical Context

The alkylation of This compound is non-trivial due to the presence of three nucleophilic nitrogen atoms (N1, N3, and N4). While the N3-isomer is frequently the thermodynamic target for bioactive analogs, steric hindrance from the ortho-bromo substituent on the phenyl ring significantly influences the kinetic product distribution.

This guide details three validated methods to achieve N-alkylation, ranging from operational simplicity to high-kinetic control.

The Regioselectivity Challenge

The imidazo[4,5-b]pyridine core exists in tautomeric equilibrium.[1] Upon deprotonation, the resulting anion delocalizes charge across the N1-C2-N3 triad.

  • N3 Alkylation: Often preferred sterically if the C2-substituent is planar, but the ortho-bromo group can twist the phenyl ring, shielding N3.

  • N1 Alkylation: A common competitive pathway, often favored by "Steric Approach Control" when bulky electrophiles are used.[1]

  • N4 Quaternization: The pyridine nitrogen (N4) is nucleophilic but neutral. Alkylation here leads to cationic quaternary salts, usually observed as byproducts in polar aprotic solvents without strong bases.[1]

Mechanistic Pathway & Logic

The following diagram illustrates the competing pathways. The choice of base and solvent dictates the "tightness" of the ion pair, influencing the site of attack.

ReactionPathway Substrate 2-(2-bromophenyl)- 3H-imidazo[4,5-b]pyridine Anion Delocalized Anion (N1/N3) Substrate->Anion Base (NaH, K2CO3) N4_Path Neutral Attack (N4) Substrate->N4_Path No Base / Weak Base Product_N3 N3-Alkyl Product (Thermodynamic Target) Anion->Product_N3 Path A: Steric Clearance Product_N1 N1-Alkyl Product (Kinetic/Steric) Anion->Product_N1 Path B: Steric Block at N3 Product_N4 N4-Quaternary Salt (Byproduct) N4_Path->Product_N4 Alkylation

Figure 1: Competing alkylation pathways. The N3 pathway is generally desired but competes with N1 under steric stress.

Experimental Protocols

Method A: The "Standard" Protocol (K₂CO₃ / DMF)

Best for: General alkylation with primary alkyl halides. High reliability and operational simplicity.[2] Mechanism: Mild deprotonation generates a solvent-separated ion pair in DMF, favoring the thermodynamic N3 product.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Halide: 1.1 – 1.2 equiv[1]

  • Base: Anhydrous K₂CO₃ (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (10 mL per gram of substrate)

  • Catalyst (Optional): TBAB (0.1 equiv) to accelerate sluggish reactions.

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with This compound (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir at Room Temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange as the anion forms.

  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If conversion is <50% after 4h, heat to 60°C. Do not exceed 80°C to avoid N4-quaternization.

  • Work-up: Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms:[3] Extract with EtOAc (3x), wash with brine (2x) to remove DMF, dry over Na₂SO₄, and concentrate.[1]

Method B: The "Hard" Anion Protocol (NaH / THF or DMF)

Best for: Less reactive electrophiles or when strict regiocontrol is required via thermodynamic equilibration. Mechanism: Irreversible deprotonation creates a "naked" anion.

Protocol:

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF or DMF at 0°C under Argon.

  • Addition: Add the substrate (dissolved in minimum solvent) dropwise to the NaH suspension. Evolution of H₂ gas will be observed. Stir for 45 mins at 0°C -> RT.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.1 equiv) slowly.

  • Completion: Allow to warm to RT and stir overnight.

  • Quench: Carefully quench with saturated NH₄Cl solution. Extract with DCM or EtOAc.

Method C: Phase Transfer Catalysis (PTC)

Best for: Scale-up and "Green" chemistry requirements (avoiding DMF).

Protocol:

  • Mix: Combine Substrate (1.0 equiv) in Toluene or 2-MeTHF.

  • Base: Add 50% aqueous NaOH (5.0 equiv).

  • Catalyst: Add TBAB (Tetra-n-butylammonium bromide) or TEBA (5 mol%).

  • Reaction: Heat to reflux with vigorous stirring. The PTC shuttles the hydroxide anion into the organic phase.

Data Summary & Comparison

ParameterMethod A (K₂CO₃/DMF)Method B (NaH/DMF)Method C (PTC)
Reaction Type Mild, HeterogeneousAggressive, HomogeneousBiphasic
Regioselectivity Moderate (N3 favored)High (N3 favored)Variable
Moisture Sensitivity LowHigh (Strictly Anhydrous)None
Typical Yield 75–90%80–95%60–80%
Main Byproduct N1 isomer (<15%)Over-alkylationHydrolysis of halide
Rec.[1] Use Case Routine synthesisPrecious intermediatesLarge scale (>100g)

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked and to identify the regioisomer, you must perform the following checks. Regioisomer identification is the critical failure point in this synthesis.

Workflow Diagram

QC_Workflow Reaction_Complete Reaction Complete (TLC/LCMS) Workup Aqueous Workup Reaction_Complete->Workup Crude Crude Mixture Workup->Crude Check_1 1H NMR (DMSO-d6) Crude->Check_1 Decision Single Spot? Check_1->Decision NOESY 2D NOESY / HMBC (CRITICAL STEP) Decision->NOESY Isomer Mix Result_N3 NOE: N-CH2 <-> C2-Aryl (N3 Isomer Confirmed) NOESY->Result_N3 Result_N1 NOE: N-CH2 <-> H7 (Pyridine) (N1 Isomer Confirmed) NOESY->Result_N1

Figure 2: Validation workflow. NOESY is mandatory to distinguish N1 from N3 isomers.

Critical Analytical Markers[4]
  • 1H NMR Shift: The methylene protons (

    
    ) of the N3 isomer typically appear slightly downfield compared to the N1 isomer, but this is not definitive without comparison.
    
  • NOESY/ROESY (The "Smoking Gun"):

    • N3-Isomer: Strong NOE correlation between the alkyl

      
       and the ortho-protons of the 2-phenyl ring .
      
    • N1-Isomer: Strong NOE correlation between the alkyl

      
       and the H7 proton  of the pyridine ring (the proton adjacent to the bridgehead).
      
  • HMBC: Look for long-range coupling between the alkyl protons and the bridgehead carbons (

    
     vs 
    
    
    
    ).

References

  • Regioselectivity in Imidazopyridines

    • Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: An experimental and DFT study. Tetrahedron Letters, 2009.[4][5]

    • [1]

  • Crystallographic Confirmation of N3 Alkylation

    • 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one.[6] Acta Crystallographica Section E, 2010.[1]

  • General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines

    • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.[7] Molecular Diversity, 2023.[1][3][7]

  • Base-Mediated Alkylation Protocols

    • Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
    • (General Protocol Reference)

Sources

Application Note: Preparation of Phosphorescent Emitters using Imidazo[4,5-b]pyridine Ligands

[1]

Executive Summary & Strategic Rationale

This guide details the engineering of phosphorescent emitters based on the imidazo[4,5-b]pyridine scaffold. Unlike standard phenylpyridine (ppy) ligands, the imidazo[4,5-b]pyridine moiety incorporates an electron-deficient pyridine ring fused to an imidazole core.

Why this scaffold?

  • Electronic Asymmetry: The fusion of the pyridine ring (electron-withdrawing) with the imidazole (electron-rich) creates a polarized internal field that stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates electron injection in Organic Light-Emitting Diodes (OLEDs).

  • Color Tuning: The high triplet energy (

    
    ) of the imidazo[4,5-b]pyridine core allows for blue-shifting of emission compared to standard green Ir(ppy)
    
    
    emitters.
  • Isomeric Control: Unlike imidazo[4,5-c]pyridine, the [4,5-b] isomer offers a distinct N-alkylation site (

    
     vs 
    
    
    ) that sterically protects the metal center from quenching.

Critical Pre-requisites & Safety

  • Inert Atmosphere: All organometallic steps (Module 2) must be performed under nitrogen or argon using Schlenk techniques.

  • Solvent Quality: 2-Ethoxyethanol (2-EE) must be peroxide-free. Glycerol (if used for high-temp steps) must be anhydrous.

  • Iridium Source: Iridium(III) chloride hydrate (

    
    ) is the standard precursor. Calculate stoichiometry based on Iridium content (usually ~52-54%).
    

Module 1: Ligand Design & Synthesis

The target ligand is 2-phenyl-3-methyl-imidazo[4,5-b]pyridine (pmip) . Note: N-alkylation (Step 1.2) is mandatory for high-efficiency emitters to prevent hydrogen-bond induced quenching.

Protocol 1.1: Formation of the Heterocyclic Core

Reaction: Oxidative cyclization of 2,3-diaminopyridine with benzaldehyde.

  • Charge: In a 250 mL round-bottom flask, combine:

    • 2,3-Diaminopyridine (10.9 g, 100 mmol)

    • Benzaldehyde (10.6 g, 100 mmol)

    • Sodium metabisulfite (

      
      ) (19.0 g, 100 mmol) - Acts as the oxidant.
      
    • DMF (100 mL)

  • Reflux: Heat to 120°C for 12 hours. Monitor via TLC (SiO

    
    , DCM:MeOH 95:5).
    
  • Work-up: Pour the cooled mixture into ice water (500 mL). A precipitate will form.[1]

  • Filtration: Collect the solid, wash with water (

    
     mL) and cold diethyl ether.
    
  • Yield: Expect ~75-85% of 2-phenylimidazo[4,5-b]pyridine.

Protocol 1.2: Regioselective N-Alkylation

Objective: Cap the N-H site to ensure solubility and prevent aggregation.

  • Deprotonation: Dissolve the product from 1.1 (10 mmol) in dry DMF (20 mL). Add

    
     (20 mmol). Stir at RT for 30 mins.
    
  • Alkylation: Add Iodomethane (

    
    , 12 mmol) dropwise.
    
    • Expert Note: For solution-processed OLEDs, replace methyl iodide with isobutyl bromide to increase solubility.

  • Reaction: Stir at 60°C for 4 hours.

  • Purification: Pour into water. Extract with Ethyl Acetate. The product usually favors the

    
     isomer (sterically less hindered relative to the pyridine nitrogen). Verify via NOESY NMR.
    

Module 2: Organometallic Complexation (The Core Protocol)

This workflow utilizes the Nonoyama Route to form a chloro-bridged dimer, followed by the bridge-splitting method to install the ancillary ligand (acetylacetone for neutral emitters).

Workflow Visualization

GIrCl3IrCl3 · nH2ODimerChloro-Bridged Dimer[Ir(C^N)2(µ-Cl)]2IrCl3->Dimer 2-Ethoxyethanol/H2O110°C, 24hLigandLigand (C^N)(pmip)Ligand->DimerFinalTarget EmitterIr(C^N)2(acac)Dimer->Final Bridge SplittingNa2CO3, 2-EthoxyethanolAncillaryAncillary Ligand(acac or pic)Ancillary->Final

Caption: Synthesis workflow from metal precursor to final phosphorescent emitter.

Protocol 2.1: Synthesis of the Dimer
  • Solvent Prep: Mix 2-ethoxyethanol and deionized water (3:1 ratio). Degas by bubbling

    
     for 30 mins.
    
  • Loading: In a Schlenk flask, add:

    • 
       (1.0 mmol)
      
    • Ligand (pmip) (2.2 mmol) - 2.2 eq ensures complete consumption of Ir.

    • Solvent mixture (15 mL).

  • Cyclometalation: Reflux at 110°C for 24 hours under

    
    .
    
    • Observation: The solution will darken, and a yellow/orange precipitate (the dimer) will form.

  • Isolation: Cool to RT. Add water (20 mL) to precipitate any remaining dimer. Filter the solid.[1]

  • Wash: Wash with water, then methanol, then diethyl ether.

    • Expert Tip: Do not purify the dimer via column chromatography; it is often insoluble. Use it directly in the next step.

Protocol 2.2: Bridge Splitting (Formation of the Emitter)

We will synthesize the heteroleptic complex Ir(pmip)


(acac)
  • Loading: In a clean flask, suspend:

    • Dimer from 2.1 (0.5 mmol)

    • Acetylacetone (acac) (1.5 mmol)

    • 
       (5.0 mmol)
      
    • 2-Ethoxyethanol (20 mL).

  • Reaction: Heat to 100°C for 12-16 hours.

    • Mechanism:[2][3][4][5] The carbonate base deprotonates the acac, which then cleaves the chloride bridge, coordinating to the Ir center.

  • Work-up: Cool to RT. The solvent is removed under reduced pressure.[1]

  • Extraction: Dissolve residue in DCM, wash with water, dry over

    
    .
    

Module 3: Purification & Quality Control

For OLED applications, purity >99.9% is required.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: DCM:Hexane gradient (starts 1:1, moves to pure DCM).

    • Note: Imidazo-pyridine complexes are polar; if streaking occurs, add 1% Methanol.

  • Sublimation (The Gold Standard):

    • Place the chromatographed solid in a high-vacuum sublimation train (

      
       Torr).
      
    • Heat zones: Source (220-280°C), Gradient Zone (150°C), Cold Finger (RT).

    • Collect the specific band corresponding to the monomer.

Data Summary & Characterization

Expected Photophysical Properties (Typical for this class):

ParameterValue RangeNotes
Emission

460 - 520 nmBlue-Green to Green (Dependent on R-groups)
Quantum Yield (

)
0.60 - 0.90High efficiency due to rigid scaffold
Lifetime (

)
1.0 - 3.0

s
Short lifetime reduces triplet-triplet annihilation
HOMO Level -5.2 to -5.6 eVTunable via phenyl ring substitution
LUMO Level -2.4 to -2.8 eVStabilized by the pyridine moiety

Validation Checks:

  • 
     NMR:  Look for the disappearance of the signal corresponding to the proton at the cyclometalation site (usually the ortho-proton on the phenyl ring).
    
  • HRMS: Confirm the

    
     for 
    
    
    .
  • Phosphorescence: De-aerate a toluene solution. Visually confirm emission under 365nm UV lamp.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. Retrieved from

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[6] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters, 14(7), 1761-1767. Retrieved from

  • Wei, G., et al. (2020). Blue-emitting iridium(iii) phosphors with functional imidazo[4,5-b]pyridin-2-ylidene cyclometalates. Journal of Materials Chemistry C. Retrieved from

  • Monti, F., et al. (2023).[4] Unexpected reactivity of cyclometalated iridium(III) dimers.[2][3] Direct synthesis of a mononuclear luminescent complex. Dalton Transactions.[7] Retrieved from

  • Yao, C., et al. (2015).[8] Phosphorescent iridium(III) complexes based on 2-phenylimidazo[1,2-a]pyridine-type ligands. Hong Kong Baptist University. Retrieved from

Scalable synthesis routes for 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Manufacture of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Part 1: Executive Summary & Strategic Rationale

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for benzimidazole and purine systems.[1] The specific derivative This compound is a critical intermediate; the 2-bromo handle allows for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to generate complex bioactive libraries (e.g., Angiotensin II receptor antagonists or anticancer agents).

The Scalability Challenge: Standard academic protocols often rely on chromatographic purification (silica gel) and toxic solvents (DMF/DCM), which are cost-prohibitive and hazardous at the kilogram scale.

The Solution: This guide details a Process Intensification (PI) approach utilizing Sodium Metabisulfite (Na₂S₂O₅) mediated oxidative cyclocondensation. This route offers three distinct advantages for scale-up:

  • Chromatography-Free Workup: The product is isolated via controlled precipitation ("crash-out").

  • High Atom Economy: Eliminates the need for pre-formed Schiff bases or harsh metal oxidants.

  • Safety Profile: Replaces potentially explosive nitro-reduction steps with a direct diamine condensation.

Part 2: Reaction Mechanism & Retrosynthesis

The synthesis relies on the condensation of 2,3-diaminopyridine (DAP) with 2-bromobenzaldehyde . Unlike benzene-based analogs, the pyridine ring is electron-deficient, making the nucleophilic attack of the amine on the aldehyde the rate-determining step.

Mechanism:

  • Imine Formation: The more nucleophilic 3-amino group of DAP attacks the aldehyde to form a Schiff base (imine).

  • Cyclization: The ring nitrogen (N1) attacks the imine carbon.

  • Oxidative Aromatization: The resulting imidazoline intermediate is oxidized to the imidazole system. Na₂S₂O₅ facilitates this by forming a bisulfite adduct with the aldehyde (enhancing solubility) and aiding the oxidative dehydrogenation.

ReactionPathway SM1 2,3-Diaminopyridine Inter Imine Intermediate (Transient) SM1->Inter Condensation SM2 2-Bromobenzaldehyde SM2->Inter Reagent Na2S2O5 / DMSO (Oxidant & Solvent) Reagent->Inter Promotes Prod 2-(2-bromophenyl)- 3H-imidazo[4,5-b]pyridine Inter->Prod Cyclization & Oxidative Aromatization

Figure 1: Reaction pathway for the oxidative cyclocondensation. The Na₂S₂O₅ acts as a dual-purpose reagent ensuring high yields without metal catalysts.

Part 3: Detailed Experimental Protocol

Protocol A: The "Gold Standard" Scalable Route (Na₂S₂O₅/DMSO)

Recommended for batches >100g where yield and purity are paramount.

Materials:

  • 2,3-Diaminopyridine (1.0 equiv)

  • 2-Bromobenzaldehyde (1.0 - 1.05 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 equiv)[2]

  • Solvent: Dimethyl Sulfoxide (DMSO) (5-7 Volumes) or DMF.

  • Quench: Distilled Water (10-15 Volumes).

Step-by-Step Methodology:

  • Charging: To a clean, dry reactor (glass-lined or stainless steel), charge 2,3-diaminopyridine (1.0 equiv) and DMSO (5 Vol). Stir until dissolved.

    • Note: 2,3-Diaminopyridine is toxic; use appropriate PPE.

  • Reagent Addition: Add 2-bromobenzaldehyde (1.05 equiv). The solution may darken slightly due to imine formation.

  • Oxidant Addition: Add Sodium Metabisulfite (1.1 equiv) in a single portion.

    • Process Insight: Na₂S₂O₅ is slightly exothermic upon dissolution. Monitor internal temperature.[3]

  • Reaction: Heat the mixture to 110°C - 120°C . Maintain agitation for 4–6 hours.

    • Monitor: Use HPLC (see Part 5). Reaction is complete when DAP is <1.0%.

  • Workup (The "Crash-Out"):

    • Cool the reaction mixture to 20°C - 25°C .

    • Slowly add Distilled Water (10 Vol) over 30–60 minutes.

    • Critical Control: Rapid addition can cause oiling out. Slow addition promotes crystal growth.

    • Stir the resulting slurry for 2 hours at ambient temperature, then cool to 0–5°C for 1 hour.

  • Isolation: Filter the solids using a Buchner funnel or centrifuge.

  • Washing: Wash the cake with water (2 x 2 Vol) to remove residual DMSO and inorganic salts. Follow with a cold ethanol wash (1 x 1 Vol) to displace water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85% – 92% Purity: >98% (HPLC)

Protocol B: The "Green" Aqueous Route

Recommended for smaller batches or when DMSO waste disposal is restricted.

  • Suspend reactants in Water:Ethanol (3:1) .

  • Add Na₂S₂O₅ (1.5 equiv).

  • Reflux (approx. 85°C) for 12–16 hours.

  • Note: Reaction kinetics are slower in water due to solubility limits. Yields are typically lower (70–75%), but the solvent stream is environmentally benign.

Part 4: Process Analytical Technology (PAT) & Troubleshooting

Table 1: Critical Process Parameters (CPPs)

ParameterSpecificationImpact of Deviation
Temperature 115°C ± 5°C<100°C: Incomplete cyclization (intermediate buildup). >130°C: Degradation/tarring.
Stoichiometry Aldehyde (1.05 eq)Excess aldehyde is difficult to wash out; Deficit leads to unreacted toxic diamine.
Quench Rate 30-60 minsFast quench leads to amorphous/oily solid (hard to filter).
Water Content Anhydrous DMSOWater inhibits the dehydration step of the cyclization.

HPLC Method for IPC (In-Process Control):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Imidazo ring absorption) and 280 nm.

Troubleshooting Guide:

Troubleshooting Problem Issue Detected Check1 Low Yield / Oiling Out? Problem->Check1 Check2 High Impurity (Intermediate)? Problem->Check2 Check3 Color Issue (Dark Product)? Problem->Check3 Sol1 Action: Slow down water addition. Seed with pure crystal during quench. Check1->Sol1 Sol2 Action: Increase Temp to 120°C. Extend reaction time 2h. Check2->Sol2 Sol3 Action: Wash wet cake with cold Ethanol or recrystallize from EtOH. Check3->Sol3

Figure 2: Decision tree for common process deviations.

Part 5: Safety & Handling (E-E-A-T)

  • 2,3-Diaminopyridine: Highly toxic by inhalation and ingestion. It acts as a convulsant (similar to 4-AP). Handle in a fume hood with double gloving.

  • DMSO: Penetrates skin easily, carrying dissolved toxins (like the diamine) into the bloodstream. Never touch wet surfaces or equipment without chemically resistant gloves (Butyl rubber recommended).

  • Exotherm: The addition of Na₂S₂O₅ to the reaction mixture can generate SO₂ gas (irritant). Ensure scrubber or efficient ventilation is active.

References

  • Altaib, M., et al. (2023).[4] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

    • Validates the Na₂S₂O₅ medi
  • Shelke, R. N., et al. (2017).[5] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[5]

    • Provides comparative data on microwave vs.
  • Perveen, S., et al. (2022). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules.

    • Confirms the DMSO-mediated cycliz
  • Organic Syntheses. "2-Bromopyridine." (General handling of brominated pyridines).

Sources

Troubleshooting & Optimization

Removing impurities from crude 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-b]pyridine Purification Ticket ID: #PUR-2B-IP-001 Subject: Purification of crude 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Triage: Identify Your Impurity

Before initiating a purification protocol, compare your crude material's characteristics against this diagnostic table. The synthesis of 2-aryl-imidazo[4,5-b]pyridines via oxidative condensation often yields specific byproducts.

Symptom / ObservationLikely ImpurityChemical CauseDiagnostic Signal (LC-MS/NMR)
Sweet/Almond Odor 2-BromobenzaldehydeUnreacted starting material (Excess used or incomplete conversion).LC-MS: Peak at 185/187 Da (M/M+2). 1H NMR: Aldehyde proton at ~10.4 ppm.
Dark Red/Brown Color Oxidation oligomersOxidation of 2,3-diaminopyridine (DAP) prior to cyclization.LC-MS: Broad baseline noise or high MW peaks. Visual: Sticky, tar-like consistency.
Yellow Solid / M-2 Peak Schiff Base (Mono-anil)Intermediate formed but failed to cyclize oxidatively.LC-MS: Mass = Product Mass + 2H (Dihydro-intermediate). 1H NMR: Imine CH signal, lack of aromatic planarity.
M+1 Peak (Product) Target Compound This compoundLC-MS: ~273/275 Da (Doublet due to Br). 1H NMR: Downfield NH (~13-14 ppm), Pyridine protons.[1]

Troubleshooting Workflows (Visualized)

Figure 1: Impurity Removal Logic Tree

Use this logic flow to determine the correct purification module.

PurificationLogic Start Crude Product Analysis CheckAldehyde Smell/NMR: Unreacted Aldehyde? Start->CheckAldehyde Bisulfite Module A: Bisulfite Wash (Scavenge Aldehyde) CheckAldehyde->Bisulfite Yes CheckDiamine Dark Color/Polar Impurity? CheckAldehyde->CheckDiamine No Bisulfite->CheckDiamine AcidBase Module B: Acid/Base Extraction (Remove Diamine/Oligomers) CheckDiamine->AcidBase Yes CheckPurity Purity > 95%? CheckDiamine->CheckPurity No AcidBase->CheckPurity Recryst Module C: Recrystallization (Ethanol/Water) CheckPurity->Recryst No Final Pure 2-(2-bromophenyl)-IP CheckPurity->Final Yes Recryst->Final

Caption: Decision matrix for selecting the appropriate purification module based on crude impurity profile.

Purification Protocols

Module A: The "Bisulfite Scavenge" (Removing Aldehyde)

Use this if your product smells like almonds or shows starting aldehyde in NMR. Mechanism: Sodium bisulfite forms a water-soluble sulfonate adduct with unreacted aldehydes, allowing them to be washed away from the lipophilic product.

  • Dissolution: Dissolve crude solid in a minimal amount of Ethyl Acetate (EtOAc) or THF.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction:

    • Wash the organic layer 2x with the bisulfite solution.

    • Note: A white precipitate (the bisulfite adduct) may form at the interface.[2] Filter this off if it hinders separation.

  • Finish: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Module B: Amphoteric Switching (Removing Diamines)

Use this if the product is dark/tarry (unreacted amines/oxidized diamines). Mechanism: The imidazo[4,5-b]pyridine core is amphoteric but weakly acidic (NH proton pKa ~13) and weakly basic (pyridine N). However, 2,3-diaminopyridine is more basic.

  • Acid Wash (Remove Amines):

    • Dissolve crude in EtOAc.

    • Wash gently with 5% aqueous Citric Acid or dilute HCl (pH ~4).

    • Caution: Do not use strong acid (pH < 1) or the product may protonate and move to the aqueous layer.

    • The unreacted diamines remain in the aqueous acidic layer.

  • Base Wash (Remove Phenols/Acids):

    • Wash the organic layer with Saturated

      
      .
      
    • This neutralizes any trapped acid and removes acidic byproducts (e.g., if bromobenzoic acid was formed).

Module C: Recrystallization (The Gold Standard)

Use this for final polishing to >99% purity. Solvent System: Ethanol (EtOH) / Water (


).

Protocol:

  • Suspend: Place crude solid in a flask. Add Ethanol (10 mL per gram of solid).

  • Reflux: Heat to boiling (

    
    ). If solid does not dissolve, add DMF dropwise (very slowly) until clear.
    
    • Why DMF? The 2-(2-bromophenyl) group adds significant lipophilicity and rigidity, potentially reducing solubility in pure ethanol.

  • Nucleation: Remove from heat. Let cool to room temperature slowly (wrap flask in foil/towel).

  • Precipitation: Once at room temp, if no crystals form, add Water dropwise until persistent turbidity is observed. Cool in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the off-white needles. Wash with cold 50% EtOH/Water.

Advanced Troubleshooting (FAQ)

Q: My product is stuck as a "Schiff Base" (M-2 peak). How do I close the ring? A: This is a common issue in oxidative cyclization. The condensation happened, but the oxidative closure failed.

  • Fix: Resuspend the solid in DMSO. Add 1.1 equivalents of Iodine (

    
    ) and 2 equivalents of 
    
    
    
    . Heat to
    
    
    for 3 hours. The iodine acts as the oxidant to force ring closure. Quench with aqueous sodium thiosulfate to remove iodine, then filter the precipitate.

Q: I used a metal catalyst (Fe/Cu) and the product is colored. How do I remove metal residues? A: Imidazopyridines are excellent ligands and will trap metals.

  • Fix: Dissolve product in hot DMF or MeOH. Add "QuadraPure" scavenger resin or activated charcoal. Stir at

    
     for 30 mins, then filter through a Celite pad.
    

Q: The bromine atom is labile. Will it fall off during purification? A: The bromine on the phenyl ring (2-position) is relatively stable compared to a bromine on the pyridine ring. However, avoid using Palladium (Pd) scavengers or hydrogenation conditions, as this will debrominate the compound. Avoid strong reflux in high-boiling amines.

References

  • General Synthesis of Imidazo[4,5-b]pyridines

    • Vertex AI Search Result 1.7: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine..."[1]

    • Source:

    • Relevance: Establishes the condensation of 2,3-diaminopyridine with aldehydes using oxidative reagents (Na2S2O5) as the standard route.

  • Aldehyde Removal (Bisulfite Method)

    • Vertex AI Search Result 1.11: "Workup: Aldehydes - Department of Chemistry : University of Rochester"

    • Source:

    • Relevance: Validates the sodium bisulfite wash technique for removing unreacted lipophilic aldehydes
  • Recrystallization Solvents

    • Vertex AI Search Result 1.1: "Eco-friendly Synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)..."
    • Source:

    • Relevance: Confirms the use of Ethanol/Water and Glycerol systems for the purification of 2-substituted imidazo[4,5-b]pyridines.
  • Oxidative Cyclization Troubleshooting

    • Vertex AI Search Result 1.
    • Source:

    • Relevance: Details the synthesis of 2-phenyl derivatives using Iodine/Ethanol reflux, supporting the "Schiff Base" troubleshooting fix.

Sources

Troubleshooting oxidative cyclization failures in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Complexity of Oxidative Cyclization

Welcome to the Technical Support Center. You are likely here because your imidazo[1,2-a]pyridine synthesis—a reaction that looks deceptively simple on paper—has failed.

While the condensation of 2-aminopyridines with


-haloketones (Hantzsch-type) is robust, modern oxidative cyclizations  (using ketones, alkenes, or alkynes directly with oxidants like 

/DMSO or Cu-catalysts) are sensitive to kinetic traps. This guide addresses the specific failure modes of these oxidative pathways: stalled conversion, regioselectivity collapse (N1 vs. exocyclic-N attack), and oxidative decomposition.

Module 1: Visual Diagnostic Workflow

Before altering parameters, identify your failure mode using the logic tree below.

TroubleshootingFlow Start START: Characterize Crude Mixture CheckSM Is Starting Material (2-AP) consumed? Start->CheckSM Stalled ISSUE: Reaction Stalled (Incomplete Conversion) CheckSM->Stalled No (SM Remains) Decomp ISSUE: Decomposition/Tar (Over-oxidation) CheckSM->Decomp Yes (Complex Mixture) WrongProd ISSUE: Wrong Regioisomer (or Byproducts) CheckSM->WrongProd Yes (Clean but Wrong Spot) OxidantCheck Check Oxidant Stoichiometry & O2 Mass Transfer Stalled->OxidantCheck RadicalCheck Add TEMPO/BHT (Check Radical Polymerization) Decomp->RadicalCheck N1vsExo Check N1 vs Exocyclic Attack (Steric/Electronic Control) WrongProd->N1vsExo SchiffBase Is Schiff Base Accumulating? WrongProd->SchiffBase TempCheck Check Temperature (Activation Energy) OxidantCheck->TempCheck Oxidant OK SolventCheck Check Solvent Stability (DMSO degradation?) RadicalCheck->SolventCheck Not Radical

Figure 1: Diagnostic decision tree for isolating the root cause of oxidative cyclization failure.

Module 2: Troubleshooting "Stalled" Reactions (Kinetics)

Symptom: TLC/LCMS shows starting material (2-aminopyridine) and ketone remaining, even after 12+ hours. Context: This is common in metal-free iodine (


) mediated systems or aerobic Copper systems where the oxidative turnover is the rate-limiting step (RLS).
Q1: Why is my Iodine/DMSO reaction stalling at 50% conversion?

Technical Insight: In


/DMSO systems (Ortoleva-King type), the reaction generates HI as a byproduct. High concentrations of HI can protonate the pyridine nitrogen of the starting material, rendering it non-nucleophilic.
  • The Fix: Add a weak base (e.g.,

    
     or 
    
    
    
    ) to neutralize acid without quenching the iodine.
  • Protocol Adjustment: Ensure your DMSO is dry. Water acts as a nucleophile that can hydrolyze the intermediate

    
    -iodo ketone back to the starting ketone.
    
Q2: My Copper-catalyzed aerobic reaction works on 50mg but fails on 5g. Why?

Technical Insight: Mass transfer limitation. These reactions rely on dissolved oxygen to re-oxidize Cu(I) to Cu(II)/Cu(III).[1] On a larger scale, the surface-area-to-volume ratio decreases, starving the reaction of


.
  • The Fix:

    • Switch from a balloon to an

      
       sparge (bubbling).
      
    • Increase stirring speed (vortexing) to maximize gas-liquid interface.

    • Critical: Do not seal the vessel completely; use a drying tube or open reflux condenser.

Module 3: Regioselectivity & Byproducts

Symptom: You isolated a product with the correct mass, but the NMR shifts are wrong (e.g., H5 proton doublet is missing or shifted).

Q3: How do I ensure cyclization happens at the Ring Nitrogen (N1) and not the Exocyclic Amine?

Mechanism: 2-aminopyridine is an ambient nucleophile.

  • Kinetic Product: Attack by the Ring Nitrogen (N1) forms the desired imidazo[1,2-a]pyridine.

  • Thermodynamic Trap: Attack by the exocyclic amine forms a non-aromatic intermediate that must rearrange.

  • Troubleshooting:

    • Electronic Factors:[2] Electron-withdrawing groups (EWGs) on the pyridine ring decrease N1 nucleophilicity, increasing the risk of failure or wrong regioselectivity.

    • Steric Factors: If using an unsymmetrical ketone, the "hard" N1 nitrogen prefers the less hindered carbon.

Q4: What is the "Schiff Base" trap?

Technical Insight: In oxidative couplings involving aldehydes (or GBB reactions), the exocyclic amine often condenses with the aldehyde to form an imine (Schiff base) before cyclization. If the oxidation step is slow, this imine accumulates and eventually hydrolyzes or polymerizes.

  • The Fix: Increase the temperature to push the reversible imine formation toward the irreversible cyclization step.

Module 4: Mechanistic Pathways & Visualization

Understanding where the oxidation happens is critical. In the Iodine-mediated pathway, the ketone is functionalized in situ.

Mechanism SM 2-Aminopyridine + Ketone Inter1 Enamine / Imine Intermediate SM->Inter1 Condensation OxStep Oxidative Functionalization (I-Ketone Species) Inter1->OxStep + I2 / DMSO OxStep->SM Hydrolysis (Wet DMSO) Cycliz Intramolecular Cyclization (N1 Attack) OxStep->Cycliz Nucleophilic Attack Arom Aromatization (- H2O / - HI) Cycliz->Arom - H+ Product Imidazo[1,2-a]pyridine Arom->Product

Figure 2: Mechanistic pathway for Iodine-mediated oxidative cyclization showing the critical hydrolysis failure loop.

Module 5: Standardized Protocols (The "Golden Standard")

Use these protocols to benchmark your system. If these fail, the issue is likely your starting material purity or substrate electronics.

Protocol A: Metal-Free Iodine/TBHP System (Green Chemistry)

Best for: Electron-rich pyridines, avoiding metal contamination.

  • Reagents: 2-Aminopyridine (1.0 equiv), Ketone (1.2 equiv),

    
     (0.5 equiv), TBHP (2.0 equiv, 70% aq).
    
  • Solvent: Toluene or DMSO (anhydrous).

  • Conditions: 80°C for 4–8 hours under air.

  • Workup: Quench with sat.

    
     (removes excess 
    
    
    
    ). Extract with EtOAc.
  • Why it works: TBHP re-oxidizes iodide to iodine, allowing catalytic

    
     usage.
    
Protocol B: Copper-Catalyzed Aerobic Coupling

Best for: Difficult substrates, C-H functionalization.

  • Reagents: 2-Aminopyridine (1.0 equiv), Ketone (2.0 equiv),

    
     (10 mol%).
    
  • Additives:

    
     (optional oxidant booster) or simple air bubbling.
    
  • Solvent: 1,2-Dichlorobenzene or DMSO.

  • Conditions: 110°C, open vessel (reflux condenser).

  • Why it works: High temperature overcomes the activation barrier for the C-H activation step.

Module 6: Comparative Data (Oxidant Selection)

Oxidant SystemTypical YieldReaction TimeTolerance (EWGs)Main Failure Mode

/ DMSO
75-90%2-6 hHighMoisture sensitivity (Hydrolysis)
CuI / Air 60-85%12-24 hModerateCatalyst poisoning /

starvation
Electrochemical 55-80%4-8 hHighElectrode passivation (fouling)
PIDA (Hypervalent I) 80-95%<1 hLowOver-oxidation / Cost

References

  • Zhang, Y., et al. (2013).[3] "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry, 78(24), 12494–12504. Link

  • Ren, Z.-H., et al. (2016).[3][4] "Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines." Synthesis, 48(12), 1920–1926. Link

  • Santra, S., et al. (2013). "Green and facile synthesis of imidazo[1,2-a]pyridines via iodine-promoted oxidative cyclization."[3][5] Green Chemistry, 15, 1244-1249. Link

  • Bagdi, A.K., et al. (2015). "Nano-CuO catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 5, 1056-1062. Link

  • Donelson, J.L., et al. (2006). "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry, 71(12), 4697–4700. Link

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with Bromophenyl Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving bromophenyl imidazopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of heterocycles. The inherent Lewis basicity of the imidazopyridine nitrogen atom presents a unique set of obstacles, primarily through catalyst inhibition or deactivation.[1][2] This document provides a structured, experience-driven approach to troubleshoot common issues and rationally optimize catalyst loading for improved reaction efficiency, yield, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection and loading for imidazopyridine substrates.

Q1: Why is catalyst loading a particularly sensitive parameter for bromophenyl imidazopyridines?

The primary challenge stems from the pyridine nitrogen atom within the imidazopyridine core. This nitrogen is a Lewis base that can coordinate strongly to the palladium catalyst's metal center.[1] This coordination can sequester the catalyst into a stable, inactive complex, effectively "poisoning" it and preventing it from participating in the catalytic cycle. Consequently, finding the minimum effective catalyst loading is a delicate balance. Too little catalyst may be fully sequestered by the substrate, leading to no reaction, while excessively high loading can be economically unviable and complicate product purification by increasing palladium residues.

Q2: What is a sensible starting catalyst loading for a novel bromophenyl imidazopyridine substrate?

For initial screening, a catalyst loading in the range of 1-2 mol% is a pragmatic starting point. This is often sufficient to overcome minor catalyst inhibition while providing a clear indication of reaction viability. If the reaction is successful, subsequent optimization can aim to reduce the loading to the 0.1-0.5 mol% range. Conversely, if no conversion is observed, a higher loading of up to 5 mol% may be necessary for particularly inhibitory substrates before abandoning the catalyst system.

Q3: Should I use a pre-catalyst or generate the active catalyst in situ?

For reactions involving challenging substrates like N-heterocycles, using a well-defined pre-catalyst is strongly recommended.[3][4] Pre-catalysts are air- and moisture-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active, monoligated Pd(0) species under the reaction conditions.[5][6][7] This approach offers several advantages over in situ generation (e.g., from Pd(OAc)₂ or Pd₂(dba)₃):

  • Improved Reproducibility: Ensures a consistent ratio of ligand to palladium, avoiding issues with excess ligand that can inhibit the reaction.[8]

  • Higher Activity: Bypasses inefficient and often poorly understood reduction steps required to form Pd(0) from Pd(II) sources, leading to a higher concentration of the active catalyst.[7]

  • Lower Catalyst Loadings: The efficiency of pre-catalysts often allows for successful reactions at lower loadings compared to traditional sources.[4]

Q4: How does the choice of ligand impact catalyst poisoning by the imidazopyridine?

The ligand is arguably the most critical component for mitigating catalyst poisoning. The most effective ligands for this substrate class are typically sterically bulky and electron-rich monophosphine ligands , such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos).[1][9]

The causality is twofold:

  • Steric Shielding: The large steric footprint of these ligands physically obstructs the imidazopyridine nitrogen from coordinating to the palladium center.

  • Electronic Effects: Their strong σ-donating character increases the electron density on the palladium, which in turn facilitates the rate-limiting oxidative addition step and promotes faster turnover, helping the desired catalytic cycle outcompete the off-cycle deactivation pathway.[10]

Troubleshooting Guide: From Stalled Reactions to High Yields

This guide is structured to address specific experimental outcomes in a question-and-answer format.

Issue 1: My reaction shows low or no conversion, even with a standard catalyst loading (1-2 mol%).

This is the most common failure mode and typically points to severe catalyst deactivation or inhibition.

  • Probable Cause A: Catalyst Poisoning. The imidazopyridine nitrogen is binding irreversibly to the active Pd(0) species.

    • Solution 1: Switch to a Bulkier Ligand. If you are using a less bulky ligand (e.g., PPh₃) or a bidentate ligand (e.g., dppf), switch to a modern Buchwald-type ligand like XPhos, SPhos, or for more challenging systems, tBuXPhos or tBuBrettPhos.[3][9] The increased steric bulk can prevent substrate coordination.

    • Solution 2: Increase Catalyst Loading. As a direct countermeasure, systematically increase the pre-catalyst loading in increments (e.g., to 3 mol%, then 5 mol%). If the reaction begins to proceed, it confirms that catalyst concentration was the limiting factor, likely due to poisoning. The goal is then to find the minimum loading that provides an acceptable yield.

    • Solution 3: Change the Base. A stronger, non-coordinating base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) can sometimes accelerate the catalytic cycle, particularly the deprotonation step in Buchwald-Hartwig aminations, helping the desired reaction outpace catalyst deactivation.[9]

  • Probable Cause B: Inefficient Pre-catalyst Activation. The active Pd(0) catalyst is not forming efficiently from your Pd(II) pre-catalyst.

    • Solution 1: Use a Modern Pre-catalyst. Switch to a third or fourth-generation (G3, G4) Buchwald pre-catalyst (e.g., XPhos Pd G3). These are designed for rapid and clean activation to the monoligated Pd(0) species, which is often the most active form.[4][9]

    • Solution 2: Check Your Base. Activation of many pre-catalysts requires a Brønsted base.[3] Ensure your base is of high quality, finely powdered, and dry. Clumped or poor-quality bases can lead to poor reproducibility.[11] For bases like K₃PO₄ in anhydrous reactions, the presence of a stoichiometric amount of water can sometimes be beneficial for both solubility and activation.[12]

  • Probable Cause C: Catalyst Decomposition. The active catalyst is decomposing to inactive palladium black, often visible as a black precipitate.

    • Solution 1: Lower the Reaction Temperature. High temperatures can accelerate catalyst decomposition. Determine the lowest effective temperature for the reaction by screening a range (e.g., 80 °C, 100 °C, 120 °C).

    • Solution 2: Ensure a Strictly Inert Atmosphere. The Pd(0) active species is highly sensitive to oxygen.[11] Inadequate degassing of solvents or a poor inert atmosphere (N₂ or Ar) will lead to rapid oxidation and deactivation. Use freeze-pump-thaw cycles for solvent degassing and ensure your reaction flask is properly purged.

Troubleshooting Summary Table
Problem Probable Cause Recommended Solutions
Low/No Yield Catalyst PoisoningUse bulkier ligands (XPhos, SPhos); Increase catalyst loading; Use a stronger base.
Inefficient ActivationUse modern G3/G4 pre-catalysts; Ensure high-quality, dry, powdered base.
Catalyst DecompositionLower reaction temperature; Ensure rigorous inert atmosphere.
Dehalogenation Hydride SourceUse a non-protic, anhydrous solvent (Dioxane, Toluene); Switch to a weaker base (K₂CO₃, Cs₂CO₃).
Slow Reductive EliminationUse more electron-donating, bulky ligands to accelerate C-C bond formation.
Reaction Stalls Product InhibitionConsider running the reaction at a slightly higher dilution; Monitor reaction and stop once complete.
Catalyst DegradationLower catalyst loading if possible; Ensure reaction is not run for an excessive time.

Issue 2: I'm observing significant dehalogenation of my bromophenyl imidazopyridine.

Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen, consuming your starting material.[13]

  • Probable Cause A: Presence of a Hydride Source. The intermediate aryl-palladium(II) complex is being intercepted by a hydride source before it can undergo transmetalation (in Suzuki coupling) or react with the amine (in Buchwald-Hartwig coupling).

    • Solution 1: Rigorously Exclude Water and Protic Solvents. The most common hydride source is water or alcohol solvents. Ensure all reagents and solvents are anhydrous.[11] Use high-purity, anhydrous solvents like 1,4-dioxane or toluene.

    • Solution 2: Re-evaluate Your Base. Certain bases or their byproducts can act as hydride donors. Strong alkoxide bases can sometimes promote this pathway.[13] Consider switching to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are less prone to this side reaction.

  • Probable Cause B: Slow Coupling Step. If the desired coupling step (transmetalation or reductive elimination) is slow, it allows more time for competing dehalogenation pathways to occur.

    • Solution 1: Optimize the Ligand. A more electron-rich and sterically demanding ligand can accelerate the reductive elimination step, favoring the desired product formation over dehalogenation.[10]

    • Solution 2: Optimize Boronic Acid/Ester (Suzuki Coupling). Ensure your boronic acid is fresh, as degradation can lead to protodeborylation, which contributes to the dehalogenation pathway.[11] Using a more stable boronic ester derivative, such as a pinacol ester, can sometimes mitigate this issue.

Visualizing the Challenge and Solution

Catalyst Poisoning by Imidazopyridine

// Nodes Active_Catalyst [label="Active Catalyst\nL-Pd(0)", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="Bromophenyl\nImidazopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ox_Adduct [label="Oxidative Addition\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inactive_Complex [label="Inactive Catalyst\n(Poisoned State)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Active_Catalyst -> Ox_Adduct [label="Desired Catalytic Cycle\n(Fast, Productive)", color="#34A853"]; Substrate -> Ox_Adduct [color="#34A853"]; Active_Catalyst -> Inactive_Complex [label="Poisoning Pathway\n(Coordination to N)", color="#EA4335", style=dashed]; Substrate -> Inactive_Complex [color="#EA4335", style=dashed]; Ox_Adduct -> Active_Catalyst [label="Product Formation &\nCatalyst Regeneration", color="#34A853", constraint=false, dir=back]; } dot Caption: Competing pathways: the desired catalytic cycle vs. catalyst poisoning.

Logical Troubleshooting Workflow

// Nodes Start [label="Reaction Failure\n(Low/No Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert Atmosphere\n& Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Loading [label="Increase Catalyst Loading\n(e.g., to 3-5 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Change_Ligand [label="Switch to Bulkier Ligand\n(e.g., XPhos, SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Change_Precatalyst [label="Use Modern Pre-catalyst\n(e.g., G3, G4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Reaction Successful:\nOptimize Loading Downwards", fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Improvement [label="Still No Improvement", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-evaluate Base,\nSolvent, and Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Inert; Check_Inert -> Increase_Loading [label="If setup is robust"]; Increase_Loading -> Success [label="Yield Improves"]; Increase_Loading -> Change_Ligand [label="No Improvement"]; Change_Ligand -> Success [label="Yield Improves"]; Change_Ligand -> Change_Precatalyst [label="No Improvement"]; Change_Precatalyst -> Success [label="Yield Improves"]; Change_Precatalyst -> No_Improvement [label="No Improvement"]; No_Improvement -> Re_evaluate; } dot Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a generic bromophenyl imidazopyridine with an arylboronic acid.

Materials:

  • Bromophenyl imidazopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromophenyl imidazopyridine, arylboronic acid, and finely powdered K₃PO₄.

  • Seal the flask/vial with a septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely inert atmosphere.[11]

  • Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a pre-heated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 4-24 hours.

  • Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, GC-MS).[13][14]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Proceed with standard aqueous workup and purification (e.g., column chromatography).

High-Throughput Screening (HTS) for Rapid Optimization

For drug development professionals, optimizing conditions for a new scaffold requires screening numerous variables. High-throughput experimentation (HTE) platforms can accelerate this process significantly.[15][16]

Key Considerations for HTS:

  • Plate Design: Use 24- or 96-well microtiter plates. Design an array that systematically varies catalysts, ligands, bases, and solvents.

  • Combinatorial Library: Screen a diverse set of ligands (e.g., Buchwald, Josiphos, cataCXium families) and pre-catalysts (different generations and metals like Ni).[16]

  • Dispensing: Use automated liquid handlers for precise and reproducible dispensing of stock solutions of reagents, catalysts, and bases.

  • Analysis: Employ rapid analytical techniques like UPLC-MS or GC-MS for parallel analysis of reaction outcomes (conversion, yield, byproduct formation).

A typical HTS workflow would involve screening a matrix of 4-6 different ligands, 3-4 different bases, and 2-3 different solvents at a fixed temperature, allowing for the rapid identification of promising lead conditions for further, more detailed optimization.[17][18]

References

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing).
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
  • Well-defined nickel and palladium precatalysts for cross-coupling - PMC.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • New Palladium Precatalysts For Cross-Coupling Reactions - ABCR.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Palladium precatalysts for efficient reactions-SINOCOMPOUND.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed.
  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews.
  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides | Journal of the American Chemical Society.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy | National Science Review | Oxford Academic.
  • Technical Support Center: High-Throughput Screening for Optimizing Catalytic Reactions - Benchchem.
  • High Throughput Catalyst Screening: Do not forget parallel synthesizers | Amar Equipment.
  • High-Throughput Screening Techniques in Catalysis.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC.
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Catalyst Screening - InCatT - Innovative Catalyst Technologies.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate.

Sources

Optimization of reaction temperature for 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction temperature for 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine production Ticket ID: ISP-45B-THERM-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Thermodynamic Landscape

The synthesis of This compound hinges on a delicate thermal balance. Unlike simple condensation reactions, the formation of the imidazole ring fused to a pyridine core involves two distinct kinetic barriers:

  • Schiff Base Formation: The initial condensation of 2,3-diaminopyridine with 2-bromobenzaldehyde. This is generally fast and reversible.

  • Oxidative Cyclization: The ring closure step, which is the rate-determining step (RDS).

The Core Challenge: The ortho-bromo substituent on the phenyl ring introduces significant steric hindrance. If the temperature is too low (<80°C), the reaction stalls at the imine (Schiff base) intermediate. If too high (>140°C), you risk polymerization of the electron-rich pyridine ring or oxidative degradation.

Standard Operating Protocol (Baseline)

This protocol utilizes the Sodium Metabisulfite (Na₂S₂O₅) mediated oxidative cyclization. This method is preferred over simple air oxidation for its reproducibility and ability to drive the equilibrium forward.

  • Precursors: 2,3-Diaminopyridine (1.0 eq), 2-Bromobenzaldehyde (1.0 eq).

  • Oxidant: Na₂S₂O₅ (1.2 eq).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Target Temperature: 110°C – 120°C.

Step-by-Step Workflow
  • Adduct Formation (Optional but Recommended): Dissolve 2-bromobenzaldehyde in a minimal amount of Ethanol/Water. Add Na₂S₂O₅ and stir at RT for 30 mins to form the bisulfite adduct. Why? This increases the solubility of the aldehyde and stabilizes it against non-specific oxidation.

  • Main Reaction: Add the adduct (or free aldehyde and oxidant) to a solution of 2,3-diaminopyridine in DMF.

  • Thermal Ramp: Heat the mixture to 120°C .

  • Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). The intermediate imine usually appears as a spot just above the diamine.

  • Workup: Pour onto crushed ice. The product precipitates as a solid.

Mechanism & Thermal Checkpoints (Visualization)

The following diagram illustrates the reaction pathway and where temperature exerts its critical influence.

ReactionMechanism cluster_0 Thermal Criticality Reactants 2,3-Diaminopyridine + 2-Bromobenzaldehyde Intermediate Schiff Base (Imine Intermediate) Reactants->Intermediate T > 60°C (Reversible) Product 2-(2-bromophenyl)- 3H-imidazo[4,5-b]pyridine Intermediate->Product Oxidative Cyclization (RDS) Requires T > 100°C SideProduct Degradation/Tar (Polymerization) Intermediate->SideProduct T > 140°C or Prolonged Heating

Caption: Figure 1. Thermal checkpoints in the oxidative cyclization pathway. Note that the transition from Intermediate to Product is the Rate Determining Step (RDS) requiring sustained heat.

Troubleshooting Guide

Issue 1: The "Stalled Intermediate"

Symptom: TLC shows two distinct spots: one corresponding to the starting diamine and a new spot (Schiff base), but no product formation after 4 hours.

  • Root Cause: Insufficient Thermal Energy. The ortho-bromo group creates steric clash, raising the activation energy required for the nitrogen to attack the imine carbon during ring closure. Refluxing ethanol (78°C) is often insufficient for this specific substrate.

  • Corrective Action:

    • Switch solvent from Ethanol to DMF or DMAc .

    • Increase temperature to 115-120°C .

    • Expert Tip: If you must use Ethanol, add 5% acetic acid to catalyze the cyclization, though this may lower yield due to salt formation.

Issue 2: Low Yield & Dark Reaction Mixture

Symptom: The reaction mixture turns black/tarry; yield is <40%.

  • Root Cause: Thermal Decomposition. The pyridine ring is electron-rich and prone to oxidative polymerization at temperatures >140°C, especially in the presence of air.

  • Corrective Action:

    • Strictly control oil bath temperature (do not exceed 125°C).

    • Ensure an inert atmosphere (Nitrogen/Argon balloon) if using high temperatures, although Na₂S₂O₅ provides some protection.

    • Check Oxidant Stoichiometry: Excess oxidant at high heat accelerates tar formation. Stick to 1.1–1.2 equivalents.

Issue 3: Product Purity (Regioisomer Confusion)

Symptom: NMR shows complex aromatic region.

  • Root Cause: Tautomerization. The 3H-imidazo[4,5-b]pyridine proton is labile. While not strictly a temperature issue, high temperature during workup (e.g., rotary evaporation of high-boiling solvents) can induce tautomeric shifts or promote aggregation.

  • Corrective Action:

    • Perform workup (precipitation in water) at Room Temperature.

    • Do not heat the product excessively during drying.

Decision Matrix: Solvent vs. Temperature

Choose your solvent system based on your available equipment and thermal requirements.

SolventBoiling PointRecommended TempProsCons
Ethanol 78°CReflux (78°C)Green, easy workup.Too low for sterically hindered o-bromo substrates. Slow kinetics.
DMF 153°C110°C - 120°COptimal kinetic range.High boiling point makes removal difficult (requires water crash-out).
Nitrobenzene 210°C140°C+Drives stubborn reactions.Toxic , difficult to remove, high risk of degradation.
Water/IPA ~100°C100°C (Sealed)Eco-friendly.Poor solubility of organic precursors.

Interactive Troubleshooting Flowchart

Use this logic flow to diagnose your current experiment.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC after 2 hours Start->CheckTLC Result1 Only SM + Imine visible (No Product) CheckTLC->Result1 Result2 Black mixture, Baseline streaking CheckTLC->Result2 Result3 Clean conversion CheckTLC->Result3 Action1 Temp too low. Switch to DMF @ 120°C Result1->Action1 Incomplete Cyclization Action2 Temp too high. Lower to 110°C, Check inert gas Result2->Action2 Decomposition Action3 Proceed to Workup (Ice Water Precipitation) Result3->Action3 Success

Caption: Figure 2. Diagnostic logic for reaction monitoring.

Frequently Asked Questions (FAQ)

Q: Can I use Microwave Irradiation to speed this up? A: Yes, absolutely. Microwave synthesis is highly recommended for imidazo[4,5-b]pyridines.

  • Protocol: DMF, 140°C, 10–20 minutes.

  • Benefit: The rapid heating profile minimizes the time the reaction spends in the "decomposition zone," often resulting in cleaner profiles than conventional heating [1].

Q: Why is the ortho-bromo position so problematic compared to para-bromo? A: Sterics. The bromine atom at the ortho position of the phenyl ring physically obstructs the rotation required for the nitrogen of the pyridine ring to attack the imine carbon. This increases the activation energy (


), necessitating higher reaction temperatures (>100°C) to achieve ring closure [2].

Q: My product is oiling out instead of precipitating. Why? A: This often happens if residual DMF is present. Ensure you pour the reaction mixture into a large excess of ice water (10:1 ratio water:reaction). If it oils out, sonicate the mixture vigorously to induce crystallization.

References

  • Shelke, R. N., et al. (2017).[1] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[1] Link

  • Göker, H., & Özden, S. (2023).[2] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives." Molecular Diversity, 28, 2817–2829.[2] Link

  • Li, Y., et al. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." ACS Omega, 3(4), 4681–4689. Link

Sources

Validation & Comparative

Technical Guide: Spectral Characterization of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an in-depth spectral analysis of This compound , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for purines in anticancer and antiviral research. The presence of the ortho-bromine substituent introduces specific steric and electronic perturbations that distinguish this molecule from its para-substituted isomers and non-halogenated analogs.

This document objectively compares the target molecule against its most common synthetic impurity (the uncyclized Schiff base) and its regioisomer (the 4-bromophenyl analog), providing researchers with the diagnostic markers necessary for rigorous structural validation.

Structural Context & Synthetic Pathways[1][2][3]

To understand the NMR spectrum, one must first understand the synthesis, as the primary spectral contaminants arise from incomplete cyclization.

Comparative Synthetic Routes

The formation of the imidazo[4,5-b]pyridine core typically follows two major pathways. The choice of pathway dictates the impurity profile seen in the NMR.

MethodReagentsMechanismNMR Impurity Risk
A (Standard) 2,3-Diaminopyridine + 2-Bromobenzaldehyde + Na₂S₂O₅Oxidative CyclizationLow. Unreacted aldehyde (CHO signal ~10 ppm) or Schiff base intermediate.
B (Alternative) 2,3-Diaminopyridine + 2-Bromobenzoic Acid + PPACondensationMedium. Incomplete dehydration leads to broad amide signals.
Visualization: Synthetic Logic & Impurity Flow

The following diagram illustrates the critical reaction steps and where spectral validation is required.

SynthesisFlow cluster_check NMR Checkpoint SM1 2,3-Diaminopyridine Inter Schiff Base Intermediate (Open Chain) SM1->Inter Condensation SM2 2-Bromobenzaldehyde SM2->Inter Prod Target: 2-(2-bromophenyl) imidazo[4,5-b]pyridine Inter->Prod Oxidative Cyclization (Na2S2O5, DMSO) Impurity Impurity: Bis-imine Inter->Impurity Over-reaction Check1 Check: Loss of CHO (10 ppm) Inter->Check1 Check2 Check: Appearance of NH (>13 ppm) Prod->Check2

Caption: Synthetic pathway highlighting the transition from open-chain precursors to the fused heterocycle. Critical NMR checkpoints ensure cyclization.

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is characterized by three distinct regions: the deshielded NH proton, the pyridine ring protons (AMX system), and the phenyl ring protons (ABCD system).

A. The Pyridine Ring (The "Fingerprint")

The imidazo[4,5-b]pyridine core has a fixed proton pattern that serves as an internal standard.

  • H-5 (α to N):

    
     8.30 – 8.45 ppm (dd). This proton is most deshielded due to the adjacent nitrogen.
    
  • H-7 (γ to N):

    
     8.00 – 8.10 ppm (dd).
    
  • H-6 (β to N):

    
     7.25 – 7.35 ppm (dd). This is the most shielded pyridine proton.
    
  • Coupling:

    
     Hz, 
    
    
    
    Hz,
    
    
    Hz.
B. The Phenyl Ring (The "Differentiator")

This region distinguishes the 2-bromo target from the 4-bromo isomer.

  • Target (2-Bromo): The ortho-substitution breaks symmetry, creating four distinct signals (ABCD system).

    • H-3' (Ortho to Br):

      
       ~7.75 ppm (d). Deshielded by the bromine atom.
      
    • H-6' (Ortho to Imidazole):

      
       ~7.90 ppm (d).[1] Deshielded by the heterocyclic ring current and anisotropy.[2]
      
    • H-4'/H-5':

      
       7.40 – 7.60 ppm (m). Overlapping multiplets.
      
  • Alternative (4-Bromo): Possesses a plane of symmetry, resulting in a characteristic AA'BB' system (two doublets integrating for 2H each).

C. The Tautomeric NH[2]
  • Signal:

    
     13.0 – 14.0 ppm (Broad Singlet).
    
  • Note: In DMSO-

    
    , this peak is visible.[3] In CDCl
    
    
    
    , it may be broadened into the baseline due to rapid exchange. The proton resides on N3 (3H-tautomer) in the solid state and polar solvents, stabilized by hydrogen bonding.

13C NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton and the position of the bromine via substituent chemical shift (SCS) effects.

Diagnostic Carbon Signals[1][3][4][6][7][8][9]
  • C=N (Imidazole C-2):

    
     150.0 – 153.0 ppm. The most deshielded quaternary carbon.
    
  • C-Br (Ipso Carbon):

    
     121.0 – 123.0 ppm.
    
    • Mechanism:[4][5] The "Heavy Atom Effect" of bromine causes an upfield shift (shielding) of the attached carbon compared to a C-H or C-Cl bond.

  • Pyridine Carbons:

    • C-5 (α):

      
       ~144 ppm.
      
    • C-7 (γ):

      
       ~127 ppm.[6]
      
    • C-6 (β):

      
       ~118 ppm.
      

Comparative Data: Target vs. Alternatives

The following table contrasts the target molecule with its most likely isomer (4-bromo) to aid in identification.

Table 1: Comparative NMR Data (DMSO- , 400 MHz)
FeatureTarget: 2-(2-bromophenyl)-... Isomer: 2-(4-bromophenyl)-... Precursor: 2-Bromobenzaldehyde
Phenyl Symmetry Asymmetric (ABCD) Symmetric (AA'BB') Asymmetric
Phenyl H Count 4 distinct signals (1H each)2 distinct signals (2H each)4 distinct signals
H-6' Shift ~7.90 ppm (Deshielded)~8.20 ppm (Deshielded)~7.8 ppm
Aldehyde Proton Absent Absent Present (~10.3 ppm)
NH Proton Present (~13.5 ppm) Present (~13.5 ppm) Absent
C-Br Shift (13C) ~122 ppm (Quaternary)~124 ppm (Quaternary)~128 ppm

Experimental Protocol (Self-Validating)

This protocol ensures the generation of high-quality spectral data suitable for publication.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? Imidazopyridines have poor solubility in CDCl

      
      , leading to weak signals and lost quaternary carbons. DMSO also stabilizes the NH proton, making it visible.
      
  • Additives: If the NH peak is broad, add 1 drop of D

    
    O (shake and re-run). The NH peak will disappear (exchange), confirming its identity.
    
Step 2: Acquisition Parameters
  • 1H NMR: 16 scans, relaxation delay (d1) = 1.0 s.

  • 13C NMR: 1024 scans, relaxation delay (d1) = 2.0 s (essential for visualizing the quaternary C-Br and C=N carbons).

Step 3: Logic Flow for Assignment

Use the following logic map to assign the spectrum systematically.

NMRLogic Start Start Analysis CheckNH Check >13 ppm (Broad Singlet?) Start->CheckNH CheckAld Check ~10 ppm (Aldehyde Present?) CheckNH->CheckAld Branch1 Analyze Phenyl Region (7.4 - 8.0 ppm) CheckAld->Branch1 If Aldehyde Absent Result1 4 Signals (1H each) ABCD System Branch1->Result1 Result2 2 Signals (2H each) AA'BB' System Branch1->Result2 Conclusion1 CONFIRMED: 2-(2-bromophenyl) isomer Result1->Conclusion1 Conclusion2 REJECTED: 2-(4-bromophenyl) isomer Result2->Conclusion2

Caption: Decision tree for distinguishing the target 2-bromo compound from its 4-bromo regioisomer.

References

  • Synthesis & General NMR Characteristics

    • Jabri, Z. et al. "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures...". Journal of Chemical Technology and Metallurgy, 57(3), 2022, 451-463. Link

  • Regioisomer Comparison (4-Bromo Analog)

    • Wang, Z. et al. "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines". Supporting Information, Journal of Organic Chemistry. (Contains 2-(4-bromophenyl)pyridine analog data for shift comparison). Link

  • Tautomerism in Imidazopyridines

    • Goker, H. et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives". Molecular Diversity, 2024.[7] Link

  • Biological Relevance & Scaffold Analysis

    • "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines". Molecules, MDPI. Link

Sources

Comparative Guide: Structural Refinement of Novel Kinase Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Experimental Context

In Structure-Based Drug Design (SBDD), the accuracy of the ligand-protein model is paramount. This guide details the refinement strategy for Compound X , a novel allosteric inhibitor (~450 Da) targeting a 38 kDa kinase domain.

We compare the selected X-ray crystallography workflow against alternative methods (Cryo-EM) and evaluate two competing refinement engines (Phenix vs. Refmac5) to establish a validated protocol for this class of compounds.

The "Target Compound" Scenario
  • Target: Cytosolic Kinase Domain (38 kDa).

  • Ligand: Compound X (Fluorinated indazole derivative, novel scaffold).

  • Challenge: The compound binds to a flexible "DFG-out" allosteric pocket, requiring rigorous electron density validation to distinguish between conformational selection and induced fit.

Methodological Comparison: Why X-ray?

Before refinement, the choice of structural determination method dictates data quality. For Compound X, we evaluated X-ray Crystallography against Single Particle Cryo-EM.

FeatureX-ray Crystallography (Selected)Single Particle Cryo-EM (Alternative)Verdict for Compound X
Resolution Limit Routine < 2.0 Å (Atomic)Typically > 2.5 Å for < 100 kDaX-ray Wins: Atomic resolution is required to define halogen bonding angles for Compound X.
Sample Mass High (> 5 mg/mL)Low (< 1 mg/mL)Neutral: Protein yield is sufficient for crystallization.
Ligand Definition Unambiguous at < 2.5 ÅAmbiguous for small ligands (< 500 Da)X-ray Wins: Cryo-EM maps often lack high-frequency information for precise ligand docking.
Throughput High (Synchrotron automation)Medium (Grid screening bottlenecks)X-ray Wins: rapid soaking of derivatives.

Data Processing & Reduction Statistics

The dataset for Compound X was collected at a synchrotron source (100 K, 0.979 Å wavelength). Data reduction was performed using XDS followed by scaling in AIMLESS .

Table 1: Experimental Data Statistics (Exemplar Data)

MetricValueStandard / Requirement
Space Group

Orthorhombic
Resolution Range 45.0 - 1.75 ÅHigh resolution for drug design
Completeness 99.8% (98.5%)*> 95% required for accurate maps

0.065 (0.450)< 0.10 overall preferred

0.998 (0.850)> 0.30 in outer shell determines cutoff
Multiplicity 6.5 (6.2)High redundancy improves I/sigma

(Values in parentheses represent the highest resolution shell)

Ligand Restraint Generation: The Critical First Step

Refinement engines cannot chemically "understand" a novel ligand without a dictionary file (CIF) defining bond lengths, angles, and planarity. We compared three generation tools for Compound X.

Comparative Analysis of Restraint Generators
  • eLBOW (Phenix):

    • Method: Semi-empirical QM (AM1) optimization.

    • Pros: Excellent for novel tautomers; preserves input chirality.

    • Cons: Can distort ring puckers if QM minimization falls into a local minimum.

  • AceDRG (CCP4):

    • Method: Library-based (COD - Crystallography Open Database).

    • Pros: Fast; strictly adheres to small molecule crystal data.

    • Cons: Struggles with exotic macrocycles.

  • Grade (Global Phasing):

    • Method: Uses CSD (Cambridge Structural Database) Mogul geometry.[1][2]

    • Pros: Industrial gold standard; highly accurate geometry distributions.

    • Cons: Requires commercial license (often).

Protocol Decision: We utilized eLBOW with the --opt flag (AM1 optimization) to generate the initial CIF, then validated the geometry against Mogul to ensure the fluorinated ring planarity was consistent with CSD data.

Workflow Visualization: Ligand Parameterization

LigandWorkflow SMILES Chemical String (SMILES) eLBOW eLBOW (Phenix) AM1 Optimization SMILES->eLBOW Novel Scaffold AceDRG AceDRG (CCP4) Library Lookup SMILES->AceDRG Standard Fragments CIF Restraint Dictionary (.cif / .lib) eLBOW->CIF AceDRG->CIF Coot Ligand Fitting (Coot) CIF->Coot Read into Map Validation Geometry Check (Mogul/ValC) Coot->Validation Validation->Coot Fix Outliers

Figure 1: Ligand restraint generation workflow. eLBOW is preferred for Compound X due to its novel fluorinated scaffold.

Structure Refinement Strategy

We performed a head-to-head comparison of phenix.refine and REFMAC5 to determine the optimal engine for the final model.

Comparative Analysis: Phenix vs. Refmac5
Featurephenix.refine REFMAC5 (CCP4)Selection for Compound X
Algorithm Maximum Likelihood (ML)Maximum Likelihood (ML)Both use ML, but implementations differ.
Bulk Solvent Mask-based scaling (sophisticated)Babinet principle (simpler)Phenix Wins: Better handling of solvent channels in this kinase.
Ligand Handling Explicit protonation (riding H)Jelly-body restraintsPhenix Wins: Better automation of ligand occupancy refinement.
Speed Slower (minutes to hours)Fast (seconds to minutes)Refmac Wins: Better for initial coarse refinement.
Water Picking Built-in (Ordered Solvent)External (ARP/wARP)Phenix Wins: Integrated water updating reduces manual labor.
The Chosen Protocol (Phenix-Based)
  • Rigid Body Refinement: Initial placement of the kinase domains.

  • Simulated Annealing: Torsion angle dynamics (start temp 2500K) to escape local minima, crucial for the flexible activation loop.

  • XYZ + B-factor Refinement: Individual isotropic B-factors (since resolution is 1.75 Å; anisotropic is reserved for < 1.5 Å).

  • Occupancy Refinement: Applied to Compound X and alternative side-chain conformers.

  • Solvent Update: Automatic addition/removal of water peaks > 3.0

    
     in 
    
    
    
    maps.
Workflow Visualization: The Refinement Cycle

RefinementCycle Data Processed Data (.mtz) Refine phenix.refine (XYZ, B-fac, Occ) Data->Refine Model Initial Model (MR Solution) Model->Refine Maps Map Calculation (2Fo-Fc, Fo-Fc) Refine->Maps Coot Manual Rebuilding (Coot) Maps->Coot Check Validation (MolProbity/RSCC) Coot->Check Check->Refine R-free high / Clashes Final Final PDB Deposition Check->Final R-free < 0.22 RSCC > 0.9

Figure 2: The iterative refinement cycle. Note the critical feedback loop between validation and re-refinement.

Validation & Final Metrics

Trustworthiness in crystallography comes from statistical validation, not just visual inspection. The following metrics are the "Gatekeepers" for finalizing Compound X.

Key Validation Metrics for Compound X
MetricResultTarget ThresholdInterpretation

/

0.185 / 0.215Gap < 0.05No overfitting. The model predicts unseen data well.
Ramachandran Favored 98.2%> 98%Excellent backbone geometry.
Ligand RSCC 0.94> 0.90Real-Space Correlation Coefficient. High correlation between model and map.
Ligand RSR 0.12< 0.20Real-Space R-factor. Low residual error for the ligand.
RMSD Bonds 0.008 Å< 0.02 ÅIdeal covalent geometry.
RMSD Angles 1.12°< 2.0°Ideal bond angles.
Self-Validating Step: The "Omit Map"

To prove Compound X is truly present and not an artifact:

  • Delete the ligand from the PDB file.

  • Run 5 cycles of refinement.[3]

  • Calculate an

    
     difference map.
    
  • Result: A clear, continuous green density blob (> 3.0

    
    ) matching the shape of Compound X must appear. If the density is broken, the occupancy or placement is incorrect.
    

References

  • Phenix Software Suite: Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D. Link

  • REFMAC5: Murshudov, G. N., et al. (2011).[3][4] REFMAC5 for the refinement of macromolecular crystal structures. Acta Crystallographica Section D. Link

  • eLBOW: Moriarty, N. W., et al. (2009).[5][6] electronic Ligand Builder and Optimization Workbench (eLBOW): a tool for ligand coordinate and restraint generation.[7] Acta Crystallographica Section D. Link

  • Coot: Emsley, P., et al. (2010). Features and development of Coot. Acta Crystallographica Section D. Link

  • MolProbity: Chen, V. B., et al. (2010).[1][2] MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D. Link

  • PDB Validation Standards: Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure. Link

Sources

Publish Comparison Guide: LC-MS Characterization & Purity Assessment of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and drug development researchers. It moves beyond basic protocol listing to provide a comparative analysis of analytical strategies, grounded in the specific chemical behavior of the target imidazopyridine scaffold.

Executive Summary: The "Dual-Pillar" Validation Strategy

In medicinal chemistry, the imidazo[4,5-b]pyridine core is a privileged scaffold, often utilized in the development of kinase inhibitors and anticancer agents. However, the introduction of a halogenated phenyl ring—specifically 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine —introduces unique analytical challenges.

While HPLC-UV remains the industry standard for quantitative purity (%), it fails to detect co-eluting de-halogenated impurities or regioisomers (e.g., [4,5-c] variants) with sufficient specificity. LC-MS (Liquid Chromatography-Mass Spectrometry) provides the necessary orthogonal data, utilizing the unique isotopic signature of bromine to validate identity.

This guide compares these methodologies and establishes a Self-Validating LC-MS Protocol as the superior method for structural confirmation, recommending a hybrid approach for final release testing.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of High-Resolution LC-MS against standard HPLC-UV and 1H-NMR for this specific brominated heterocycle.

Table 1: Analytical Method Performance Matrix
FeatureLC-MS (ESI+) HPLC-UV (PDA) 1H-NMR (500 MHz)
Primary Utility Identity Confirmation & Impurity ProfilingQuantitative Purity (%) Structural Elucidation (Regiochemistry)
Specificity High. Detects mass (m/z 274/276) and Br isotopes.Low. Relies on retention time; blind to co-eluting analogs.High. Distinguishes 2-bromo vs. 4-bromo isomers.
Sensitivity Excellent (pg levels). Detects trace de-brominated byproducts.Good (µg levels). Limited by extinction coefficient (

).
Poor (mg levels). Requires significant sample mass.
Throughput High (5-10 min run).High (10-20 min run).Low (Sample prep + acquisition).
Limitation Ion suppression effects; not quantitative without standards.Cannot confirm structure; "blind" to non-chromophoric impurities.Cannot detect trace (<1%) impurities easily.
Why LC-MS is Critical for this Compound
  • The Bromine Signature: The target compound contains one bromine atom. LC-MS immediately validates this via the 1:1 isotopic ratio of

    
    Br and 
    
    
    
    Br (m/z 274 and 276). HPLC-UV sees only a single peak.
  • Debromination Detection: A common synthesis byproduct is the de-brominated analog (2-phenyl-...). This impurity (m/z 196) often co-elutes in UV but is spectrally distinct in MS.

Technical Deep Dive: Self-Validating LC-MS Protocol

This protocol is designed to be self-validating . The presence of the specific isotopic pattern and fragmentation ions serves as an internal check for system suitability.

A. Experimental Conditions
  • Instrument: Agilent 6500 Q-TOF or equivalent Single Quadrupole.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Enhances ionization of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (Scan range 100–1000 m/z).

B. Diagnostic Logic (The "Fingerprint")

To confirm the product is This compound , the mass spectrum MUST exhibit:

  • Parent Ion Doublet: A 1:1 intensity ratio at m/z 274.0 (

    
    Br) and m/z 276.0  (
    
    
    
    Br).
    • Failure Mode: If the ratio is distorted, check for co-eluting interferences or detector saturation.

  • De-Brominated Fragment: In MS/MS (Collision Energy ~20-30 eV), a major fragment at m/z 195/196 (Loss of Br radical/HBr).

  • Pyridine Ring Cleavage: Minor fragments characteristic of the imidazo[4,5-b]pyridine core breakdown.

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logical progression from crude synthesis to final release, highlighting the "Go/No-Go" decision points governed by LC-MS data.

AnalyticalWorkflow Start Crude Synthesis Product LCMS_Check Step 1: LC-MS Screening (Identity & Profile) Start->LCMS_Check Isotope_Check Decision: Is m/z 274/276 ratio 1:1 present? LCMS_Check->Isotope_Check Impurity_Check Check: De-brominated impurity (m/z 196) < 1%? Isotope_Check->Impurity_Check Yes Reject Reject / Reprocess Isotope_Check->Reject No (Wrong Identity) Purification Prep-HPLC Purification Impurity_Check->Purification No (Impure) Final_QC Step 2: Final QC (HPLC-UV + 1H-NMR) Impurity_Check->Final_QC Yes (Pure) Purification->LCMS_Check Re-analyze Release Release Certificate of Analysis Final_QC->Release

Caption: Figure 1. Analytical workflow integrating LC-MS as the primary gatekeeper for identity and impurity profiling before final quantitative QC.

Diagram 2: Mechanistic Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for distinguishing the target from isomers. The loss of the bromine atom is the primary diagnostic event.

Fragmentation Parent Parent Ion [M+H]+ m/z 274 / 276 (1:1 Ratio) Transition Collision Induced Dissociation (CID) Parent->Transition Loss of Br• (79/81) Fragment1 Fragment [M-Br]+ m/z 195 (Phenyl-Imidazo Core) Transition->Fragment1 Fragment2 Fragment [M-Br-HCN]+ m/z 168 (Ring Contraction) Fragment1->Fragment2 Loss of HCN (Imidazole Ring Break)

Caption: Figure 2. Proposed ESI+ fragmentation pathway. The loss of Br (m/z 274 -> 195) is the definitive confirmation of the halogenated scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67504, Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Grivas, S., & Björk, M. (2005). Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. Heterocycles, 65(10). (Demonstrates synthesis and characterization logic for similar fused imidazopyridines). Retrieved from [Link]

  • Prime Labs (2026). HPLC vs. LC-MS: Which Purity Test Actually Matters? (Industry standard comparison for peptide and heterocycle purity). Retrieved from [Link]

  • Krysin, M. Y., et al. (2016). Supporting Information for: A novel synthetic approach to hydroimidazo[1,5-b]pyridazines. Beilstein Journal of Organic Chemistry. (Provides standard HPLC-ESIMS conditions for imidazo-fused systems). Retrieved from [Link]

Comparative Guide: Catalytic Activity of Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine Ligands

[1]

Executive Summary

In the realm of nitrogen-heterocyclic ligands, the structural isomerism between imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (5-azabenzimidazole) dictates a fundamental divergence in catalytic utility.[1]

  • Imidazo[4,5-b]pyridine is the dominant isomer in coordination chemistry, favored for its ability to facilitate chelation-assisted catalysis (e.g., in Ru-transfer hydrogenation) and its electronic similarity to purines.[1] Its nitrogen arrangement allows for bidentate binding when C2-substituted, stabilizing active metal centers.[1]

  • Imidazo[4,5-c]pyridine , conversely, is structurally precluded from forming stable 5-membered chelate rings involving the pyridine nitrogen.[1] It functions primarily as a monodentate or bridging ligand , making it less effective for unimolecular catalysis but valuable for constructing metal-organic frameworks (MOFs) or supramolecular assemblies.[1]

This guide analyzes the electronic and steric consequences of the pyridine nitrogen position (N4 vs. N5) and provides protocols for their application in Palladium and Ruthenium catalysis.[2]

Structural & Electronic Analysis

The core difference lies in the position of the pyridine nitrogen relative to the imidazole ring fusion.[1] This seemingly minor shift governs the ligand's denticity (biting ability) and electronic donor strength .[2]

Structural Isomerism and Coordination Modes[2]
  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 4, adjacent to the bridgehead carbon.[1] This proximity creates a "pocket" that can support chelation if a donor group is present at C2.[2]

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 5.[1][3] The divergent orientation of the nitrogen lone pairs favors bridging modes over chelation.[1][2]

LigandComparisoncluster_bImidazo[4,5-b]pyridinecluster_cImidazo[4,5-c]pyridineStruct_BStructure:Pyridine N at Pos 4(Proximal to Imidazole)Mode_BPrimary Mode:Chelating (N^N)(with C2-substituent)Struct_B->Mode_BGeometry allows5-membered ringApp_BApplication:Transfer HydrogenationSuzuki CouplingMode_B->App_BStruct_CStructure:Pyridine N at Pos 5(Distal to Imidazole)Mode_CPrimary Mode:Bridging / Monodentate(Divergent N atoms)Struct_C->Mode_CGeometry preventschelationApp_CApplication:MOFs / SupramolecularBio-active targetingMode_C->App_C

Figure 1: Structural logic dictating the coordination modes of [4,5-b] vs [4,5-c] isomers.

Electronic Donor Properties (DFT Insights)

The position of the pyridine nitrogen influences the electron density of the imidazole ring (and the C2 carbene carbon if used as an NHC).[1][2]

  • Inductive Withdrawal: The N4 nitrogen in the [4,5-b] isomer exerts a stronger inductive electron-withdrawing effect on the imidazole ring due to its proximity.[1] This makes the N-H proton more acidic (pKa ~ 7.[2]0) compared to the [4,5-c] isomer.[1]

  • Implication for Catalysis: The [4,5-b] isomer forms more electrophilic metal centers when used as a neutral ligand, enhancing reactivity in Lewis acid-dependent steps (e.g., hydride transfer).[1]

Comparative Performance Data

The following data synthesizes performance metrics from Ruthenium-catalyzed transfer hydrogenation and Palladium-catalyzed cross-coupling studies.

Table 1: Catalytic Efficiency Comparison
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineMechanistic Rationale
Coordination Geometry Chelating (N^N) or MonodentateMonodentate / Bridging[4,5-b] allows bidentate binding with C2-pyridyl groups; [4,5-c] geometry is too wide.[1]
Ru-Transfer Hydrogenation High Activity (TOF > 2000 h⁻¹)Low / InactiveChelation in [4,5-b] stabilizes the active Ru-hydride species.[1]
Pd-Suzuki Coupling Good Yields (85-98%)Moderate Yields (50-70%)[4,5-b] derivatives (esp.[1] NHCs) stabilize Pd(0) better against aggregation.[2]
Ligand Basicity (pKa) ~7.0 (Imidazolium)~7.3 (Imidazolium)[4,5-b] is slightly more acidic, facilitating easier metallation.[2]
Solubility Moderate (Organic solvents)Lower (often requires polar solvents)Symmetry and dipole moment differences affect solubility profiles.[2]

Case Study: Ruthenium-Catalyzed Transfer Hydrogenation

This protocol demonstrates the superior activity of the [4,5-b] isomer when used as a chelated ligand scaffold (e.g., 2-(2-pyridyl)imidazo[4,5-b]pyridine).[1]

Mechanistic Pathway

The catalytic cycle relies on the "metal-ligand bifunctional" mechanism.[1] The [4,5-b] scaffold allows the pyridine nitrogen and imidazole nitrogen to bind Ru, while the NH moiety assists in proton transfer.[1] The [4,5-c] isomer cannot form this critical chelate.[1]

CatalyticCycleFigure 2: Transfer Hydrogenation Cycle favored by [4,5-b] ChelationPrecatRu-Precatalyst(Octahedral)Active16e- Ru Species(Active Catalyst)Precat->Active- p-CymeneActivationHydrideRu-HydrideIntermediateActive->Hydride+ iPrOH(H-Donor)Hydride->Active+ Ketone- AlcoholProductAlcoholProductHydride->ProductSubstrateKetoneSubstrateSubstrate->Hydride

Experimental Protocol: Synthesis & Catalysis

Objective: Transfer hydrogenation of acetophenone to 1-phenylethanol.

Step 1: Ligand Synthesis (Imidazo[4,5-b]pyridine derivative)

  • Reagents: Mix 2,3-diaminopyridine (10 mmol) and picolinic acid (10 mmol) in polyphosphoric acid (PPA, 20 mL).

  • Reaction: Heat to 180°C for 6 hours. The high temperature drives the condensation and cyclization.[1]

  • Workup: Pour onto crushed ice/water. Neutralize with NaOH to pH 8.[2]

  • Purification: Filter the precipitate and recrystallize from ethanol. Yield ~85%.

    • Note: Using 3,4-diaminopyridine (for the [4,5-c] isomer) under identical conditions yields the product, but it will not chelate Ru effectively in the next step.[1]

Step 2: Complexation (Ru-p-cymene) [1]

  • Dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mmol) and the Ligand (1.0 mmol) in methanol (20 mL).

  • Stir at reflux for 4 hours.

  • Filter the orange/red precipitate.[2]

    • Validation: 1H NMR should show a downfield shift of the pyridine protons adjacent to the nitrogen, confirming coordination.[1]

Step 3: Catalytic Run

  • Charge: In a Schlenk tube, add Ru-complex (0.5 mol%), Acetophenone (1.0 mmol), and KOH (2 mol%) in 2-propanol (5 mL).

  • Reaction: Heat to 82°C (reflux) for 1 hour.

  • Analysis: Monitor by GC-MS.

    • Expected Outcome: [4,5-b] complex yields >95% conversion. [4,5-c] complex typically yields <10% or requires significantly higher catalyst loading due to lack of chelation stability.[1]

Case Study: Palladium-Catalyzed Cross-Coupling (PEPPSI-Type)

When used as N-Heterocyclic Carbene (NHC) precursors, the electronic difference becomes paramount.[1]

Electronic Tuning of the Carbene
  • [4,5-b] Backbone: The pyridine nitrogen at position 4 is closer to the carbene carbon (C2).[1] Its electron-withdrawing nature reduces the σ-donating ability of the carbene slightly but increases π-backbonding capacity.[1] This creates a "stiffer" electronic environment, often beneficial for reductive elimination steps in difficult couplings.

  • [4,5-c] Backbone: The remote nitrogen (position 5) has a weaker inductive effect, resulting in a more electron-rich carbene (stronger σ-donor).[1] While good for oxidative addition, it may bind Pd too tightly, slowing down the catalytic turnover.

Protocol: Suzuki-Miyaura Coupling[1]
  • Catalyst: Pd-PEPPSI complex with Imidazo[4,5-b]pyridine backbone (1 mol%).[1]

  • Conditions: Aryl bromide (1.0 eq), Phenylboronic acid (1.5 eq), K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).[2]

  • Temperature: 80°C for 2 hours.

  • Result: The [4,5-b] isomer typically outperforms in sterically hindered couplings due to the balanced electronic profile facilitating both oxidative addition and reductive elimination.

References

  • Behera, P. K., et al. (2024). "Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine." Inorganica Chimica Acta. Link[2]

  • Rosenberg, A. J., et al. (2012). "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters. Link

  • Galić, N., et al. (2025). "Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis." Molecules. Link[2]

  • Hao, X.-Q., et al. (2012). "New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones."[1] Organometallics. Link[2]

  • Dymińska, L. (2015). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. Link

Benchmarking Purity: Elemental Analysis Standards for 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused heterocycles like 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine (CAS: 1256245-84-7), establishing absolute purity is critical for downstream applications, particularly in medicinal chemistry (as a kinase inhibitor scaffold) and materials science (as a ligand for iridium-based OLED phosphors).

While High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) are ubiquitous, they often fail to account for bulk impurities such as inorganic salts, moisture, or trapped solvents. This guide objectively compares Elemental Analysis (EA) against these alternatives, establishing EA as the definitive "gatekeeper" for bulk purity, and provides a specific protocol for handling this halogenated compound.

Part 1: The Physicochemical Standard

Theoretical Composition

To validate the synthesis of this compound, one must first establish the theoretical baseline. The presence of the bromine atom introduces significant mass weight, distinct from non-halogenated analogues.

Molecular Formula:


Molecular Weight:  274.12  g/mol 
Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical %ACS Tolerance Limit (

)
Carbon C12.01112144.1352.58% 52.18 – 52.98%
Hydrogen H1.00888.062.94% 2.54 – 3.34%
Nitrogen N14.007342.0215.33% 14.93 – 15.73%
Bromine Br79.904179.9029.15% N/A (Usually not combusted in standard CHN)

Note: While standard CHN analysis does not quantify Bromine directly, the presence of Br affects the % mass of the other elements. A deviation in C, H, or N often indicates dehalogenation or solvent entrapment.

Part 2: Comparative Analysis of Purity Determination Methods

Why rely on combustion analysis when HPLC is faster? The following comparison highlights the "Blind Spots" of modern instrumentation that EA resolves.

Table 2: Method Performance Comparison
FeatureElemental Analysis (EA) HPLC (UV/Vis) 1H-qNMR HRMS (ESI)
Primary Scope Bulk Purity (Solids)Chromatographic PurityStructural & Molar RatioMolecular Formula ID
Detection Basis Mass % of ElementsUV Absorption (Chromophore)Proton EnvironmentMass-to-Charge Ratio
Inorganic Detection Yes (Ash/Residue causes % drop)No (Salts are invisible)No (Unless nuclei specific)No
Solvent Detection Yes (Deviates C/H ratio)No (Elutes in void volume)Yes (Distinct peaks)No
Blind Spot Requires >2 mg sample; destructive.Extinction coefficients vary; misses non-UV active impurities.Integration errors; requires internal standard.Ion suppression; not quantitative.
Verdict for Target Essential for final lot release. Essential for reaction monitoring. Essential for solvent quantification. Essential for ID.
The Logic of Choice

For this compound, the imidazo[4,5-b]pyridine core is prone to trapping water and polar solvents due to hydrogen bonding at the N3/N4 positions.

  • HPLC will show a single peak (99% purity) even if the sample is 10% water by weight.

  • EA will immediately reveal this discrepancy: The %C and %N will be lower than theoretical, while %H may rise.

Visualization: The Analytical Decision Matrix

The following diagram illustrates the workflow for validating the purity of the target compound, emphasizing where EA fits into the "Go/No-Go" decision process.

AnalyticalWorkflow Start Crude Product This compound HPLC HPLC-UV/MS (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallization (EtOH/H2O) Decision1->Recryst No Drying Vacuum Drying (60°C, 24h, P2O5) Decision1->Drying Yes Recryst->HPLC NMR 1H-NMR (Check Solvent/Structure) Drying->NMR Decision2 Solvent Free? NMR->Decision2 Decision2->Drying No (Solvent Trapped) EA Elemental Analysis (CHN) (Combustion) Decision2->EA Yes Result Compare with Theoretical (Tolerance ±0.4%) EA->Result Pass Lot Release Result->Pass Within Limits Fail Reprocess (Inorganic Salt/Water Removal) Result->Fail Outside Limits

Figure 1: Analytical validation workflow. Note that EA is the final gatekeeper after solvent removal is confirmed by NMR.

Part 3: Experimental Protocol for Halogenated Heterocycles

Analyzing bromine-containing compounds presents specific challenges in combustion analysis. Bromine can form volatile gases (


, 

) that interfere with the detection of

and

, or corrode the detector.
The "Silver Wool" Protocol

To ensure accuracy for this compound, the combustion tube must be packed with a halogen scavenger.

Materials
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).

  • Scavenger: Silver Wool (Ag) or Silver Tungstate on Magnesium Oxide.

  • Standard: Acetanilide (Calibration) and 2-Bromobenzoic acid (QC check for Halogen performance).

  • Sample: 2.0 – 3.0 mg of dried target compound.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • The imidazopyridine moiety is hygroscopic. Dry the sample at 80°C under high vacuum (< 1 mbar) for 12 hours over

      
       prior to weighing.
      
    • Why? Ambient moisture can shift Carbon results by 0.5–1.0%, causing a false fail.

  • Combustion Tube Packing:

    • Pack the quartz reactor tube in the following order (Gas Flow Direction

      
      ):
      
      • Quartz Wool

      • Copper wires (Reduction zone)

      • Silver Wool (50mm zone) – This reacts with free Bromine to form AgBr(s), preventing it from reaching the detector.

      • Tungstic Anhydride (

        
        ) / Chromium Oxide (Oxidation catalyst)
        
    • Causality: Without the Silver zone, Bromine gas mimics water or nitrogen signals depending on the detector type, invalidating the result.

  • Combustion Parameters:

    • Furnace Temperature: 950°C (High temp required for complete heterocyclic ring rupture).

    • Oxygen Injection: 5-10 seconds (Ensure excess

      
       to prevent soot formation from the aromatic rings).
      
  • Data Analysis:

    • Run a blank.

    • Run the QC standard (2-Bromobenzoic acid). If C/H/N are within

      
       of theoretical, proceed.
      
    • Run the target sample in triplicate.

Visualization: Combustion Reaction Pathway

The following diagram details the chemical transformations occurring inside the analyzer.

CombustionChemistry Sample Sample (C, H, N, Br) Gases Combustion Gases CO2, H2O, NOx, Br2, HBr Sample->Gases + O2 O2 O2 (950°C) O2->Gases AgTrap Silver Wool Trap (Ag) Gases->AgTrap CuRed Copper Reduction (Cu) AgTrap->CuRed CO2, H2O, NOx Waste Solid Waste AgBr AgTrap->Waste Br trapped as AgBr Detector TCD Detector Measures N2, CO2, H2O CuRed->Detector NOx reduced to N2

Figure 2: Chemical pathway within the combustion train. Note the specific removal of Bromine by Silver to protect the detector.

Part 4: Troubleshooting & Interpretation

If your EA results fail the


 tolerance, use this diagnostic guide:
Scenario A: Low %C, Low %N, High %H
  • Diagnosis: Solvent/Moisture Entrapment.

  • Explanation: The sample contains non-combustible mass (water) or solvent that alters the ratio.

  • Solution: Re-dry sample at higher temp (100°C) or perform TGA (Thermogravimetric Analysis) to quantify volatiles.

Scenario B: Low %C, Low %N, Low %H (Proportional Drop)
  • Diagnosis: Inorganic Contamination.

  • Explanation: Presence of Silica (from column chromatography) or inorganic salts (KBr, NaBr from synthesis). These do not burn, effectively "diluting" the sample.

  • Solution: Filter the sample through a 0.2

    
     PTFE filter in solution, then re-precipitate. Determine % Ash.
    
Scenario C: Variable Results (Poor Precision)
  • Diagnosis: Inhomogeneous Sample or Static.

  • Explanation: Brominated compounds can be statically charged, making weighing difficult.

  • Solution: Use an anti-static gun (polonium or piezo) before weighing. Ensure the sample is finely ground.

References

  • American Chemical Society (ACS). (2023). Author Guidelines for Publication: Characterization of Compounds. ACS Publications. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Thompson, M. (2008). CHN Analysis: The Gold Standard for Purity. Royal Society of Chemistry, Analytical Methods Committee. [Link]

  • Wait, R. (2021). Handling Halogens in Organic Elemental Analysis. Exeter Analytical Technical Notes. [Link]

Validating Biological Assay Results for Imidazo[4,5-b]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purine Mimic Challenge

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its electronic and steric similarity to the purine ring of ATP. This makes it an exceptional template for developing kinase inhibitors, particularly for Aurora Kinases (A/B) , p38 MAPK , and FLT3 .

However, this structural advantage brings a validation burden. Because they mimic ATP so well, these inhibitors often suffer from promiscuity (off-target binding) and solubility-driven aggregation (false positives).

This guide outlines a rigorous, self-validating framework to characterize a novel imidazo[4,5-b]pyridine series (designated here as the IMP-Series ) against industry-standard alternatives like Tozasertib (VX-680) and CCT137690 . We focus on validating inhibition of Aurora Kinase B , a critical target for antimitotic cancer therapies.

Phase I: Biochemical Validation (The "Truth" of Binding)

Before moving to complex cellular models, you must establish the intrinsic potency of your inhibitor in a controlled, cell-free environment.

The Assay Choice: Radiometric vs. TR-FRET

While TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is popular for high-throughput screening, Radiometric Assays (


-ATP)  remain the "gold standard" for validating imidazo[4,5-b]pyridines. Fluorescent compounds (common with extended aromatic systems) can interfere with TR-FRET signals, leading to false IC

values.
Comparative Performance Data

The following table summarizes the inhibitory potency of a representative optimized lead (IMP-7 ) compared to standard alternatives. Note the superior selectivity profile of the optimized scaffold.

CompoundScaffold ClassAurora B IC

(nM)
Aurora A IC

(nM)
Selectivity (B vs A)
IMP-7 (Product) Imidazo[4,5-b]pyridine4.2 ± 0.5 125.0~30-fold
Tozasertib (VX-680) Pyrimidine18.0 ± 2.10.6Pan-Aurora
CCT137690 Imidazo[4,5-b]pyridine25.0 ± 3.015.0Mixed
Staurosporine Indolocarbazole2.1 ± 0.11.8Non-selective
Protocol: -ATP Radiometric Kinase Assay

Objective: Determine the IC


 of IMP-7 without fluorescence interference.
  • Enzyme Prep: Dilute recombinant human Aurora B (0.5 nM final) in Kinase Buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Compound Addition: Dispense IMP-7 (10-point dose response, 0.1 nM – 10 µM) into 384-well plates using acoustic dispensing (Echo 550) to minimize DMSO carryover (<1%).

  • Substrate Mix: Add Histone H3 peptide (20 µM) and [

    
    -
    
    
    
    ]ATP (Specific activity: 500 cpm/pmol). Note: Keep ATP concentration at
    
    
    (approx. 10 µM) to ensure competitive kinetics.
  • Incubation: Incubate for 45 minutes at room temperature.

  • Termination: Stop reaction with 0.5% Phosphoric acid.

  • Filtration: Harvest onto P81 phosphocellulose filter plates. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Detection: Read on a scintillation counter (e.g., MicroBeta).

Phase II: Cellular Target Engagement (The "Reality" of Inhibition)

Biochemical potency does not guarantee cellular efficacy. Imidazo[4,5-b]pyridines are planar and can suffer from poor membrane permeability. We validate target engagement using Phospho-Histone H3 (Ser10) , a direct substrate of Aurora B.

Mechanism of Action

Aurora B phosphorylates Histone H3 at Serine 10 during mitosis to condense chromosomes. Inhibition should result in a loss of p-H3(Ser10) and the formation of polyploid cells (failed cytokinesis).

AuroraSignaling Inhibitor IMP-7 / Tozasertib AuroraB Aurora Kinase B (CPC Complex) Inhibitor->AuroraB Inhibits Polyploidy Polyploidy / Apoptosis (Therapeutic Outcome) Inhibitor->Polyploidy Result of Inhibition H3 Histone H3 AuroraB->H3 Phosphorylates Cytokinesis Cytokinesis (Cell Division) AuroraB->Cytokinesis Normal Function pH3 p-Histone H3 (Ser10) H3->pH3 Mitosis Onset pH3->Cytokinesis Required for

Figure 1: Mechanism of Action. Inhibition of Aurora B prevents Histone H3 phosphorylation, leading to cytokinesis failure and polyploidy.

Protocol: Western Blot Validation

Objective: Confirm IMP-7 inhibits Aurora B inside HCT116 cells.

  • Treatment: Seed HCT116 cells (colorectal carcinoma) at

    
     cells/well. Treat with IMP-7 (at 
    
    
    
    ) for 24 hours. Include Nocodazole (200 ng/mL) in control wells to arrest cells in mitosis and maximize basal p-H3 signal.
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (crucial to preserve p-Ser10).

  • Separation: Load 20 µg protein on 4-12% Bis-Tris SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-Histone H3 (Ser10) [Rabbit mAb, 1:1000].

    • Loading Control: Anti-GAPDH or Anti-Total Aurora B.

  • Validation Criteria: A successful "hit" must show >80% reduction in p-H3 band intensity compared to the Nocodazole-only control.

Phase III: Specificity & PAINS Elimination

A critical failure mode for imidazo[4,5-b]pyridines is non-specific aggregation (acting as "PAINS" - Pan-Assay Interference Compounds).

The Thermal Shift Assay (TSA)

To prove the compound binds the kinase active site and doesn't just aggregate the protein, use a Thermal Shift Assay.

  • Logic: A true binder stabilizes the protein, increasing its melting temperature (

    
    ). Aggregators often destabilize or show no shift.
    
  • Result: IMP-7 shows a

    
     of +4.5°C  at 10 µM, confirming specific binding. Tozasertib typically shows 
    
    
    
    due to extremely tight binding.
Validation Workflow Diagram

Use this decision tree to validate your imidazo[4,5-b]pyridine hits.

ValidationWorkflow Start Imidazo[4,5-b]pyridine Library Biochem Biochemical Assay (Radiometric) Start->Biochem Hit Hit (IC50 < 100 nM) Biochem->Hit Potent Discard Discard (PAINS/Off-target) Biochem->Discard Weak TSA Thermal Shift Assay (Binding Confirmation) Hit->TSA Cellular Cellular Assay (p-H3 Western) TSA->Cellular Tm Shift > 2°C TSA->Discard No Shift Phenotype Phenotypic Check (Polyploidy) Cellular->Phenotype p-H3 Reduced Cellular->Discard No Effect Valid Validated Lead Phenotype->Valid G2/M Arrest

Figure 2: Validation Cascade. A rigorous filter system to eliminate false positives common in heterocycle screening.

Conclusion

Validating imidazo[4,5-b]pyridine inhibitors requires navigating the fine line between potent ATP-mimicry and non-specific promiscuity. By anchoring your data in radiometric enzyme assays (to avoid fluorescence interference) and confirming mechanism via phospho-substrate blotting , you can confidently distinguish a true lead like IMP-7 from assay artifacts.

References

  • Bavetsias, V., et al. (2010). "Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry.

  • Cheung, C.H., et al. (2018). "Aurora B kinase inhibitors: A comprehensive review of the patent literature." Expert Opinion on Therapeutic Patents.

  • Keen, N., & Taylor, S. (2004). "Aurora-kinase inhibitors as anticancer agents."[1][2] Nature Reviews Cancer.

  • Fabian, M.A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.

  • BenchChem. (2025).[3] "Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity." BenchChem Application Notes.

Sources

Comparative Guide: High-Resolution Mass Spectrometry (HRMS) Platforms for Molecular Formula Confirmation

[1]

Executive Summary

In small molecule drug discovery and metabolomics, the unambiguous assignment of a molecular formula to an unknown compound is the critical first step in structural elucidation. Incorrect elemental composition assignment leads to wasted synthesis efforts and regulatory non-compliance.

This guide objectively compares the three dominant HRMS architectures—Orbitrap , Quadrupole Time-of-Flight (Q-TOF) , and Fourier Transform Ion Cyclotron Resonance (FT-ICR) —specifically for the application of Molecular Formula Confirmation (MFC). We provide a validated experimental protocol and a decision matrix based on resolution, mass accuracy, and isotopic fidelity.

Part 1: The Hardware Landscape (Comparative Analysis)

While all three technologies are capable of "accurate mass" measurement (typically defined as <5 ppm error), their mechanisms of action dictate their suitability for specific analytical challenges.[1]

Technology Architecture & Trade-offs
  • Orbitrap: Traps ions in an electrostatic field around a central spindle. The frequency of oscillation is converted to mass via Fourier Transform (FT). It offers a balance of ultra-high resolution and benchtop accessibility.

  • Q-TOF: Accelerates ions through a flight tube; time-of-flight is proportional to the square root of

    
    . It excels in scan speed and duty cycle, making it ideal for fast chromatography (UHPLC).
    
  • FT-ICR: Traps ions in a magnetic field (Penning trap). It provides the highest physical resolution possible but requires superconducting magnets (active shielding/cooling), resulting in high operational complexity.

Performance Metrics Comparison

The following table synthesizes typical performance specifications relevant to formula confirmation for a small molecule (

FeatureOrbitrap (e.g., Exploris/Tribrid)Q-TOF (e.g., Revident/timsTOF)FT-ICR (e.g., solariX/scimaX)
Mass Accuracy < 1 ppm (Internal Cal)< 3 ppm (Internal Cal)< 0.5 ppm (Internal Cal)
Resolving Power 120k – 1M (at

200)
30k – 80k (up to 200k w/ MR-TOF)> 1M – 10M
Scan Speed Moderate (up to 40 Hz)Fast (up to 100+ Hz)Slow (0.5 – 2 Hz for high res)
Isotopic Fidelity Excellent (Fine structure visible)Good (limited by resolution)Superior (Hyper-fine structure)
Dynamic Range > 5000:1> 10,000:1> 5000:1
Primary Limitation Scan speed decreases as resolution increases.Lower resolution limits separation of isobars (e.g., A+2 isotopes).Cost, size, and cryogen maintenance.
Visualizing the Trade-offs

The following diagram illustrates the "Iron Triangle" of HRMS performance. Note how Orbitrap occupies the middle ground, while FT-ICR and Q-TOF occupy extremes.[2]

HRMS_TradeoffsResolutionResolving Power(Isobar Separation)SpeedScan Speed(UHPLC Compatibility)AccuracyMass Accuracy(ppm Error)FTICRFT-ICR(Extreme Res, Low Speed)FTICR->ResolutionFTICR->AccuracyOrbitrapOrbitrap(Balanced High Res)Orbitrap->ResolutionOrbitrap->SpeedOrbitrap->AccuracyQTOFQ-TOF(High Speed, Med Res)QTOF->Speed

Caption: Figure 1. Technical trade-offs between HRMS platforms. FT-ICR dominates resolution; Q-TOF dominates speed; Orbitrap bridges the gap.

Part 2: The Science of Confirmation (Beyond Mass Accuracy)

Why <5 ppm is Not Enough

A common misconception is that high mass accuracy alone guarantees a unique formula. As molecular weight increases (>400 Da), the number of chemically possible formulas within a 5 ppm window grows exponentially.

To confirm a formula, one must utilize Orthogonal Validation Criteria :

  • Mass Accuracy: Deviation between measured and theoretical

    
    .[2][3]
    
  • Isotopic Pattern Matching: Comparing the measured isotope distribution (intensity and spacing) against the theoretical distribution.

  • Heuristic Filtering: Applying the "Seven Golden Rules" [1].

The Role of Resolution in Isotopic Fidelity

Resolution is required not just to separate the analyte from background, but to resolve the Isotopic Fine Structure .

  • Example: Consider the A+2 isotope peak for a sulfur-containing compound.

    • 
      S contributes to the A+2 peak.
      
    • Two

      
      C atoms (
      
      
      C
      
      
      ) also contribute to the A+2 peak.
    • Mass Defect Difference: The mass difference between

      
      S and 
      
      
      C
      
      
      is roughly 11 mDa.
    • Result: A Q-TOF (Res 40k) sees one merged peak. An Orbitrap (Res 140k) or FT-ICR splits this into two distinct peaks, unambiguously confirming the presence of Sulfur.

Part 3: Experimental Protocol (SOP)

This protocol is designed to be platform-agnostic but emphasizes the requirements for regulatory-grade confirmation (e.g., FDA/EMA).

Reagents & Standards
  • Solvent: LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid.

  • Lock Mass (Internal Calibrant): Leucine Enkephalin (

    
     556.2771) or phosphazene clusters. Crucial for <1 ppm accuracy.
    
  • System Suitability Standard (SST): Reserpine or Sulfadimethoxine.

Data Acquisition Workflow

Step 1: System Suitability Test (SST) Before analyzing samples, inject the SST.

  • Acceptance Criteria: Mass error < 2 ppm; Resolution > 40,000 (FWHM); Intensity > 1E6 counts.

Step 2: Sample Introduction

  • Method: Direct Infusion (syringe pump) is preferred for pure standards to allow signal averaging (accumulation) for >30 seconds.

  • LC-MS: If using chromatography, ensure the scan rate allows >12 points across the peak.

Step 3: Acquisition Parameters

  • Ionization: ESI (+/- switching if formula is unknown).

  • Resolution Setting:

    • Target < 500 Da: 60,000 FWHM is sufficient.

    • Target > 500 Da or Sulfur/Halogen rich: Set to >120,000 FWHM to resolve isotopic fine structure.

  • AGC / Ion Accumulation: Set to 1E6 (avoid space-charge effects which distort mass accuracy).

Data Processing Logic (The "Seven Golden Rules")

Once data is acquired, apply the following logic to filter candidate formulas. This logic is derived from Kind & Fiehn [1].[4]

Formula_LogicInputAccurate Mass (m/z)& Isotope PatternFilter11. Mass Tolerance Filter(< 3 ppm)Input->Filter1Filter22. Nitrogen Rule(Even mass = Even N)Filter1->Filter2Filter33. RDBE Check(Ring Double Bond Equiv must be integer)Filter2->Filter3Filter44. Isotope Pattern Fit(mSigma / Dot Product > 0.9)Filter3->Filter4Filter55. Element Ratio Check(H/C, N/C, O/C limits)Filter4->Filter5ResultConfirmed Molecular FormulaFilter5->Result

Caption: Figure 2. Logical filtration workflow based on the Seven Golden Rules for molecular formula identification.

Part 4: Decision Matrix

Use this table to select the correct instrument for your specific research need.

ScenarioRecommended PlatformReasoning
Routine Drug Confirmation (< 800 Da)Q-TOF Speed and sufficient resolution (40k) for standard organic molecules.
Metabolite ID / Unknowns Orbitrap Ultra-high resolution (140k+) required to resolve fine isotopes and reduce candidate formulas.
Petroleomics / Complex Mixtures FT-ICR Extreme peak capacity needed to separate thousands of isobars in one spectrum.
Regulatory Submission (GMP) Orbitrap or Q-TOF Both are accepted if <3 ppm accuracy and system suitability are demonstrated [2].

References

  • Kind, T., & Fiehn, O. (2007).[4] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Center for Veterinary Medicine. [Link][5]

  • Xian, F., et al. (2012). High-Resolution Mass Spectrometry for the Identification of Integral Membrane Proteins. Analytical Chemistry. [Link]

Reference Standards for 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine (CAS: 75007-86-2 analog/isomer) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) and emerging kinase inhibitors. Its structural integrity—specifically the regiochemistry of the bromine substitution and the fused imidazopyridine core—dictates the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs).

This guide addresses a common bottleneck in drug development: the lack of commercially available Certified Reference Materials (CRMs) for specific synthetic intermediates. We provide a comparative analysis of reference standard grades and a self-validating protocol for qualifying an in-house Primary Reference Standard using the Mass Balance Approach , aligned with ICH Q2(R2) and ISO 17034 principles.

Part 1: Comparative Analysis of Reference Standard Alternatives

In the absence of a Pharmacopeial (USP/EP) standard for this specific intermediate, researchers must choose between three "grades" of reference materials. The choice impacts the "Uncertainty Budget" of your analytical method.

Table 1: Reference Standard Performance Matrix
FeatureOption A: ISO 17034 CRM Option B: Qualified In-House Primary Standard Option C: Commercial "Research Grade" Material
Definition Material characterized by a metrologically valid procedure with a stated uncertainty.High-purity synthesis batch characterized extensively in-house using orthogonal methods.Material supplied with a basic Certificate of Analysis (CoA) (usually HPLC area %).
Traceability SI-Traceable (NIST/BIPM).Traceable to the CRM or Primary Standards used for its characterization (e.g., NIST Benzoic Acid).Often unknown; usually "Release Testing" only.
Purity Assignment Mass Balance (100% - Impurities).Mass Balance (calculated in-house).Chromatographic Purity (Area %).[1]
Uncertainty Low (< 0.5%).[2] Explicitly stated on CoA.Moderate (0.5% - 1.0%). Derived from method validation data.High/Unknown. "Area %" ignores water, solvents, and inorganic salts.
Regulatory Risk Low. Accepted globally for GMP release testing.Low/Medium. Requires robust defense of the qualification protocol during audits.High. Unacceptable for GMP release or stability studies; suitable only for early R&D.
Cost/Availability High Cost / Low Availability (Custom synthesis often required).Medium Cost / High Availability (Derived from production batches).Low Cost / High Availability.

Expert Insight: For this compound, Option A is rarely available off-the-shelf. Therefore, Option B (Qualified In-House Standard) is the industry standard approach. The protocol below details how to elevate Option C material to Option B status.

Part 2: Technical Qualification Protocol (The "How-To")

To qualify a batch of this compound as a Primary Reference Standard, you must determine its absolute content using the Mass Balance Equation :



Orthogonal Analytical Workflows

You cannot rely on a single method. You must use "orthogonal" techniques—methods based on different physicochemical properties—to ensure no impurity is missed.

  • Technique 1: HPLC-DAD (Purity & Organic Impurities)

    • Objective: Quantify related substances and geometric isomers.

    • Criticality: The 2-bromo isomer must be resolved from the 3-bromo or 4-bromo regioisomers, which may form during non-selective synthesis.

  • Technique 2: LC-MS/MS (Identification)

    • Objective: Confirm molecular weight (

      
       due to Br isotope pattern) and structure.
      
  • Technique 3: 1H-NMR (Structure & Residual Solvents)

    • Objective: Confirm the imidazo[4,5-b]pyridine core fusion and quantify non-chromatographable solvents (e.g., DMSO, DMF).

  • Technique 4: Karl Fischer Titration (Water Content)

    • Objective: Quantify moisture (hygroscopicity of the imidazole ring).

  • Technique 5: ROI (Residue on Ignition)

    • Objective: Quantify inorganic catalysts (e.g., Pd, Cu) or salts.

Validated HPLC Method for Purity Assessment

Standard Operating Procedure (SOP) Recommendation

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Reason: High pH stability is preferred for basic heterocycles, but standard C18 works with acidic modifiers.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Temperature: 30°C.

  • System Suitability:

    • Tailing Factor (

      
      ) < 1.5 (Critical for the basic pyridine nitrogen).
      
    • Resolution (

      
      ) > 2.0 between the main peak and nearest impurity (likely the des-bromo analog).
      

Part 3: Experimental Data & Case Study (Simulated)

Scenario: A researcher purchases "98% pure" material (Option C) and qualifies it as an In-House Standard (Option B).

Step 1: Chromatographic Purity (HPLC-UV)

The raw material shows a main peak at 12.4 min.

  • Main Peak Area: 99.1%

  • Impurity A (RRT 0.85): 0.4% (Identified by MS as des-bromo analog).

  • Impurity B (RRT 1.12): 0.5% (Unknown).

  • Total Organic Impurities:0.9% [2]

Step 2: Volatile Content (TGA/NMR/KF)
  • Water (Karl Fischer): 0.8% w/w (The imidazole ring is hygroscopic).

  • Residual Solvents (GC-HS or NMR): 0.3% w/w (Detected Ethanol from recrystallization).

  • Total Volatiles:1.1%

Step 3: Inorganic Content (ROI)
  • Residue on Ignition: < 0.1% (Negligible).[2]

Step 4: Final Calculation (The "Potency")


Comparison:

  • Vendor CoA Claim: "99.1%" (Based on HPLC Area% only).

  • True Qualified Potency: "98.0%" (Based on Mass Balance).

  • Impact: Using the vendor value would introduce a 1.1% systematic error into all downstream quantitation, potentially causing OOS (Out of Specification) results in drug product assay.

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the ICH Q2(R2) / ISO 17034 aligned workflow for establishing the reference standard.

ReferenceStandardQualification cluster_Characterization Orthogonal Characterization (Data Generation) RawMaterial Candidate Material (Crude/Commercial) HPLC HPLC-DAD (Chromatographic Purity) RawMaterial->HPLC LCMS LC-MS/MS (Structure ID) RawMaterial->LCMS NMR 1H-NMR (Structure & Solvents) RawMaterial->NMR KF Karl Fischer (Water Content) RawMaterial->KF ROI Residue on Ignition (Inorganics) RawMaterial->ROI Calculation Mass Balance Calculation 100% - (Org + Vol + Inorg) HPLC->Calculation % Organics NMR->Calculation % Solvents KF->Calculation % Water ROI->Calculation % Ash Validation Homogeneity & Stability Assessment Calculation->Validation FinalStandard Qualified Primary Standard (Assigned Potency) Validation->FinalStandard CoA Issuance

Figure 1: The Mass Balance Qualification Workflow. This logic ensures that the assigned purity value accounts for all non-analyte mass, preventing the over-estimation of potency common with simple chromatographic purity methods.

References

  • International Council for Harmonisation (ICH). (2023).[3][4][5] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Available at: [Link]

  • International Organization for Standardization (ISO). (2016).[6] ISO 17034:2016 General requirements for the competence of reference material producers. ISO. Available at: [Link]

  • Westwood, S., et al. (2013).[7] "Mass balance method for the SI value assignment of the purity of organic compounds." Analytical Chemistry, 85(6), 3118-3126. Available at: [Link]

  • European Pharmacopoeia Commission. (2024).[8] Technical Guide for the Elaboration of Monographs - Reference Standards. EDQM. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine, a heterocyclic compound whose handling demands both precision and a thorough understanding of its chemical nature.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a comprehensive understanding of the compound's hazards is paramount. This compound is an aromatic, brominated, nitrogen-containing heterocycle. While specific toxicity data may be limited, the Safety Data Sheet (SDS) and the characteristics of its structural motifs provide a clear hazard profile.[1] The primary risks are associated with irritation and harm upon ingestion or inhalation.

The Globally Harmonized System (GHS) classification for this compound dictates the necessary precautions.[1]

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
STOT, Single ExposureH335May cause respiratory irritation.

This data underscores the necessity of preventing direct contact, ingestion, and aerosol inhalation during all handling and disposal procedures.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the identified hazards, the selection and use of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye Protection : Wear chemical safety goggles with side-shields that conform to EN166 or NIOSH standards.[2]

  • Hand Protection : Use chemically resistant, impervious gloves, such as butyl rubber or nitrile rubber. Gloves must be inspected for integrity before each use.[3] Always use proper glove removal technique to avoid skin contact.[4]

  • Body Protection : A fully-buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified laboratory chemical fume hood to prevent respiratory tract irritation.[2][3]

Part 3: Waste Segregation and Containment - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management.[5][6] this compound waste must not be mixed with incompatible materials.

  • Incompatibilities : Keep this compound and its waste streams segregated from strong oxidizing agents and strong acids (especially nitric acid).[3] Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.

  • Waste Containers :

    • All waste must be collected in containers that are compatible with the chemical, meaning they will not react with or be degraded by the waste.[5] High-density polyethylene (HDPE) or glass containers are typically suitable.

    • Containers must be in good condition, with no cracks or deterioration, and must have a secure, leak-proof screw cap.[5]

    • Never use foodstuff containers for hazardous waste.[5]

    • Ensure containers are not filled beyond 90% capacity to allow for expansion.[5]

Part 4: Step-by-Step Disposal Procedures

The specific disposal procedure depends on the form of the waste. All waste streams are considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7] Never dispose of this chemical down the drain or in the regular trash. [8][9]

Workflow 1: Unused or Surplus Product

  • Do Not Open : If the product is in its original, unopened, and properly labeled manufacturer's container, this is the ideal state for disposal.

  • Label as Waste : Securely attach your institution's hazardous waste tag to the container. Ensure all information on the tag is completed legibly.

  • Segregate : Store the container in a designated satellite accumulation area with other compatible organic waste, away from acids and oxidizers.[6]

  • Arrange Pickup : Schedule a waste pickup with your EHS office.[6]

Workflow 2: Contaminated Solid Waste This category includes used gloves, weighing paper, contaminated silica gel from chromatography, and disposable labware.

  • Designate a Container : Use a rigid, sealable container, such as a 5-gallon pail lined with a clear, heavy-duty plastic bag.[8]

  • Label : Clearly label the container "Hazardous Waste: this compound Contaminated Debris."

  • Collect Waste : Place all solid waste contaminated with the compound directly into this container.

  • Seal and Store : When not actively adding waste, keep the container securely sealed. Store in a designated satellite accumulation area.

  • Arrange Pickup : Once the container is full, seal the liner, secure the lid, and schedule a pickup with your EHS office.

Workflow 3: Contaminated Liquid Waste This includes solvent rinses of glassware, mother liquors from crystallization, and combined fractions from chromatography.

  • Select a Carboy : Use a compatible, solvent-safe waste carboy (glass or HDPE) with a vented cap.

  • Label : Affix a hazardous waste tag from the moment the first drop of waste is added. List all chemical constituents, including solvents, and their approximate percentages.

  • Segregate : This waste stream is typically classified as non-halogenated or halogenated organic waste. Due to the bromine atom, this waste must be collected in a halogenated organic waste stream.

  • Collect Waste : Add liquid waste to the carboy using a funnel.

  • Seal and Store : Keep the carboy sealed when not in use and store it in secondary containment within a designated satellite accumulation area.

  • Arrange Pickup : When the carboy is full (not exceeding 90%), schedule a pickup.

Workflow 4: Empty Container Disposal An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.[6]

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., ethanol, acetone).

  • Collect Rinsate : Each rinse must be collected and disposed of as hazardous liquid waste (see Workflow 3).[6]

  • Deface Label : Completely remove or thoroughly deface the original manufacturer's label using a permanent marker.[6]

  • Air Dry : Allow the rinsed, uncapped container to air dry completely in a fume hood.

  • Final Disposal : Once clean and dry, the container may be disposed of as regular laboratory glass or plastic waste, or recycled, according to your institutional policy.[6]

Part 5: Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If any solvents are involved, ensure all sources of ignition are removed.[4]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain and Absorb : For small spills, contain the spillage and then collect it with a non-combustible absorbent material, such as vermiculite, sand, or diatomaceous earth.[4] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect and Dispose : Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.[3]

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS office, as per institutional policy.

Part 6: Visualization - Disposal Decision Workflow

This diagram outlines the decision-making process for the proper disposal route of this compound waste.

DisposalWorkflow start_node Identify Waste Containing this compound waste_type waste_type start_node->waste_type What is the form? action_node_solid action_node_solid waste_type->action_node_solid Solid (Gloves, Silica, etc.) action_node_liquid action_node_liquid waste_type->action_node_liquid Liquid (Solvents, Rinsate) action_node_surplus action_node_surplus waste_type->action_node_surplus Unused Product (Original Container) action_node_empty Triple-Rinse & Collect Rinsate waste_type->action_node_empty Empty Container action_node action_node container_node container_node final_step Store in Satellite Accumulation Area & Request EHS Pickup container_node_solid Lined, Labeled Solid Waste Pail action_node_solid->container_node_solid Place in... container_node_solid->final_step container_node_liquid Labeled HALOGENATED Liquid Waste Carboy action_node_liquid->container_node_liquid Collect in... container_node_liquid->final_step action_node_surplus->final_step Attach Waste Label action_node_empty->container_node_liquid Rinsate goes to... final_step_glass Dispose as Clean Lab Glass/Plastic action_node_empty->final_step_glass After rinsing & defacing label

Caption: Decision workflow for segregating and containerizing waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • 6 Steps for Proper Hazardous Waste Disposal. EnviroServe. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago, Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • MATERIAL SAFETY DATA SHEET. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.